molecular formula C10H24ClN B1590361 Methyl tripropyl ammonium chloride CAS No. 75373-66-9

Methyl tripropyl ammonium chloride

Cat. No.: B1590361
CAS No.: 75373-66-9
M. Wt: 193.76 g/mol
InChI Key: ZUCOWQZUGKUQCH-UHFFFAOYSA-M
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Description

Methyl tripropyl ammonium chloride is a useful research compound. Its molecular formula is C10H24ClN and its molecular weight is 193.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl(tripropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.ClH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCOWQZUGKUQCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(CCC)CCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549389
Record name N-Methyl-N,N-dipropylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75373-66-9
Record name N-Methyl-N,N-dipropylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity

As scientists and researchers, our work is predicated on access to reliable, experimentally verified data. In compiling this technical guide on Methyl tripropyl ammonium chloride (CAS No. 75373-66-9), a notable scarcity of empirical data on its core physical properties in publicly accessible scientific literature and databases has been observed. While computational models provide valuable theoretical estimates, they are not a substitute for laboratory-verified measurements.

This guide is therefore structured to deliver two core objectives: first, to present all currently available and verifiable information on this compound with precision and clarity; and second, to provide a robust framework of general methodologies and expert insights applicable to the characterization of quaternary ammonium salts where specific data is lacking. This approach ensures scientific integrity by transparently acknowledging the existing data gap while empowering researchers with the foundational knowledge required to handle and characterize this and similar compounds.

Molecular and Chemical Identity

This compound is a quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom covalently bonded to four organic groups, carrying a positive charge that is balanced by a halide anion—in this case, chloride. The specific structure consists of a nitrogen atom bonded to one methyl group and three propyl groups.

This molecular architecture is fundamental to its properties. The symmetrical arrangement of the propyl chains and the permanent positive charge on the nitrogen atom dictate its potential interactions with solvents and other chemical species.

All fundamental identification data for this compound has been consolidated in the table below for ease of reference.

IdentifierValueSource
IUPAC Name methyl(tripropyl)azanium chloride[1]
CAS Number 75373-66-9[1][2][3][4][5][6]
Molecular Formula C₁₀H₂₄ClN[1][2][3][4]
Molecular Weight 193.76 g/mol [1][2][3]
Canonical SMILES CCC(CCC)CCC.[Cl-][1][3]
InChIKey ZUCOWQZUGKUQCH-UHFFFAOYSA-M[1]

Computed Physicochemical Properties: A Theoretical Baseline

In the absence of experimentally determined data, we turn to computational models to establish a theoretical baseline for the compound's behavior. These properties, derived from its molecular structure, offer predictive insights into its lipophilicity, polarity, and molecular size. It is imperative to recognize these values as predictions, which must be confirmed through empirical testing.

Computed PropertyValueImplication & Scientific Rationale
XLogP3-AA (LogP) -0.33This value suggests the compound is likely hydrophilic and should exhibit good solubility in polar solvents, including water. The negative LogP indicates a preference for the aqueous phase over an octanol phase in partition studies.
Topological Polar Surface Area (TPSA) 0 ŲA TPSA of zero is characteristic of ionic species where the charge is centered on an atom (the quaternary nitrogen) rather than distributed across polar functional groups. This reinforces the ionic nature of the compound.[1]
Rotatable Bond Count 6The six single bonds in the propyl chains allow for considerable conformational flexibility.[1][3] This can influence crystal packing in the solid state and solvation energetics in solution.
Hydrogen Bond Donor Count 0The molecule lacks hydrogen atoms bonded to electronegative atoms, and therefore cannot act as a hydrogen bond donor.[1][3]
Hydrogen Bond Acceptor Count 1The chloride anion serves as a hydrogen bond acceptor.[1][3]
Exact Mass 193.1597275 DaThis value is critical for high-resolution mass spectrometry, enabling unambiguous identification of the compound in complex mixtures.[1][3]

Status of Experimental Physical Properties

A comprehensive search of authoritative chemical databases and scientific literature did not yield experimentally verified data for the following core physical properties of this compound:

  • Appearance (Physical State and Color): Undetermined.

  • Melting Point: Not reported.

  • Boiling Point: Not reported.

  • Density: Not reported.

  • Solubility: Specific solubility values (e.g., in g/100mL) in water or common organic solvents are not available.

Expert Causality Behind the Data Gap: This lack of data is common for specialty chemicals that are not produced on a large industrial scale. They are often synthesized as intermediates or for specific research applications where full physical characterization is not always published or prioritized over synthetic utility.

Significance for the Researcher: Without these properties, critical aspects of experimental design are subject to uncertainty.

  • Melting point is a primary indicator of purity.

  • Solubility data is essential for selecting appropriate reaction solvents, preparing solutions of known concentrations, and designing purification protocols (e.g., crystallization, extraction).

  • Density is required for accurate volume-to-mass conversions when handling the substance as a liquid.

General Protocol for the Physical Characterization of a Novel Quaternary Ammonium Salt

For any research involving this compound, initial characterization is a prerequisite for reliable and reproducible science. The following self-validating workflow provides a robust methodology for determining its key physical properties.

Objective: To empirically determine the physical state, color, solubility profile, and melting point of a quaternary ammonium salt sample.

Methodology:

  • Visual Inspection and Physical State Determination:

    • Step 1.1: Under ambient laboratory conditions (20-25 °C), visually inspect the sample in a clear container.

    • Step 1.2: Record the physical state (e.g., crystalline solid, amorphous powder, viscous liquid, mobile liquid) and color.

    • Causality: This initial, simple step is foundational. The physical state dictates how the material is handled, weighed, and transferred.

  • Solubility Profile Assessment (Qualitative):

    • Step 2.1: Prepare a set of labeled vials containing 1 mL of various solvents. A recommended panel includes:

      • Polar Protic: Deionized Water, Methanol, Ethanol

      • Polar Aprotic: Acetonitrile, Acetone, Dimethylformamide (DMF)

      • Non-Polar: Toluene, Hexanes

    • Step 2.2: Add approximately 10 mg of the compound to each vial.

    • Step 2.3: Agitate each vial vigorously for 60 seconds. Observe and record solubility (e.g., freely soluble, partially soluble, insoluble).

    • Step 2.4: For samples that do not dissolve, gently heat the vial (e.g., to 40-50 °C) to assess temperature-dependent solubility.

    • Trustworthiness: This systematic approach across a polarity spectrum provides a validated solubility profile, guiding solvent selection for future experiments.

  • Melting Point Determination (for solids):

    • Step 3.1: Finely crush a small amount of the solid sample into a powder.

    • Step 3.2: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

    • Step 3.3: Place the capillary tube into a calibrated melting point apparatus.

    • Step 3.4: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

    • Step 3.5: Repeat the measurement with a fresh sample, heating slowly (1-2 °C/min) through the previously determined approximate range to obtain an accurate melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

    • Authoritative Grounding: A sharp melting range (≤ 2 °C) is a strong indicator of high purity. This protocol aligns with standard pharmacopeial methods for purity assessment.

Workflow Visualization

The logical flow for the initial characterization of an unknown quaternary ammonium salt is depicted below.

G cluster_start Start: Sample Reception cluster_char Physical Characterization Workflow start Receive Sample of This compound visual Step 1: Visual Inspection (State, Color) start->visual decision Is Sample Solid? visual->decision solubility Step 2: Solubility Profiling (Water, Alcohols, Aprotics, Non-polars) decision->solubility No mp Step 3: Melting Point Determination (Capillary Method) decision->mp Yes report_liquid Report Properties: Liquid State, Color, Solubility solubility->report_liquid report_solid Report Properties: Solid State, Color, Solubility, Melting Point solubility->report_solid mp->solubility

Caption: General workflow for the physical characterization of a quaternary ammonium salt.

Concluding Remarks and Future Outlook

This compound remains a compound with a well-defined chemical structure but poorly characterized physical properties in the public domain. The computational data suggests it is a hydrophilic, ionic compound, but this requires experimental validation.

For any scientist intending to use this material, the foremost recommendation is to perform the fundamental characterization outlined in this guide. Establishing verified data for its appearance, solubility, and melting point (if solid) is not merely a preliminary step but a requirement for ensuring the integrity and reproducibility of any subsequent research. The protocols and insights provided herein are designed to empower researchers to bridge this data gap with scientific rigor.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13783603, this compound. Retrieved January 21, 2026, from [Link].

  • LookChem (n.d.). This compound. Retrieved January 21, 2026, from [Link].

  • China Wire & Cable Export Base (n.d.). Jiangsu Ammonium products, Jiangsu Ammonium manufacturers & suppliers page91. Retrieved January 21, 2026, from [Link].

  • SAGECHEM LIMITED (n.d.). Methyltripropylammonium chloride CAS NO.75373-66-9. Retrieved January 21, 2026, from [Link].

  • BuyersGuideChem (n.d.). This compound suppliers and producers. Retrieved January 21, 2026, from [Link].

Sources

"Methyl tripropyl ammonium chloride" chemical structure and CAS number 75373-66-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl Tripropyl Ammonium Chloride (CAS: 75373-66-9) for Research and Development Professionals

Core Identification and Overview

This compound, identified by CAS Number 75373-66-9, is a quaternary ammonium compound (QAC).[1][2][3][4] Structurally, it features a central, positively charged nitrogen atom bonded to three propyl chains and one methyl group, with a chloride anion providing the charge balance.[4] While not as ubiquitously cited as other QACs like Benzalkonium Chloride, its defined structure makes it a valuable compound for targeted research applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a probable synthetic route, and its potential applications, particularly within the context of organic synthesis and drug development, framed by the well-established functionalities of the broader QAC class.

Chemical Structure and Physicochemical Properties

Molecular Structure

The defining feature of this compound is its quaternary ammonium cation. This structure imparts a permanent positive charge and amphiphilic character, with the compact methyl group and the more extensive propyl chains creating a specific hydrophilic-lipophilic balance. This balance is critical for its function in various chemical environments.

  • IUPAC Name: methyl(tripropyl)azanium chloride[4]

  • Synonyms: methyl(tripropyl)azanium;chloride, 1-Propanaminium, N-methyl-N,N-dipropyl-, chloride (1:1), TriPropylMethylAmmonium Chloride[1][2][4]

  • Molecular Formula: C10H24ClN[1][2][4][5]

  • Canonical SMILES: CCC(CCC)CCC.[Cl-][3][4]

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting its behavior in various solvent systems and its potential for biological interactions.

PropertyValueSource
Molecular Weight 193.76 g/mol [1][2][4]
Exact Mass 193.1597275 Da[1][4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 6[4]
Topological Polar Surface Area 0 Ų[4]
Complexity 71.9[4]
LogP (Computed) -0.333[3]

Synthesis and Manufacturing

Synthetic Pathway: The Menshutkin Reaction

The most direct and industrially scalable method for synthesizing this compound is through the quaternization of a tertiary amine, a classic S_N2 reaction known as the Menshutkin reaction. In this case, the tertiary amine tripropylamine is reacted with a methylating agent, typically methyl chloride.

The causality for this choice of pathway is its high efficiency and the commercial availability of the precursors. The lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic methyl carbon of methyl chloride. The chloride ion is displaced and subsequently serves as the counter-ion to the newly formed quaternary ammonium cation.

G cluster_reactants Reactants cluster_process Process cluster_product Product Tripropylamine Tripropylamine (C₉H₂₁N) Reaction Reaction Vessel (Aprotic Solvent, Heat) Tripropylamine->Reaction MethylChloride Methyl Chloride (CH₃Cl) MethylChloride->Reaction Workup Workup (Solvent Removal) Reaction->Workup Quaternization Purification Purification (e.g., Recrystallization) Workup->Purification Product Methyl tripropyl ammonium chloride Purification->Product

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system where reaction completion can be monitored and the final product's identity confirmed through standard analytical techniques.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet, add tripropylamine (1.0 eq).

    • Add a suitable aprotic solvent (e.g., acetonitrile or acetone) to dissolve the amine. The choice of an aprotic solvent is crucial to prevent side reactions with the electrophilic methylating agent.

    • Begin stirring the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • Cool the reaction mixture in an ice bath.

    • Slowly bubble methyl chloride gas (1.1 eq) through the solution or add a solution of methyl chloride in a suitable solvent. The reaction is exothermic, and controlled addition is necessary to manage the temperature.

  • Reaction Execution:

    • After addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (typically 40-60°C, depending on the solvent).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the tripropylamine starting material.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the organic solvent.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent to remove any unreacted starting material.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • Dry the purified white crystalline solid under vacuum.

    • The identity and purity of the final product must be validated using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence of the methyl and propyl groups in the correct ratios and the expected molecular ion mass. This step is essential for trustworthiness.

Applications in Scientific Research and Drug Development

While specific high-impact applications for this compound are not extensively documented, its utility can be expertly inferred from the well-established roles of QACs in various scientific fields.[6]

Core Functionality: Cationic Surfactancy and Antimicrobial Action

The fundamental mechanism of action for QACs is rooted in their nature as cationic surfactants.[6] The positively charged quaternary nitrogen headgroup is attracted to the negatively charged components of microbial cell membranes (e.g., phospholipids and teichoic acids).[6][7] The hydrophobic alkyl chains then penetrate the lipid bilayer, disrupting the membrane's structural integrity. This leads to the leakage of essential cytoplasmic contents and ultimately, cell death.[8] The specific balance of hydrophobicity from the three propyl chains and the compact nature of the methyl group in this compound would dictate its specific spectrum of antimicrobial activity. QACs are known to be effective against a broad range of gram-positive and gram-negative bacteria, as well as fungi and enveloped viruses.[7][9]

Drug Development Insights

For drug development professionals, QACs are significant for two primary reasons:

  • Development of Novel Antimicrobials: The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[8] QACs represent a class of compounds with a non-specific, membrane-disrupting mechanism that can be less prone to the development of resistance compared to targeted antibiotics.[8] this compound can serve as a scaffold or lead compound in the synthesis of new antimicrobial candidates.

  • Drug Moiety Modification: The incorporation of a quaternary ammonium group into an existing drug molecule is a proven strategy to enhance water solubility and bioavailability.[6] This can improve a drug's pharmacokinetic profile, making it a valuable technique in drug formulation and delivery.

Application in Organic Synthesis: Phase Transfer Catalysis

In a laboratory setting, one of the most powerful applications of QACs is as phase transfer catalysts (PTCs).[10] Many organic reactions require the interaction of two reactants that are soluble in immiscible phases (e.g., an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate). The QAC facilitates the reaction by transporting the anion from the aqueous phase into the organic phase.

The catalytic cycle proceeds as follows:

  • The quaternary ammonium cation (Q⁺) pairs with the reactant anion (A⁻) in the aqueous phase.

  • The resulting ion pair (Q⁺A⁻) is lipophilic due to the alkyl chains and migrates across the phase boundary into the organic phase.

  • In the organic phase, the "naked" anion (A⁻) is highly reactive and reacts with the organic substrate (RX) to form the product (RA) and a new anion (X⁻).

  • The cation (Q⁺) then pairs with the new anion (X⁻) and transports it back to the aqueous phase, completing the cycle.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Substrate) QA_org Q⁺A⁻ RA R-A (Product) QX_org Q⁺X⁻ RA->QX_org + X⁻ QX_aq Q⁺X⁻ QX_org->QX_aq Phase Transfer QA_org->RA Reaction MA M⁺A⁻ (Reactant) QA_aq Q⁺A⁻ MA->QA_aq + Q⁺X⁻ MX M⁺X⁻ (Byproduct) QA_aq->QA_org Phase Transfer QX_aq->MA Ion Exchange boundary

Caption: The catalytic cycle of a Phase Transfer Catalyst (PTC).

Safety, Handling, and Toxicology

Hazard ClassGHS StatementSource
Skin Irritation/Corrosion H314: Causes severe skin burns and eye damage.
Eye Damage H319: Causes serious eye irritation.
Acute Oral Toxicity H301: Toxic if swallowed.
Respiratory Irritation H335: May cause respiratory irritation.
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects.
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]

  • Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Wear a lab coat or protective suit to prevent skin contact.[14]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[11]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[12]

Conclusion

This compound is a structurally defined quaternary ammonium compound with significant potential for researchers in synthetic chemistry, materials science, and drug development. While it may be a less common member of the QAC family, its properties are underpinned by the robust and well-understood chemistry of this class. Its utility as a potential antimicrobial agent, a building block for more complex molecules, and as a highly effective phase transfer catalyst makes it a versatile tool. Adherence to strict safety protocols is mandatory when handling this compound due to its presumed irritant and corrosive properties.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13783603, this compound. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Retrieved from [Link]

  • MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Development of a new antimicrobial drug based on quaternary ammonium compounds. Retrieved from [Link]

  • Wiley Online Library. (2023). Quaternary Ammonium Compounds and Their Composites in Antimicrobial Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Retrieved from [Link]

Sources

Synthesis and purification of "Methyl tripropyl ammonium chloride" for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Laboratory-Scale Synthesis and Purification of Methyl Tripropyl Ammonium Chloride

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of this compound (MTPAC), a quaternary ammonium salt of interest in various research and development applications. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, explains the rationale behind procedural choices, and establishes a self-validating workflow from synthesis to analytical confirmation. It is designed for researchers, chemists, and drug development professionals who require a high-purity laboratory-scale supply of this compound. The methodology emphasizes safety, reproducibility, and high-purity outcomes, integrating field-proven insights with authoritative references.

Compound Profile and Significance

This compound is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to three propyl groups and one methyl group, with a chloride counter-ion. This structure imparts valuable properties, including potential use as a phase-transfer catalyst, an electrolyte, or a specialized surfactant in complex formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl(tripropyl)azanium chloride[1]
CAS Number 75373-66-9[1]
Molecular Formula C₁₀H₂₄ClN[1]
Molecular Weight 193.76 g/mol [1]
Canonical SMILES CCC(CCC)CCC.[Cl-][1]

The Synthetic Strategy: The Menschutkin Reaction

The synthesis of MTPAC is achieved via the quaternization of a tertiary amine, a classic S_N2 (bimolecular nucleophilic substitution) reaction known as the Menschutkin reaction.[2][3] In this process, the lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic carbon of a methylating agent, in this case, methyl chloride.[3][4]

The reaction involves the simultaneous formation of a new nitrogen-carbon bond and the breaking of the carbon-halide bond.[2][3] The choice of solvent is critical; polar aprotic solvents are preferred as they can stabilize the charged transition state, thereby increasing the reaction rate, without solvating the nucleophile to the point of reducing its reactivity.[2]

reagent1 Tripropylamine (C₃H₇)₃N product This compound [(C₃H₇)₃NCH₃]⁺Cl⁻ reagent1->product + S_N2 Reaction reagent2 Methyl Chloride CH₃Cl reagent2->product caption Figure 1: Synthesis via the Menschutkin Reaction.

Figure 1: Synthesis via the Menschutkin Reaction.

Detailed Synthesis Protocol

This section outlines the complete, step-by-step process for synthesizing MTPAC.

Reagents and Materials

Table 2: Reagents and Equipment

Reagent / MaterialGradeSupplier RecommendationKey Properties
Tripropylamine≥98%Acros Organics, Sigma-AldrichFlammable, corrosive liquid[5]
Methyl Chloride≥99.5%In lecture bottle or as a solutionGas at STP; requires specialized handling[6]
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher ScientificPolar aprotic solvent
Diethyl EtherAnhydrous, ≥99%Fisher Scientific, VWRNon-polar solvent for precipitation
Equipment
High-Pressure Lab AutoclaveParr Instruments or similarRated for >10 atm
Magnetic Stirrer with Hotplate
Schlenk Line / Inert Gas SetupFor handling anhydrous reagents
Rotary EvaporatorFor solvent removal
Büchner Funnel and FlaskFor filtration
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, butyl rubber for extended handling).[5]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[7] Tripropylamine is corrosive to the respiratory tract, and methyl chloride is a toxic gas.[5][6]

  • Methyl Chloride Handling: Methyl chloride is a gas under ambient conditions. The reaction must be performed in a sealed, pressure-rated vessel (autoclave). Ensure the vessel is properly maintained and pressure-tested.

  • Grounding: Ground and bond all metal containers when transferring tripropylamine to prevent static discharge, as it is a flammable liquid.[5]

  • Spill Response: Have appropriate spill kits ready. For tripropylamine, use a non-combustible absorbent material.[8]

Step-by-Step Synthesis Procedure
  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Charging the Reactor:

    • Under an inert atmosphere, add 143.27 g (1.0 mol) of tripropylamine to the autoclave.

    • Add 500 mL of anhydrous acetonitrile as the solvent.

  • Sealing and Cooling: Seal the autoclave according to the manufacturer's instructions. Cool the vessel to 0-5 °C using an ice bath. This minimizes the pressure spike upon addition of the gaseous methyl chloride.

  • Addition of Methyl Chloride:

    • Connect a lecture bottle of methyl chloride to the autoclave's inlet valve via stainless steel tubing.

    • Slowly introduce 55.5 g (1.1 mol, a 10% molar excess) of methyl chloride. The mass can be measured by placing the lecture bottle on a tared balance.

    • Rationale: A slight molar excess of the alkylating agent ensures the complete conversion of the tertiary amine.

  • Reaction:

    • Once the methyl chloride is added, close the inlet valve and remove the cooling bath.

    • Allow the reactor to warm to room temperature, then heat to 50-60 °C.

    • Maintain stirring and temperature for 24-48 hours. Monitor the pressure; it should remain stable after an initial increase with temperature.

  • Reaction Quench and Product Isolation:

    • Cool the reactor to room temperature.

    • CAUTION: Vent any excess methyl chloride pressure slowly and safely into the back of the fume hood or through a scrubbing system.

    • Open the reactor and transfer the resulting solution, which may be a clear solution or a slurry if the product has started to precipitate, to a large round-bottom flask.

Purification: A Strategy for High Purity

The crude product from the reaction mixture will likely contain unreacted starting materials and solvent. A robust purification strategy is essential. Recrystallization or precipitation is the most effective method for purifying quaternary ammonium salts.[9][10]

start Crude Reaction Mixture (MTPAC, CH₃CN, excess reagents) step1 Rotary Evaporation start->step1 step2 Crude Solid/Oil step1->step2 Removes CH₃CN step3 Dissolve in Minimal Hot Acetone or Ethanol step2->step3 step4 Slowly Add Diethyl Ether (Anti-solvent) until Cloudy step3->step4 Induces Precipitation step5 Cool to 0-5 °C step4->step5 Maximize Crystal Formation step6 Vacuum Filtration step5->step6 step7 Wash with Cold Diethyl Ether step6->step7 Removes Soluble Impurities step8 Dry in Vacuum Oven step7->step8 product Purified Crystalline MTPAC (>98% Purity) step8->product caption Figure 2: Workflow for the Purification of MTPAC. cluster_prep Phase 1: Preparation & Safety cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Purification cluster_analysis Phase 4: Validation prep1 Risk Assessment & PPE Selection prep2 Reagent & Glassware Preparation (Anhydrous) prep1->prep2 prep3 Autoclave Setup & Inert Gas Purge prep2->prep3 synth1 Charge Reactor: Tripropylamine & Acetonitrile prep3->synth1 synth2 Cool to 0-5 °C synth1->synth2 synth3 Add Methyl Chloride synth2->synth3 synth4 React at 50-60 °C for 24-48h synth3->synth4 purify1 Vent & Unload Reactor synth4->purify1 purify2 Concentrate via Rotary Evaporation purify1->purify2 purify3 Precipitate with Anti-solvent (Ether) purify2->purify3 purify4 Isolate via Filtration & Dry under Vacuum purify3->purify4 an1 NMR Spectroscopy (¹H, ¹³C) purify4->an1 an2 Purity Analysis (HPLC-MS) purify4->an2 an3 Final Product (>98% Pure MTPAC) an1->an3 an2->an3 caption Figure 3: Comprehensive Workflow for MTPAC Synthesis and Validation.

Sources

"Methyl tripropyl ammonium chloride" solubility in organic solvents and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl Tripropyl Ammonium Chloride

Introduction: Understanding a Versatile Quaternary Ammonium Salt

This compound (MTPAC), with the chemical formula C₁₀H₂₄ClN and CAS number 75373-66-9, is a quaternary ammonium salt that has garnered significant interest in various industrial and research applications.[1][2][3] Its molecular structure, featuring a central positively charged nitrogen atom bonded to a methyl group and three propyl groups, gives it unique properties that make it an effective phase transfer catalyst and surfactant.[2][4] For researchers, scientists, and drug development professionals, a thorough understanding of MTPAC's solubility in both aqueous and organic media is paramount. Solubility dictates its performance in multiphasic reaction systems, its utility in formulations, and its environmental fate.

This guide provides a comprehensive overview of the theoretical and practical aspects of MTPAC's solubility. It delves into the physicochemical principles governing its dissolution, offers a predicted solubility profile across a range of common solvents, and presents a detailed, self-validating experimental protocol for precise solubility determination.

Core Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. MTPAC is an ionic compound characterized by a distinct separation of charge and a combination of hydrophilic and hydrophobic moieties.

PropertyValueSource
Chemical Name Methyl(tripropyl)azanium chloride[1]
CAS Number 75373-66-9[2][5]
Molecular Formula C₁₀H₂₄ClN[1][3]
Molecular Weight 193.76 g/mol [1][5]
Appearance Typically a white crystal or powder[2]

The structure consists of a quaternary ammonium cation and a chloride anion. The cation possesses a permanent positive charge on the nitrogen atom, which is independent of pH, making it a strong hydrophilic "head".[4] The three propyl chains and one methyl group constitute the organic, more hydrophobic "tail" of the molecule. This amphiphilic nature is central to its function and solubility.

Theoretical Framework for Solubility

The dissolution of this compound is governed by the interplay of intermolecular forces between the salt and the solvent molecules. The adage "like dissolves like" provides a foundational but simplified view; a deeper understanding requires considering the specific interactions at play.

Key Influencing Factors:
  • Solvent Polarity: As an ionic salt, MTPAC's primary interaction with polar solvents like water is the strong ion-dipole force. The solvent's positive and negative dipoles orient themselves around the chloride anion and the quaternary ammonium cation, respectively, leading to solvation and dissolution. This makes it exceptionally soluble in highly polar solvents.[4][6] In non-polar solvents, which lack a strong dipole, these ion-dipole interactions are not possible, resulting in very poor solubility.

  • Alkyl Chain Moiety: The three propyl groups provide a degree of lipophilicity. While not large enough to render the molecule insoluble in water, they allow for van der Waals interactions with less polar organic solvents. This dual affinity is the cornerstone of its utility as a phase transfer catalyst.[2] Generally, for quaternary ammonium salts, increasing the alkyl chain length leads to a decrease in aqueous solubility.[7]

  • Counter-ion: The chloride anion (Cl⁻) is relatively small and contributes to the salt's overall water solubility. Different counter-ions can significantly alter the solubility profile of a quaternary ammonium salt.[8]

  • Temperature: The dissolution of most solid salts in liquids is an endothermic process. Therefore, according to Le Chatelier's principle, increasing the temperature generally increases the kinetic energy of solvent molecules, enhancing their ability to break down the crystal lattice of the salt and thus increasing solubility.[9] This is particularly true for aqueous solutions.[9]

Predicted Solubility Profile of MTPAC

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighly SolubleStrong ion-dipole interactions and hydrogen bonding with the solvent dominate.[4][6]
Polar Aprotic DMSO, Acetonitrile, DMF, AcetoneSoluble to Highly SolubleStrong dipole-dipole and ion-dipole interactions facilitate dissolution.[7][10]
Halogenated Dichloromethane (DCM), ChloroformSparingly Soluble to SolubleModerate polarity allows for some solvation of the ionic compound. This solubility is critical for phase transfer catalysis.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Insoluble to Sparingly SolubleLow polarity and inability to engage in strong ion-dipole interactions limit solubility.[6][10]
Aromatic Toluene, BenzeneInsolubleNon-polar nature prevents effective solvation of the ionic salt.
Aliphatic Hexane, HeptaneInsolubleLack of polarity and dominant van der Waals forces are insufficient to overcome the salt's lattice energy.

Disclaimer: This table represents a predicted profile. For mission-critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a robust experimental methodology is required. The isothermal equilibrium method is a gold-standard approach that ensures accuracy and reproducibility.

The Isothermal Equilibrium Method

This protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology:

  • Apparatus Preparation: Place a jacketed glass vessel connected to a circulating water bath set to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C). Place a magnetic stir bar inside the vessel.[11]

  • Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into the temperature-controlled vessel.

  • Solute Addition: Add an excess of this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Stir the mixture at a constant, moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for quaternary ammonium salts.

  • Phase Separation: Turn off the stirrer and allow the solid to settle completely. This can be accelerated by transferring the mixture to a centrifuge tube, maintaining the temperature, and centrifuging at high speed to pellet the excess solid.[12] This step is critical to avoid sampling suspended microcrystals.

  • Sampling: Carefully extract a known volume or mass of the clear supernatant (the saturated solution) using a pre-warmed pipette or syringe to prevent premature crystallization upon cooling.[11]

  • Quantification: Determine the mass of MTPAC in the collected sample. The most direct method is gravimetric analysis:

    • Weigh the sample of the saturated solution.

    • Gently evaporate the solvent under reduced pressure or in a drying oven set to a temperature that will not decompose the salt.

    • Weigh the remaining solid residue.

  • Calculation: Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Causality and Self-Validation in the Protocol
  • Why a constant temperature bath? Solubility is highly temperature-dependent. A precise and constant temperature ensures the data is accurate and reproducible for that specific condition.[9]

  • Why add excess solute? This is the only way to guarantee that the solution has reached its maximum saturation point.

  • Why equilibrate for 24-48 hours? The dissolution process is not instantaneous. A long equilibration time ensures that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization.[12]

  • Why is clear phase separation critical? Failure to remove all suspended solids from the sampled supernatant is the most common source of error, leading to an overestimation of solubility. Centrifugation is a highly effective method to ensure a clear solution.[12]

  • How to validate the result? Reproducibility is key. The experiment should be repeated at least three times to calculate a mean and standard deviation. For ultimate validation, equilibrium can be approached from a supersaturated state (by preparing a solution at a higher temperature and cooling it down), which should converge to the same solubility value.

Workflow for Experimental Solubility Determination

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Separation & Sampling cluster_quant 4. Quantification A Set Constant Temperature Bath B Add Solvent to Jacketed Vessel A->B C Add Excess MTPAC (Solid Phase Present) B->C D Seal Vessel & Stir for 24-48h C->D Ensure equilibrium E Stop Stirring Allow to Settle D->E F Centrifuge Sample (Optional but Recommended) E->F G Extract Clear Supernatant with Warmed Syringe E->G If no centrifuge F->G H Weigh Sample of Saturated Solution G->H I Evaporate Solvent (Gravimetric Analysis) H->I J Weigh Dry MTPAC Residue I->J K Calculate Solubility (e.g., g/100g solvent) J->K

Caption: Workflow for the isothermal equilibrium method.

Applications Driven by Solubility Characteristics

The specific solubility profile of MTPAC is directly responsible for its effectiveness in key applications.

  • Phase Transfer Catalysis (PTC): In PTC, a reaction is facilitated between two reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). MTPAC, with its ability to dissolve to some extent in both phases, can transport an anionic reactant from the aqueous phase into the organic phase to react. Its moderate alkyl chain length provides sufficient lipophilicity to enter the organic phase while the ionic head maintains its affinity for the aqueous phase.[2]

  • Surfactants and Formulations: As a surfactant, MTPAC can reduce surface tension between different phases.[2] Its solubility in polar solvents is essential for creating stable formulations in products ranging from industrial cleaners to reagents in drug development, where it can help to solubilize or disperse less soluble components.

Conclusion

This compound is a quaternary ammonium salt whose utility is fundamentally dictated by its solubility. It exhibits high solubility in water and other polar solvents due to its ionic nature, and limited but functionally critical solubility in less polar organic media, enabled by its tripropyl chains. While a predicted solubility profile provides a strong guideline for solvent selection, for applications requiring high precision, such as in pharmaceutical development or process chemistry, the experimental determination of solubility via a robust, self-validating protocol like the isothermal equilibrium method is indispensable. A thorough understanding and quantification of its solubility empower researchers to fully harness the potential of this versatile compound.

References

  • Krummen, M., et al. (2002). The Solubility Parameters of Ionic Liquids. MDPI. Available at: [Link]

  • Kente Catalysts Inc. (2025). What is the effect of temperature on the performance of quaternary ammonium salts? Blog. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

  • Physics Forums. (2011). Quaternary ammonium compound solubility. Physics Forums. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Brennecke, J. F., & Maginn, E. J. (2001). Diffusion and Solubility Measurements in Room Temperature Ionic Liquids. Industrial & Engineering Chemistry Research, 40(1), 202-212. Available at: [Link]

  • Journal of Chemical Education. (1995). The solubility of ionic solids and molecular liquids. ProQuest. Available at: [Link]

  • Sakai, K., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13345-13353. Available at: [Link]

  • ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Available at: [Link]

  • LookChem. (n.d.). This compound. LookChem. Retrieved from: [Link]

  • Klumpp, C. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH. Available at: [Link]

  • ResearchGate. (2008). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Request PDF. Available at: [Link]

  • Grokipedia. (n.d.). Methylammonium chloride. Grokipedia. Retrieved from: [Link]

  • Solubility of Things. (n.d.). Trimethyl(methoxymethyl)ammonium chloride. Solubility of Things. Retrieved from: [Link]

  • Journal of Chemical & Engineering Data. (2000). Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. Available at: [Link]

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methyl Tripropyl Ammonium Chloride

This compound (MTPAC) is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom covalently bonded to one methyl and three propyl groups, with a chloride counter-ion. Its molecular formula is C10H24ClN.[1] While specific applications for MTPAC are not broadly documented in readily available literature, its chemical structure suggests potential utility as a phase-transfer catalyst, surfactant, or antimicrobial agent, roles commonly filled by other QACs.[2][3] The very nature of these applications implies a high degree of chemical reactivity and biological interaction, necessitating a thorough understanding of its safety profile and handling requirements.

Hazard Identification and Risk Assessment: A Proactive Stance

Based on the toxicological profiles of analogous QACs, this compound should be treated as a hazardous substance with the potential for severe health effects.[4]

Primary Hazards:

  • Toxicity: Assumed to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[4]

  • Corrosivity: Expected to cause severe skin burns and eye damage upon direct contact.[4]

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.[4]

  • Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects.[4]

The causality behind these hazards lies in the cationic nature of the QAC molecule, which can interact with negatively charged cell membranes, leading to their disruption and subsequent cell death.[2]

Summary of Potential Hazards (Based on Analogous Compounds)
Hazard ClassificationDescriptionSource (Analogous Compound)
Acute Toxicity (Oral)Toxic if swallowed.Methyltrioctylammonium chloride[4]
Skin Corrosion/IrritationCauses severe skin burns.Methyltrioctylammonium chloride[4]
Eye Damage/IrritationCauses serious eye damage.Methyltrioctylammonium chloride[4]
Reproductive ToxicityMay damage fertility or the unborn child.Methyltrioctylammonium chloride[4]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs.Methyltrioctylammonium chloride[4]
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long-lasting effects.Methyltrioctylammonium chloride[4]

Safe Handling and Storage: A Protocol for Prevention

A proactive and informed approach to handling and storage is paramount to ensuring laboratory safety.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for any procedure that may generate aerosols or vapors.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Storage Requirements: Maintaining Chemical Integrity

Store containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly sealed to prevent atmospheric moisture absorption.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[5] Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the chemical.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] A face shield should be worn in conjunction with goggles when there is a splash hazard.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

First-Aid Measures
  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

  • If on Skin (or Hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4][6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][6]

Spill Response Protocol

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose End Decontaminate and Document Dispose->End

Caption: Step-by-step protocol for responding to a chemical spill.

Waste Disposal: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.[4] Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[4]

Conclusion: A Culture of Safety

The safe handling of potent chemicals like this compound is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

  • National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity. StatPearls. [Link]

  • Indigo Instruments. (n.d.). Quaternary Ammonium Compound Test Strips. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule and Its Significance

Methyl tripropyl ammonium chloride, a quaternary ammonium salt (QAS), holds a significant position in various chemical and pharmaceutical applications. Its structure, featuring a central nitrogen atom bonded to a methyl group and three propyl groups with a chloride counter-ion, imparts unique properties that make it a valuable phase-transfer catalyst, electrolyte component, and antimicrobial agent. The efficacy and safety of this compound in any application are intrinsically linked to its thermal stability. An unintended decomposition can lead to loss of function, generation of hazardous byproducts, and potentially compromise the entire system, whether it be a chemical synthesis or a drug formulation.

This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will delve into the analytical techniques used to characterize its stability, explore its decomposition pathways, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for ensuring process safety, predicting shelf-life, and optimizing the performance of products containing this versatile compound.

Core Thermal Properties and Stability Analysis

The thermal stability of a compound is not a single point but rather a profile of behavior under increasing thermal stress. We primarily utilize two synergistic techniques to elucidate this profile: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining the onset of decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine phase transitions such as melting points (T_m), glass transitions (T_g), and the energetics of decomposition.[1]

While specific, publicly available TGA/DSC data for this compound is limited, we can infer its behavior from closely related quaternary ammonium salts.[2] Generally, tetraalkylammonium chlorides exhibit decomposition temperatures in the range of 160–260°C.[3] The thermal stability is influenced significantly by the structure of the cation and the nature of the anion.[4]

Table 1: Anticipated Thermal Properties of this compound

PropertyAnalytical TechniqueExpected Value/RangeSignificance
Melting Point (T_m)DSCData not available; likely a solid at room temperature.Defines the transition from solid to liquid phase.
Onset of Decomposition (T_onset)TGAEstimated 170 - 250 °CThe temperature at which significant mass loss begins, indicating the start of decomposition.[5]
Peak Decomposition Temp. (T_peak)TGA (DTG Curve)Estimated 200 - 280 °CThe temperature at which the rate of mass loss is maximal.

Decomposition Pathways: A Mechanistic Perspective

The thermal decomposition of quaternary ammonium salts like this compound is not a simple fragmentation. It primarily proceeds via two well-established competitive reaction mechanisms: Hofmann Elimination and Nucleophilic Substitution (S_{N}2) .[6] The prevalence of one pathway over the other is dictated by factors such as the steric bulk of the alkyl groups and the basicity of the counter-ion.[7]

Hofmann Elimination (E2 Pathway)

This pathway involves the abstraction of a beta-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene and a tertiary amine.[8] In the case of thermal decomposition, the chloride anion can act as the base. Due to the steric hindrance of the large quaternary ammonium group, the base preferentially attacks the most accessible, least sterically hindered beta-hydrogen.[7] This is known as the "Hofmann Rule," which predicts the formation of the least substituted alkene.[9]

For this compound, the beta-hydrogens are on the propyl groups. The Hofmann elimination would, therefore, yield propene and methyl dipropyl amine.

Nucleophilic Substitution (S_{N}2 Pathway)

Alternatively, the chloride anion can act as a nucleophile, attacking one of the alpha-carbons (carbons directly bonded to the nitrogen).[6] This results in the displacement of a neutral tertiary amine. There are two potential sites for this attack: the methyl group and the propyl groups.

  • Attack at the Methyl Group: This is generally the favored S_{N}2 pathway due to the minimal steric hindrance of the methyl group. The products are methyl chloride and tripropylamine .

  • Attack at a Propyl Group: This is less favored due to greater steric hindrance. The products would be 1-chloropropane and methyl dipropyl amine .

The combination of these pathways means that upon heating, a sample of this compound can produce a mixture of gaseous products (propene, methyl chloride, 1-chloropropane) and tertiary amine byproducts. Identifying these products is crucial for understanding the complete decomposition profile and is typically achieved using hyphenated techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or TGA-MS.[10][11]

Visualization of Decomposition Pathways

The logical flow of potential decomposition mechanisms can be visualized as follows:

DecompositionPathways Start This compound (Heated) Hofmann Hofmann Elimination (E2) Start->Hofmann Pathway 1 SN2 Nucleophilic Substitution (SN2) Start->SN2 Pathway 2 Prod_Hofmann_Alkene Propene Hofmann->Prod_Hofmann_Alkene Prod_Hofmann_Amine Methyl Dipropyl Amine Hofmann->Prod_Hofmann_Amine Prod_SN2_Me Attack on Methyl Group (Favored) SN2->Prod_SN2_Me Prod_SN2_Pr Attack on Propyl Group (Disfavored) SN2->Prod_SN2_Pr Prod_SN2_Me_Halide Methyl Chloride Prod_SN2_Me->Prod_SN2_Me_Halide Prod_SN2_Me_Amine Tripropylamine Prod_SN2_Me->Prod_SN2_Me_Amine Prod_SN2_Pr_Halide 1-Chloropropane Prod_SN2_Pr->Prod_SN2_Pr_Halide Prod_SN2_Pr_Amine Methyl Dipropyl Amine Prod_SN2_Pr->Prod_SN2_Pr_Amine

Caption: Competing Hofmann and S_{N}2 decomposition pathways for this compound.

Experimental Protocols: A Practical Guide

To ensure trustworthy and reproducible data, adherence to standardized protocols is essential. The following sections detail the methodologies for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure an even distribution of the sample at the bottom of the pan.

  • Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, e.g., 30°C.

    • Ramp the temperature at a linear heating rate, typically 10 °C/min, up to a final temperature well above the final decomposition, e.g., 600°C.[12]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • The onset temperature (T_onset) is determined as the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline.

    • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve corresponds to the peak decomposition temperature (T_peak) .

Visualization of Thermal Analysis Workflow

TGA_Workflow Start Start: Sample Received Calibrate Instrument Calibration (Temp & Mass) Start->Calibrate Prepare Sample Preparation (Weigh 5-10 mg) Calibrate->Prepare Load Load Sample & Set Parameters (N2 Atmosphere, 10°C/min) Prepare->Load Run Execute TGA/DSC Run Load->Run Analyze Data Analysis Run->Analyze Tonset Determine Tonset & Mass Loss (%) Analyze->Tonset TGA Data Tm Determine Tm & ΔH (DSC Data) Analyze->Tm DSC Data Report Generate Report Tonset->Report Tm->Report

Caption: Standard experimental workflow for TGA and DSC analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Atmosphere and Flow Rate: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low starting temperature, e.g., 0°C.

    • Ramp the temperature at a linear rate (e.g., 10 °C/min) to a temperature above the expected melting point but below the onset of decomposition determined by TGA.[1]

    • A heat-cool-heat cycle is often employed to erase the sample's prior thermal history and obtain a clear thermal signature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • An endothermic peak represents melting. The melting point (T_m) is typically taken as the onset or the peak of this endotherm.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_f).

Conclusion and Implications

The thermal stability of this compound is a critical parameter governed by competing Hofmann elimination and S_{N}2 decomposition pathways. The onset of thermal degradation is anticipated to occur in the range of 170-250°C, leading to the formation of a mixture of products including propene, methyl dipropyl amine, methyl chloride, and tripropylamine. For professionals in research and drug development, this knowledge is crucial for:

  • Process Safety: Establishing maximum processing and storage temperatures to prevent thermal runaway and the generation of potentially toxic or flammable byproducts like methyl chloride.

  • Formulation Stability: Predicting the long-term stability and shelf-life of formulations containing this compound, especially in applications that may involve elevated temperatures.

  • Analytical Method Development: Understanding the decomposition products is essential for developing robust analytical methods to detect degradation in quality control settings.

By employing the standardized analytical protocols outlined in this guide, scientists can confidently characterize the thermal behavior of this compound, ensuring its safe and effective application.

References

  • American Chemical Society. (n.d.). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B.
  • Kos, N., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). Differential scanning calorimetry of the neat ionic liquids (solid....
  • American Chemical Society. (2012). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B.
  • American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium.
  • National Institutes of Health. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • ResearchGate. (n.d.). DTG curves from conventional TGA of quaternary ammonium salts....
  • LookChem. (n.d.). This compound.
  • LibreTexts. (2021). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis.
  • LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination.
  • LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination.
  • Wikipedia. (n.d.). Hofmann elimination.
  • ResearchGate. (n.d.). Effect of the cation structure on the thermal stability of ionic liquids, quaternary ammonium tetrachloroferrates(III).
  • ResearchGate. (n.d.). Decomposition of ammonium salts by quantitative TG-MS.
  • University of Calgary. (n.d.). Ch22: Hofmann elimination.
  • MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release.
  • Royal Society of Chemistry. (2024). Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications.
  • American University. (2023). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography.
  • Benchchem. (n.d.). Thermal Decomposition of Triethylmethylammonium Chloride: A Technical Guide.
  • American Chemical Society. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research.

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Whitepaper: Pioneering New Catalytic Frontiers with Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quaternary ammonium salts have long been cornerstone phase-transfer catalysts (PTCs) in organic synthesis, celebrated for their ability to unite reactants from immiscible phases.[1][2] While extensive research has focused on long-chain variants like methyl trioctyl ammonium chloride (Aliquat 336)[2][3][4][5] and the industrially prevalent methyl tributyl ammonium chloride (MTBAC),[6] this guide posits that methyl tripropyl ammonium chloride (MTPAC) represents an under-explored yet potent catalyst with unique potential. This document moves beyond established applications to chart a course for discovering novel catalytic functions for MTPAC. We will dissect its anticipated properties based on structure-activity relationships within its chemical family and propose innovative applications in areas such as specialized polymerization reactions and tailored ionic liquid design for green chemistry. This guide is intended to serve as a roadmap for researchers, providing both the theoretical framework and practical, detailed experimental protocols to unlock the full catalytic potential of this versatile molecule.

Introduction: The Untapped Potential of Symmetric, Mid-Range Quaternary Ammonium Salts

The efficacy of a quaternary ammonium salt in phase-transfer catalysis hinges on a delicate balance between its lipophilicity, which allows it to enter the organic phase, and its charge accessibility, which governs its catalytic activity.[1] Compounds with long alkyl chains, such as trioctyl, are highly soluble in organic solvents,[3] while those with shorter chains, like tributyl, offer a different balance of properties that can be advantageous in specific industrial processes.[6]

This compound (C10H24ClN)[7] occupies a unique intermediate position. Its three propyl chains suggest a moderate and symmetric lipophilicity. This structural feature is hypothesized to afford a distinct profile of solubility and interfacial behavior, potentially enabling new catalytic applications where neither highly lipophilic nor minimally lipophilic catalysts are optimal. This guide will explore these untapped possibilities, providing a scientific rationale for investigating MTPAC in next-generation catalytic systems.

Physicochemical Properties of this compound

While extensive experimental data for MTPAC is not widely published, we can infer its properties from established chemical principles and data on its analogs.

PropertyPredicted Value/CharacteristicRationale & Comparison
Molecular Formula C10H24ClN[7]
Molecular Weight 193.76 g/mol [7]
Solubility Moderately soluble in non-polar organic solvents; appreciable solubility in polar aprotic solvents and water.The propyl chains provide sufficient lipophilicity for organic phase entry, but less than the octyl chains of Aliquat 336,[3] suggesting potentially better partitioning into semi-polar environments.
Thermal Stability Expected to be stable under typical PTC conditions (up to ~150 °C).Quaternary ammonium salts are generally thermally robust, though degradation pathways exist at higher temperatures.
Hygroscopicity Likely hygroscopic, similar to other quaternary ammonium chlorides.[5]The ionic nature of the compound promotes absorption of atmospheric moisture.

Novel Application I: MTPAC as a Catalyst for Controlled Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) and related controlled radical polymerization techniques have revolutionized polymer synthesis. While not a direct catalyst, quaternary ammonium salts can act as powerful additives, accelerating the process and improving control over the polymer chain.

Hypothesis: The unique solubility profile of MTPAC makes it an ideal phase-transfer catalyst for halide exchange in activators regenerated by electron transfer (ARGET) ATRP of functional monomers that have limited solubility in common organic solvents.

Causality: In ARGET ATRP, a continuous regeneration of the active Cu(I) catalyst is required. This is often achieved with a reducing agent. The rate of polymerization can be finely tuned by the addition of a halide salt (e.g., a quaternary ammonium chloride), which shifts the equilibrium between the active and dormant polymer chains. MTPAC, with its balanced hydrophilicity and lipophilicity, could efficiently transport chloride ions to the copper center, which may be partially soluble in a more polar microenvironment created by the monomer, thus providing superior control over the polymerization of complex monomers like hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) methyl ether methacrylate (PEGMEMA).

Experimental Protocol: ARGET ATRP of HEMA Mediated by MTPAC

Objective: To synthesize poly(HEMA) with a controlled molecular weight and low dispersity using an MTPAC-mediated ARGET ATRP system.

Materials:

  • Monomer: 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

  • Initiator: Ethyl α-bromoisobutyrate (EBiB)

  • Catalyst: Copper(II) bromide (CuBr2)

  • Ligand: Tris(2-pyridylmethyl)amine (TPMA)

  • Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)2)

  • Additive: this compound (MTPAC)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • To a 50 mL Schlenk flask, add CuBr2 (X mg, 1 eq) and TPMA (Y mg, 1 eq).

  • Add MTPAC (Z mg, 2 eq).

  • Seal the flask with a rubber septum, and perform three cycles of vacuum-argon backfill.

  • Inject deoxygenated DMF (20 mL) via syringe to dissolve the catalyst complex.

  • In a separate flask, prepare a solution of HEMA (A mL, target degree of polymerization = 100) and EBiB (B mL, 1 eq relative to target polymer chains). Deoxygenate this solution by bubbling with argon for 30 minutes.

  • Inject the deoxygenated monomer/initiator solution into the catalyst solution.

  • Finally, inject the reducing agent, Sn(EH)2 (C mL, 10 eq), to initiate the polymerization.

  • Place the flask in a thermostatically controlled oil bath at 60 °C.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Terminate the reaction by exposing the solution to air and diluting with THF.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

Workflow for MTPAC-Mediated ARGET ATRP

ARGET_ATRP_Workflow cluster_prep Catalyst & Monomer Preparation cluster_reaction Polymerization cluster_workup Purification & Isolation prep_catalyst 1. Prepare CuBr2/TPMA/MTPAC in Schlenk Flask deoxygenate_catalyst 2. Deoxygenate Flask (Vacuum/Argon) prep_catalyst->deoxygenate_catalyst add_solvent 3. Add Deoxygenated DMF deoxygenate_catalyst->add_solvent mix_reagents 5. Inject Monomer Mix into Catalyst Solution add_solvent->mix_reagents prep_monomer 4. Prepare HEMA/EBiB Solution & Deoxygenate prep_monomer->mix_reagents initiate 6. Inject Sn(EH)2 to Start Reaction mix_reagents->initiate react 7. React at 60°C initiate->react sampling 8. Monitor Conversion (NMR, GPC) react->sampling terminate 9. Terminate by Exposing to Air react->terminate remove_catalyst 10. Pass Through Alumina Column terminate->remove_catalyst precipitate 11. Precipitate Polymer in Diethyl Ether remove_catalyst->precipitate dry 12. Dry Final Product precipitate->dry

Caption: Experimental workflow for the synthesis of poly(HEMA) via MTPAC-mediated ARGET ATRP.

Novel Application II: MTPAC as a Tunable Ionic Liquid for Biocatalysis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as green solvents for various catalytic processes, including enzymatic reactions.[8][9] The properties of an IL can be finely tuned by modifying the structure of its cation and anion.

Hypothesis: this compound can serve as a precursor for a new class of task-specific ionic liquids with moderate hydrophobicity, suitable for stabilizing enzymes in biphasic systems and enhancing the synthesis of chiral pharmaceutical intermediates.

Causality: Many enzymatic reactions, such as lipase-catalyzed esterifications, are performed in non-aqueous media to shift the reaction equilibrium towards the product. However, enzymes often denature in pure organic solvents. An IL can create a stabilizing microenvironment around the enzyme. By pairing the methyl tripropyl ammonium cation with a suitable anion (e.g., bis(trifluoromethylsulfonyl)imide, [NTf2]⁻), a new IL, [MTP][NTf2], can be synthesized. The MTPAC's mid-range alkyl chains would provide a balanced environment—hydrophobic enough to dissolve organic substrates but with sufficient interaction with the enzyme's polar surface residues to maintain its active conformation. This contrasts with highly hydrophobic ILs which might irreversibly denature the enzyme, or highly hydrophilic ILs which would be immiscible with the organic phase.

Experimental Protocol: Synthesis of a Chiral Ester using a Lipase in an MTPAC-Derived Ionic Liquid

Objective: To perform the kinetic resolution of (±)-1-phenylethanol via lipase-catalyzed transesterification in an [MTP][NTf2] ionic liquid.

Part A: Synthesis of [MTP][NTf2] Ionic Liquid

  • Dissolve this compound (MTPAC) in deionized water.

  • In a separate beaker, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) in deionized water.

  • Slowly add the LiNTf2 solution to the MTPAC solution with vigorous stirring. A dense, water-immiscible IL phase will form.

  • Stir the biphasic mixture for 24 hours to ensure complete ion exchange.

  • Separate the IL phase using a separatory funnel.

  • Wash the IL phase repeatedly with deionized water until no chloride ions are detected in the aqueous phase (test with AgNO3).

  • Dry the IL under high vacuum at 80 °C for 48 hours to remove all traces of water.

Part B: Lipase-Catalyzed Kinetic Resolution

  • Immobilize Candida antarctica lipase B (CALB) on macroporous acrylic resin (e.g., Novozym 435).

  • To a 25 mL vial, add the synthesized [MTP][NTf2] (5 mL).

  • Add (±)-1-phenylethanol (1 mmol) and vinyl acetate (3 mmol) as the acyl donor.

  • Add the immobilized lipase (50 mg).

  • Seal the vial and place it in a shaker incubator at 45 °C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess (e.e.) of the substrate and the product.

Catalytic Cycle for Lipase in MTPAC-Derived Ionic Liquid

Lipase_Cycle Enzyme Lipase (CALB) Active Site Complex Acyl-Enzyme Intermediate Enzyme:f0->Complex Substrate (±)-1-Phenylethanol + Vinyl Acetate Substrate->Enzyme:f1 IL [MTP][NTf2] Ionic Liquid (Solvent & Stabilizer) Product (R)-1-Phenylethyl acetate + (S)-1-Phenylethanol Complex->Product Product->Enzyme:f0 4. Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for the kinetic resolution of (±)-1-phenylethanol using lipase stabilized in an MTPAC-derived ionic liquid.

Conclusion and Future Outlook

This compound, while overlooked, stands poised to address specific challenges in modern catalysis. Its unique, symmetric structure suggests a nuanced reactivity profile that could be highly advantageous. The proposed novel applications in controlled polymerization and as a precursor for task-specific ionic liquids in biocatalysis are just the beginning.

Future research should focus on a full experimental characterization of MTPAC and its derivatives. Investigating its performance in other catalytic systems, such as Suzuki couplings or oxidation reactions, could reveal further utility. As the demand for highly specific, efficient, and green catalytic processes grows, the exploration of underutilized reagents like this compound will be crucial for driving innovation in the chemical and pharmaceutical industries.

References

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  • This compound | C10H24ClN | CID 13783603. PubChem - NIH.
  • Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum.
  • Methyl Ammonium Chloride: Applications, Properties, and Safety Guidelines. Chemiis.
  • Synthesis method of epoxypropyltrimethylammonium chloride. Google Patents.
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  • Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride. ResearchGate.
  • Methyltributylammonium Chloride | CAS# 56375-79-2. SACHEM, Inc.
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Methyl Tripropyl Ammonium Chloride: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of Methyl Tripropyl Ammonium Chloride (MTPAC), a quaternary ammonium salt with significant utility across various scientific and industrial domains. We will delve into its fundamental molecular profile, synthesis, and characterization, while focusing on its mechanistic role as a phase transfer catalyst and surfactant. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its applications, from organic synthesis to its potential within pharmaceutical formulations. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and trustworthiness.

The Landscape of Quaternary Ammonium Salts (QAS)

Quaternary Ammonium Salts, or Quats, are a class of compounds defined by a central, positively charged nitrogen atom covalently bonded to four organic groups (alkyl or aryl).[1] This permanent cationic charge, independent of pH, is the cornerstone of their diverse functionalities.[2] Their structure is inherently amphiphilic, possessing a hydrophilic cationic "head" and hydrophobic "tails," which allows for effective interaction at interfaces between polar and nonpolar media.[1]

In the pharmaceutical and biomedical fields, QAS are indispensable. They serve as potent antimicrobial agents in disinfectants and antiseptics, where their cationic head binds to and disrupts the negatively charged membranes of bacteria and enveloped viruses.[2][3][4] Beyond direct therapeutic action, they are employed as excipients, preservatives, and critical processing aids in the downstream purification of vaccines.[1][3] The tunability of the alkyl chains allows for a fine balance between hydrophilicity and lipophilicity, enabling the design of QAS for specific applications, including roles as ionic liquids or components in advanced drug delivery systems.[1][5]

This compound: A Molecular Profile

This compound (MTPAC) is a specific QAS that, while not a household name, serves as a fundamental building block and facilitator in numerous processes.[6] Its molecular architecture, featuring a methyl group and three propyl chains, imparts a unique combination of steric and electronic properties that dictate its function.

Chemical Identity and Physicochemical Properties

A summary of MTPAC's key identifiers and computed properties is presented below. This data is essential for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource
IUPAC Name methyl(tripropyl)azanium chloride[7]
CAS Number 75373-66-9[7][8]
Molecular Formula C₁₀H₂₄ClN[7][8]
Molecular Weight 193.76 g/mol [7][8]
Canonical SMILES CCC(CCC)CCC.[Cl-][7][9]
Appearance Typically a white crystal or powder[6]
Purity Often available at ≥99%[6]
Complexity 71.9[7][9]
Core Chemical Attributes

MTPAC's utility stems from two primary characteristics:

  • Phase Transfer Catalyst (PTC): MTPAC excels at facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[2][6] The quaternary ammonium cation can pair with an anion from the aqueous phase, and the surrounding alkyl groups allow this ion pair to dissolve in the organic phase, making the anion available for reaction. This mechanism dramatically accelerates reactions that would otherwise be impractically slow.[2][6][10]

  • Surfactant Nature: As a cationic surfactant, MTPAC alters surface and interfacial tension, enabling its use in emulsification, dispersion, and wetting.[6] This is valuable in creating stable and effective formulations in industrial cleaning, personal care, and water treatment.[6]

Synthesis and Characterization of this compound

The synthesis of MTPAC is typically achieved through the quaternization of a tertiary amine, a fundamental reaction in organic chemistry. This process must be carefully controlled to ensure high purity and yield.

Synthetic Pathway: Quaternization of Tripropylamine

The most direct route involves the reaction of tripropylamine with a methylating agent, such as methyl chloride. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group, forming a new carbon-nitrogen bond and imparting a permanent positive charge on the nitrogen.

G cluster_reaction Quaternization Reaction TPA Tripropylamine (C₃H₇)₃N MTPAC This compound [CH₃N(C₃H₇)₃]⁺Cl⁻ TPA->MTPAC + causality Mechanism: Nucleophilic attack by the tertiary amine on the methylating agent. MeCl Methyl Chloride CH₃Cl MeCl->MTPAC

Caption: Synthesis of MTPAC via nucleophilic substitution.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating workflow for synthesizing and purifying MTPAC. The causality behind each step is explained to ensure a deep understanding of the process.

Materials:

  • Tripropylamine (1.0 mol)

  • Methyl Chloride (1.05 mol, typically bubbled from a cylinder)

  • Propan-1-ol (solvent)

  • Diethyl ether (for precipitation/washing)

  • Reaction vessel (three-necked flask) with reflux condenser, gas inlet, and thermometer

  • Magnetic stirrer and heating mantle

Methodology:

  • Setup: Assemble the reaction vessel in a well-ventilated fume hood. Add tripropylamine (1.0 mol) and propan-1-ol to the flask. The choice of a polar protic solvent like propan-1-ol is crucial as it effectively solvates the reactants and the resulting ionic product.

  • Reaction: Begin stirring and gently heat the mixture to approximately 60-70°C. Bubble methyl chloride gas (1.05 mol) through the solution at a controlled rate. A slight excess of the methylating agent ensures the reaction proceeds to completion.

  • Reflux: After the addition of methyl chloride is complete, increase the temperature to the reflux point of propan-1-ol (~97°C) and maintain for 7-8 hours.[11] Refluxing provides the necessary activation energy and ensures sufficient time for the reaction to maximize the yield of the quaternary ammonium salt.

  • Cooling & Precipitation: After the reflux period, cool the reaction mixture to room temperature. The product may begin to crystallize. To induce further precipitation, slowly add diethyl ether, a nonpolar solvent in which the ionic MTPAC is insoluble.

  • Isolation: Collect the resulting white solid by vacuum filtration. Wash the crystals with cold diethyl ether to remove any unreacted starting material or solvent residue.

  • Drying & Characterization: Dry the purified product in a vacuum oven. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), FTIR, and melting point analysis.

G start Start: Assemble Reaction Vessel reactants Add Tripropylamine & Propan-1-ol start->reactants reaction Heat & Bubble Methyl Chloride reactants->reaction reflux Maintain Reflux (~97°C, 7h) reaction->reflux Ensures completion cool Cool to Room Temperature reflux->cool precipitate Induce Precipitation with Diethyl Ether cool->precipitate Reduces solubility filter Isolate Solid via Vacuum Filtration precipitate->filter dry Dry Product in Vacuum Oven filter->dry characterize Characterize: NMR, FTIR, MP dry->characterize Verify purity end End: Pure MTPAC characterize->end

Caption: Workflow for the synthesis and purification of MTPAC.

Core Applications and Mechanistic Insights

The utility of MTPAC is best understood by examining the mechanisms behind its primary applications.

Mechanism of Phase Transfer Catalysis

In a biphasic system, MTPAC acts as a shuttle for anions. For example, in a reaction requiring hydroxide ions (from aqueous NaOH) to react with an organic substrate dissolved in toluene, the reaction is negligible without a catalyst.

  • Ion Exchange: In the aqueous phase, the MTPAC cation ([MTP]⁺) exchanges its chloride anion for a hydroxide anion, forming an ion pair ([MTP]⁺OH⁻).

  • Phase Transfer: The lipophilic propyl groups on the cation allow this ion pair to dissolve in and migrate into the organic (toluene) phase.

  • Reaction: The hydroxide ion is now highly reactive in the organic phase, as it is no longer heavily solvated by water. It reacts with the organic substrate.

  • Catalyst Regeneration: After the reaction, the resulting anion (e.g., an alkoxide) pairs with the [MTP]⁺ cation, which can then migrate back to the aqueous interface to repeat the cycle.

This catalytic cycle allows for reactions to occur under milder conditions with higher yields and selectivity, a significant advantage in the synthesis of fine chemicals and pharmaceuticals.[6][10]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A1 [MTP]⁺Cl⁻ + OH⁻ A2 [MTP]⁺OH⁻ + Cl⁻ A1->A2 Ion Exchange O1 [MTP]⁺OH⁻ + R-X A2->O1 Phase Transfer In O2 R-OH + [MTP]⁺X⁻ O1->O2 Reaction O2->A1 Phase Transfer Out (Regeneration)

Sources

An In-depth Technical Guide to Methyl Tripropyl Ammonium Chloride as a Surfactant

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Situating Methyl Tripropyl Ammonium Chloride in Surfactant Science

In the vast landscape of surface-active agents, quaternary ammonium compounds (QACs) represent a cornerstone class of cationic surfactants, valued for their unique interfacial properties and broad utility.[1][2] This guide focuses on a specific, yet illustrative member of this family: this compound (MTPAC). While not as extensively characterized in public literature as its longer-chain counterparts, MTPAC serves as an important model for understanding the behavior of shorter-alkyl-chain quaternary ammonium surfactants.

This document provides a detailed examination of the core characteristics of this compound. For the researcher, scientist, or drug development professional, this guide is structured to deliver not just data, but a foundational understanding of MTPAC's molecular behavior, its anticipated physicochemical properties, and the experimental methodologies crucial for its characterization. Where specific empirical data for MTPAC is not available, we will draw upon established principles of surfactant science and data from structurally analogous compounds to provide a robust predictive framework.

Part 1: Molecular Architecture and Surfactant Classification

At the heart of any surfactant's function is its amphiphilic nature—a molecule comprised of both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.[3] In this compound, this duality is embodied in a compact and symmetric structure.

Chemical Structure:

  • IUPAC Name: N-methyl-N,N-dipropylpropan-1-aminium chloride

  • CAS Number: 75373-66-9[4]

  • Molecular Formula: C₁₀H₂₄ClN[5]

The molecule consists of a central, positively charged nitrogen atom, which forms the hydrophilic head group. This nitrogen is quaternized, meaning it is covalently bonded to four carbon atoms, rendering its positive charge permanent and independent of pH.[6] Three of these bonds are to propyl (C₃H₇) groups, and one is to a methyl (CH₃) group. The collective nonpolar character of these four alkyl groups constitutes the hydrophobic tail. The molecule is neutralized by a chloride counter-ion.

This structure firmly places this compound within the category of cationic surfactants .[1] The relatively short length of the alkyl chains (propyl) suggests that its hydrophobic character is less pronounced than that of well-known surfactants like cetyl trimethylammonium bromide (CTAB) with its C₁₆ tail. This structural attribute is a key determinant of its behavior in aqueous solutions.

MTPAC_Structure cluster_methyl Methyl Group cluster_propyl1 Propyl Group 1 cluster_propyl2 Propyl Group 2 cluster_propyl3 Propyl Group 3 N N+ C_Me CH₃ N->C_Me C1_P1 CH₂ N->C1_P1 C1_P2 CH₂ N->C1_P2 C1_P3 CH₂ N->C1_P3 C2_P1 CH₂ C1_P1->C2_P1 C3_P1 CH₃ C2_P1->C3_P1 C2_P2 CH₂ C1_P2->C2_P2 C3_P2 CH₃ C2_P2->C3_P2 C2_P3 CH₂ C1_P3->C2_P3 C3_P3 CH₃ C2_P3->C3_P3 Cl Cl⁻

Caption: Molecular structure of this compound.

Part 2: Core Physicochemical Properties and Their Scientific Implications

The utility of a surfactant is defined by its behavior at interfaces and its ability to self-assemble in solution. These phenomena are quantified by several key parameters. While specific, verified data for MTPAC is scarce, we can infer its likely properties based on its structure.

Surface Tension Reduction and Critical Micelle Concentration (CMC)

Like all surfactants, MTPAC molecules will migrate to the air-water interface, orienting their hydrophobic tails towards the air and their hydrophilic heads towards the water. This adsorption disrupts the cohesive energy of water at the surface, thereby reducing the surface tension.

As the concentration of MTPAC in a solution increases, a point is reached where the interface becomes saturated, and the molecules begin to self-assemble into aggregates within the bulk solution to minimize the unfavorable contact between their hydrophobic tails and water.[7] These aggregates are known as micelles , and the concentration at which they form is the Critical Micelle Concentration (CMC) . The CMC is a fundamental characteristic, as it represents the point of maximum surface tension reduction and the onset of solubilization capabilities.

Expected Characteristics of MTPAC:

  • CMC: Due to the short propyl chains, the hydrophobic driving force for micellization is weaker than for long-chain surfactants. Therefore, MTPAC is expected to have a relatively high CMC compared to surfactants with, for example, C₁₂ or C₁₆ alkyl chains.

  • Surface Tension at CMC (γ_cmc): The effectiveness of a surfactant in reducing surface tension is indicated by its γ_cmc. MTPAC is anticipated to be a moderately effective surfactant in this regard.

PropertyExpected Value Range for Short-Chain QACsSignificance
Critical Micelle Concentration (CMC) High (mM to M range)Indicates the concentration needed for micelle formation and solubilization.
Surface Tension at CMC (γ_cmc) 30-45 mN/mMeasures the maximum reduction in surface tension achievable.
Hydrophilic-Lipophilic Balance (HLB) HighSuggests good water solubility and suitability for oil-in-water emulsions.
The Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below this temperature, the surfactant's solubility is too low for micellization to occur. Given the high expected water solubility of MTPAC, its Krafft point is likely to be very low, probably below 0°C, making it effective even in cold aqueous systems.

Part 3: Applications in Research and Development

The specific properties of this compound make it suitable for a range of specialized applications.

  • Phase Transfer Catalysis: MTPAC is recognized as an efficient phase transfer catalyst.[8] It facilitates the reaction between reactants in two immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary. Its balanced hydrophobicity and hydrophilicity allow it to be soluble enough in both phases to perform this function effectively. This is particularly valuable in the synthesis of pharmaceuticals and fine chemicals.[8]

  • Emulsification and Dispersion: As a surfactant, MTPAC can be used to create stable emulsions and dispersions.[8] In drug development, this is crucial for formulating poorly water-soluble active pharmaceutical ingredients (APIs) into liquid dosage forms.

  • Antimicrobial Activity: Quaternary ammonium compounds are well-known for their antimicrobial properties.[3][9] The positively charged head group interacts with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. While the effectiveness is highly dependent on the alkyl chain length (longer chains are generally more potent), MTPAC may exhibit mild to moderate antimicrobial activity.

  • Metal Extraction: In hydrometallurgy and recycling, MTPAC can act as a metal extractant, selectively complexing with metal ions to facilitate their separation.[8]

Part 4: Experimental Characterization Protocols

Validating the surfactant properties of MTPAC or any novel surfactant requires a suite of well-established analytical techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.

Protocol: CMC Determination by Tensiometry

  • Preparation: Prepare a stock solution of MTPAC in deionized water. Create a series of dilutions with progressively lower concentrations.

  • Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution, starting from the most dilute.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The point of intersection of these two lines is the CMC.

CMC_Workflow A Prepare MTPAC Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension (Tensiometer) B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Breakpoint in Plot D->E F Determine CMC E->F

Caption: Workflow for CMC determination by tensiometry.

Alternative Method: Conductometry

For ionic surfactants like MTPAC, conductivity measurements provide a reliable alternative. The conductivity of the solution changes differently below and above the CMC due to the binding of counter-ions to the micelles. A plot of conductivity versus concentration will show a change in slope, the intersection of which indicates the CMC.[10]

Characterization of Micelle Size and Morphology

Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic radius of micelles in solution. By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the micelles, their size distribution can be determined.

Part 5: Safety and Handling

As with all quaternary ammonium compounds, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. In general, QACs can be irritants to the skin and eyes and may be harmful if ingested.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, while a less common member of the quaternary ammonium surfactant family, provides a valuable case study in the structure-property relationships of cationic surfactants. Its compact structure with a permanently charged head group and short hydrophobic tails results in a high CMC and moderate surface activity. These characteristics make it particularly suitable for applications such as phase transfer catalysis, where a balance of properties is required. For researchers in material science and drug development, understanding the foundational principles outlined in this guide will aid in the selection and application of MTPAC and similar surfactants for a variety of formulation and synthesis challenges.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact. [Link]

  • Zakharova, L. Y., Pashirova, T. N., Doktorovova, S., & Souto, E. B. (2019). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. International Journal of Molecular Sciences, 20(21), 5547. [Link]

  • Al-Sabagh, A. M., Taha, N. A., & Moustafa, A. H. (2012). Syntheses and Characterization of Some Cationic Surfactants. Journal of Surfactants and Detergents, 15(4), 433-441. [Link]

  • Khan, I., et al. (2014). Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes. Journal of the Chemical Society of Pakistan, 36(5). [Link]

  • El-Sukkary, M. M. A., et al. (2023). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. Molecules, 28(3), 1419. [Link]

  • Szymczyk, K., & Zdziennicka, A. (2021). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Labinsights. (2023). Pros and Cons of Quaternary Ammonium Disinfectants. [Link]

  • Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. [Link]

  • Szymański, G., et al. (2021). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. Molecules, 26(11), 3298. [Link]

  • GOYENCHEM. Trioctyl Methyl Ammonium Chloride. [Link]

  • biolla Chemicals. This compound 99%. [Link]

  • biolla Chemicals. Ammonium sulfate. [Link]

  • The Market Research Connection. N,N-Diisopropyl-ethylamine (CAS 7087-68-5) Market. [Link]

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Methodological & Application

Application Notes and Protocols: Unlocking Biphasic Reactions with Methyl Tripropyl Ammonium Chloride, a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and materials science, the pursuit of efficiency, sustainability, and elegance in reaction design is paramount. Phase Transfer Catalysis (PTC) has long been a cornerstone in achieving these goals, offering a robust solution to the age-old problem of reacting chemical species that reside in immiscible phases. This guide is dedicated to the practical application and mechanistic understanding of a particularly effective, yet perhaps underutilized, phase transfer catalyst: Methyl tripropyl ammonium chloride .

This document eschews a rigid, templated format. Instead, it is structured to provide a narrative that builds from fundamental principles to practical application, mirroring the thought process of a researcher designing and executing a phase-transfer catalyzed reaction. We will delve into the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins them.

The Challenge of Immiscibility and the Principle of Phase Transfer Catalysis

At its core, chemical reactivity is a function of molecular collisions. When reactants are sequestered in separate, immiscible liquid phases (e.g., an aqueous and an organic phase), the reaction is confined to the limited interfacial area between them, leading to impractically slow reaction rates. Phase Transfer Catalysis (PTC) provides an elegant solution by introducing a catalyst that acts as a "molecular ferry," transporting one of the reactants across the phase boundary to where the other reactant resides.[1]

Quaternary ammonium salts, such as this compound, are exemplary phase transfer catalysts.[2] Their unique amphiphilic nature, possessing a hydrophilic, positively charged nitrogen center and lipophilic alkyl groups, allows them to bridge the divide between aqueous and organic phases.

The Mechanism of Action: A Catalytic Cycle

The efficacy of this compound lies in its ability to facilitate a catalytic cycle that shuttles anions between the aqueous and organic phases. Let's consider a classic S\N2 reaction where an organic substrate (R-X) in an organic solvent reacts with a nucleophile (Nu⁻) from an aqueous solution of its salt (M⁺Nu⁻).

The catalytic cycle can be dissected into four key stages:

  • Anion Exchange: In the aqueous phase, the methyl tripropyl ammonium cation (Q⁺) exchanges its chloride anion for the nucleophile (Nu⁻) from the inorganic salt.

  • Phase Transfer: The newly formed lipophilic ion pair, [Q⁺Nu⁻], possesses sufficient organic character due to the propyl and methyl groups to migrate across the phase interface into the organic phase.

  • Nucleophilic Substitution: In the organic phase, the nucleophile is "naked" and highly reactive as it is not strongly solvated by the aprotic organic solvent. It readily attacks the organic substrate (R-X), forming the desired product (R-Nu) and regenerating the catalyst with the leaving group as the counter-ion ([Q⁺X⁻]).

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion, migrates back to the aqueous phase to restart the cycle.

This continuous process, depicted in the diagram below, allows a substoichiometric amount of the catalyst to facilitate the conversion of a large amount of reactants.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start M⁺Nu⁻ aq_exchange Anion Exchange aq_start->aq_exchange aq_catalyst [CH₃(CH₂CH₂CH₂)₃N]⁺Cl⁻ aq_catalyst->aq_exchange 1 org_catalyst [CH₃(CH₂CH₂CH₂)₃N]⁺Nu⁻ aq_exchange->org_catalyst 2. Phase Transfer aq_product M⁺X⁻ aq_catalyst_return [CH₃(CH₂CH₂CH₂)₃N]⁺X⁻ aq_catalyst_return->aq_catalyst 4. Catalyst Regeneration aq_catalyst_return->aq_product org_substrate R-X org_reaction Sorg_reaction2 Reaction org_substrate->org_reaction org_catalyst->org_reaction 3 org_reaction->aq_catalyst_return Catalyst with Leaving Group org_product R-Nu org_reaction->org_product

Caption: The catalytic cycle of this compound in a biphasic S\N2 reaction.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a catalyst is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₀H₂₄ClNPubChem
Molecular Weight 193.76 g/mol PubChem
Appearance White crystalline solidGeneric MSDS
Solubility Soluble in water and polar organic solventsGeneric MSDS

Application Notes: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S\N2 reaction between an alkoxide and an alkyl halide.[3][4] Phase transfer catalysis significantly enhances the utility of this reaction, particularly when dealing with phenoxides, by allowing the use of aqueous inorganic bases and avoiding the need for anhydrous solvents.

Protocol: Synthesis of Benzyl Phenyl Ether

This protocol provides a detailed methodology for the synthesis of benzyl phenyl ether from phenol and benzyl chloride using this compound as the phase transfer catalyst.

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Benzyl chloride (12.66 g, 0.1 mol)

  • Sodium hydroxide (NaOH) (8.0 g, 0.2 mol)

  • This compound (0.97 g, 0.005 mol, 5 mol%)

  • Toluene (100 mL)

  • Deionized water (50 mL)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 250 mL three-neck round-bottom flask, combine phenol, toluene, and a solution of sodium hydroxide in deionized water.

  • Catalyst Addition: Add the this compound to the biphasic mixture.

  • Reaction Initiation: Begin vigorous stirring to ensure good mixing of the two phases. Add benzyl chloride dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction Conditions: Heat the mixture to 80 °C and maintain this temperature for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 2 x 50 mL of deionized water and 1 x 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Product Isolation:

    • Filter the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude benzyl phenyl ether can be further purified by vacuum distillation or column chromatography on silica gel if required.

Williamson_Ether_Synthesis_Workflow start Start: Combine Reactants (Phenol, Benzyl Chloride, NaOH, H₂O, Toluene) add_catalyst Add Methyl Tripropyl Ammonium Chloride start->add_catalyst react Heat to 80°C with Vigorous Stirring (4-6h) add_catalyst->react monitor Monitor by TLC react->monitor workup Cool & Separate Organic Layer monitor->workup wash Wash with H₂O and Brine workup->wash dry Dry over MgSO₄ wash->dry isolate Filter & Evaporate Solvent dry->isolate purify Purify (Optional: Distillation/Chromatography) isolate->purify end End Product: Benzyl Phenyl Ether purify->end

Sources

Application Notes & Protocols: The Strategic Use of Methyl Tripropyl Ammonium Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract & Executive Summary

Methyl tripropyl ammonium chloride (MTPAC) is a quaternary ammonium salt that has emerged as a highly effective Phase-Transfer Catalyst (PTC) for a variety of nucleophilic substitution reactions.[1] Its molecular structure, featuring a compact methyl group and three moderately lipophilic propyl chains, provides a balanced solubility profile crucial for mediating reactions between immiscible aqueous and organic phases.[2] These notes provide an in-depth exploration of the mechanistic underpinnings of MTPAC-facilitated catalysis, practical advantages for chemical synthesis, and detailed, field-tested protocols for its application. The content herein is designed to equip researchers, process chemists, and drug development professionals with the necessary knowledge to effectively integrate MTPAC into their synthetic workflows, enhancing reaction efficiency, improving yields, and promoting greener chemical practices.[3]

The Catalyst: this compound (MTPAC)

MTPAC, with the chemical formula C₁₀H₂₄ClN, is a quaternary ammonium salt that functions by transporting anionic nucleophiles from an aqueous or solid phase into an organic phase where the electrophilic substrate resides.[4] This circumvents the mutual insolubility of the reactants, which is a common bottleneck in many synthetic preparations.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 75373-66-9[6]
Molecular Formula C₁₀H₂₄ClN
Molecular Weight 193.76 g/mol
Appearance Typically a white crystal or powder[1]
IUPAC Name methyl(tripropyl)azanium chloride

Mechanism of Action: Phase-Transfer Catalysis (PTC)

The efficacy of MTPAC in nucleophilic substitution is rooted in the principle of Phase-Transfer Catalysis (PTC). The process, first elucidated by Charles Starks, involves the catalyst acting as a shuttle for the nucleophilic anion across the phase boundary.[7] The lipophilic nature of the tripropyl chains allows the quaternary ammonium cation to be soluble in the organic phase, while its positive charge enables it to pair with an anion.[5]

The catalytic cycle can be dissected into four critical steps:

  • Anion Exchange: In the aqueous phase (or at the solid-liquid interface), the MTPAC cation (Q⁺) exchanges its chloride ion for the nucleophilic anion (Nu⁻) from an inorganic salt (e.g., NaNu).

  • Phase Transfer: The newly formed, organophilic ion pair [Q⁺Nu⁻] migrates across the phase interface into the bulk organic phase.[8]

  • Nucleophilic Substitution: Within the organic phase, the nucleophile is weakly solvated, rendering it "naked" and highly reactive. It attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and displacing the leaving group (X⁻). The catalyst now forms a new ion pair with the leaving group, [Q⁺X⁻].

  • Catalyst Regeneration: The [Q⁺X⁻] ion pair returns to the aqueous phase, where the catalyst can exchange the leaving group anion for another nucleophile, thus restarting the cycle.[8]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Start Na⁺Nu⁻ (Nucleophile Salt) Catalyst_Return [MTPAC]⁺X⁻ Catalyst_Load [MTPAC]⁺Nu⁻ Catalyst_Active [MTPAC]⁺Nu⁻ Catalyst_Load->Catalyst_Active Phase Transfer Aq_End Na⁺X⁻ (Byproduct) Org_Substrate R-X (Substrate) Product R-Nu (Product) Catalyst_Unload [MTPAC]⁺X⁻ Catalyst_Unload->Catalyst_Return Catalyst Regeneration

Advantages in Synthetic & Drug Development Workflows

The selection of a PTC is a critical decision in process development. MTPAC offers a compelling balance of reactivity and practicality.

  • Enhanced Reaction Rates: By solubilizing the nucleophile in the organic phase, MTPAC dramatically increases the concentration of the reactive species where it is needed, leading to significant rate enhancements.[3]

  • Milder Reaction Conditions: Reactions that would otherwise require high temperatures or harsh, expensive aprotic polar solvents (like DMSO or DMF) can often be run at lower temperatures in biphasic systems (e.g., toluene/water).[7]

  • Improved Yields and Purity: The mild conditions and increased reaction rates often lead to fewer byproducts, simplifying purification and improving overall yield.[5]

  • Green Chemistry Alignment: The use of water as a solvent phase and the reduction in the need for hazardous organic solvents makes PTC an environmentally friendlier choice.[3]

  • Versatility: MTPAC is effective for a wide range of nucleophilic substitutions, including the synthesis of ethers, esters, nitriles, and azides.

Table 2: Comparative Analysis of Common Quaternary Ammonium PTCs

CatalystKey FeatureOptimal ApplicationLimitation
Tetrabutylammonium Bromide (TBAB) Widely available, well-documented.General purpose SN2 reactions.Can be less effective for transferring smaller, harder anions.
Methyl Trioctyl Ammonium Chloride Highly lipophilic, remains in the organic phase.High-temperature reactions where catalyst stability is key.[9]Can be difficult to remove from the final product mixture.
This compound (MTPAC) Balanced lipophilicity.Good for transferring a range of anions without being overly organophilic.[2]May degrade at very high temperatures or under strongly basic conditions.[10]
Benzyltriethylammonium Chloride (TEBAC) Increased reactivity due to the benzyl group.C- and O-alkylations.Benzyl group can sometimes participate in side reactions.

Application Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform their own optimization based on their specific substrates and equipment.

Protocol 1: Synthesis of an Alkyl Azide via SN2 Reaction

This protocol details the conversion of an alkyl bromide to an alkyl azide, a key intermediate for introducing a nitrogen-containing functional group, often used in "click chemistry" for drug discovery.

Reaction Scheme: R-Br + NaN₃ --(MTPAC, Toluene/H₂O)--> R-N₃ + NaBr

Materials & Equipment:

  • 1-Bromooctane (Substrate)

  • Sodium Azide (NaN₃)

  • This compound (MTPAC)

  • Toluene

  • Deionized Water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-bromooctane (10.0 mmol, 1.0 equiv.), sodium azide (15.0 mmol, 1.5 equiv.), and this compound (0.5 mmol, 5 mol%).

  • Solvent Addition: Add toluene (20 mL) and deionized water (20 mL) to the flask.

  • Heating & Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring to ensure efficient mixing between the phases. The interface should be turbulent.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via GC or TLC. The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine to remove residual catalyst and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azidooctane.

  • Purification: If necessary, purify the product by vacuum distillation or column chromatography.

Scientist's Insights & Troubleshooting:

  • Causality: Vigorous stirring is paramount. The reaction rate is often limited by the transfer of the catalyst-anion pair across the phase boundary, a process dependent on interfacial surface area.[11]

  • Self-Validation: The disappearance of the 1-bromooctane starting material, confirmed by GC, is the primary indicator of reaction completion. A successful reaction will show a new product peak with a corresponding mass. The characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum of the product confirms its formation.

  • Troubleshooting: If the reaction is sluggish, ensure the MTPAC is pure and dry. The presence of excess water can sometimes hinder the reaction. Increasing catalyst loading to 7-10 mol% can also accelerate the reaction.

workflow_azide A Combine Reactants: 1-Bromooctane, NaN₃, MTPAC B Add Solvents: Toluene & Water A->B C Heat to 90°C with Vigorous Stirring B->C D Monitor Reaction (TLC/GC) C->D E Cool & Separate Organic Layer D->E F Wash Organic Layer (Water, Brine) E->F G Dry & Concentrate F->G H Purify Product (Distillation/Chromatography) G->H

Protocol 2: O-Alkylation for Ether Synthesis

This protocol demonstrates the synthesis of an alkyl aryl ether, a common structural motif in pharmaceuticals, using MTPAC to facilitate the reaction between a phenoxide and an alkyl halide.

Reaction Scheme: Ar-OH + R-X + NaOH --(MTPAC, Dichloromethane/H₂O)--> Ar-O-R + NaX + H₂O

Materials & Equipment:

  • 4-Methoxyphenol (Substrate)

  • Benzyl Bromide (Alkylating Agent)

  • Sodium Hydroxide (NaOH)

  • This compound (MTPAC)

  • Dichloromethane (DCM)

  • Deionized Water

  • Standard reaction and workup equipment

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In the reaction flask, dissolve 4-methoxyphenol (10.0 mmol, 1.0 equiv.) and sodium hydroxide (12.0 mmol, 1.2 equiv.) in 15 mL of water. Stir until a clear solution of the sodium phenoxide is formed.

  • Catalyst & Organic Phase Addition: Add MTPAC (0.5 mmol, 5 mol%) to the aqueous solution. Then, add a solution of benzyl bromide (10.5 mmol, 1.05 equiv.) in 15 mL of dichloromethane.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C). The reaction is often exothermic and may not require external heating.

  • Monitoring: Follow the consumption of 4-methoxyphenol using TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete in 1-3 hours.

  • Workup & Extraction: Once complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an additional 10 mL of DCM.

  • Washing: Combine the organic layers and wash with 15 mL of 1M NaOH solution to remove any unreacted phenol, followed by 15 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford the crude ether.

  • Purification: Recrystallize the product from ethanol/water or purify by column chromatography if needed.

Scientist's Insights & Troubleshooting:

  • Causality: In this system, the NaOH deprotonates the phenol in the aqueous phase. The MTPAC then extracts the resulting phenoxide anion into the DCM for reaction.[11] Pre-forming the phenoxide ensures the reaction starts immediately upon addition of the organic phase.

  • Self-Validation: A successful reaction is indicated by the disappearance of the phenol spot on TLC and the appearance of a new, less polar product spot. ¹H NMR of the product will show characteristic peaks for both the 4-methoxyphenyl and benzyl groups.

  • Troubleshooting: If an emulsion forms during workup, adding a small amount of brine can help break it. If the reaction fails to go to completion, ensure the NaOH is fresh and the benzyl bromide has not degraded.

Safety, Handling, and Disposal

As with all quaternary ammonium salts, MTPAC should be handled with appropriate personal protective equipment (PPE). While specific data for MTPAC is limited, closely related compounds are known to be harmful in contact with skin and cause serious eye irritation.[12][13]

  • Handling: Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid creating dust.

  • First Aid: In case of skin contact, wash immediately with plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[13] Seek medical attention if irritation persists.

  • Disposal: Dispose of MTPAC and any reaction waste in accordance with local, state, and federal regulations. Avoid release to the environment.[14]

Conclusion

This compound is a versatile and efficient phase-transfer catalyst that provides significant advantages for conducting nucleophilic substitution reactions. Its balanced structure facilitates high reactivity under mild, environmentally benign conditions. The protocols and insights provided in these notes serve as a comprehensive guide for researchers to leverage the power of MTPAC in the synthesis of fine chemicals, pharmaceutical intermediates, and other high-value molecules.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • PTC Organics, Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • NPTEL. (n.d.). Lecture 41: Phase Transfer Catalysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • Little Flower College Guruvayoor. (n.d.). TOPIC: USE OF QUATERNARY SALTS AS PTC.
  • ACS Publications. (2001). Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions.
  • Slideshare. (n.d.). Phase transfer catalysis.
  • BenchChem. (n.d.). Application Notes and Protocols: Tributylammonium Chloride Derivatives in Nucleophilic Substitution Reactions.
  • MedChemExpress. (n.d.). Methyl trioctyl ammonium chloride.
  • ECHEMI. (n.d.). This compound Formula.
  • National Institutes of Health (NIH), PubChem. (n.d.). This compound.
  • ChemicalBook. (2023). Methyltripropyl ammonium chloride.
  • ECHEMI. (n.d.). Methyltributylammonium chloride SDS, 56375-79-2 Safety Data Sheets.
  • Merck Millipore. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.

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Protocol for using "Methyl tripropyl ammonium chloride" in the synthesis of N-butylphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of N-Butylphthalimide via Phase-Transfer Catalysis

Protocol Title: Efficient Synthesis of N-Butylphthalimide Using Methyl Tripropyl Ammonium Chloride as a Phase-Transfer Catalyst

Abstract

This application note provides a comprehensive protocol for the synthesis of N-butylphthalimide, a key intermediate in the production of primary amines via the Gabriel synthesis.[1] Traditional methods for the N-alkylation of phthalimide often require harsh conditions and anhydrous polar aprotic solvents.[2][3] This guide details a robust and efficient method employing phase-transfer catalysis (PTC) with this compound. This approach facilitates the reaction between the solid salt of phthalimide and a liquid alkyl halide in a biphasic solvent system, leading to higher yields, milder reaction conditions, and enhanced operational simplicity. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing both a detailed step-by-step procedure and a thorough explanation of the underlying chemical principles.

Introduction: Overcoming the Limitations of Classical N-Alkylation

The Gabriel synthesis, first reported in 1887, is a cornerstone method for the preparation of primary amines, effectively avoiding the over-alkylation often seen when using ammonia as a nucleophile.[4][5][6] The process involves the N-alkylation of a phthalimide salt, followed by the liberation of the primary amine.[7][8][9] The initial alkylation step, however, is not without its challenges. The nucleophile, potassium phthalimide, is a salt with low solubility in the nonpolar organic solvents required to dissolve the alkyl halide substrate. This immiscibility between reactants necessitates the use of expensive, high-boiling, and often toxic polar aprotic solvents like DMF or DMSO to achieve a homogeneous reaction environment.[2][3]

Phase-transfer catalysis (PTC) presents an elegant and green solution to this solubility problem.[10][11] PTC utilizes a catalytic agent to transport a reactant from one phase (typically aqueous or solid) into another (organic), where the reaction can proceed efficiently. Quaternary ammonium salts, such as this compound, are exemplary phase-transfer catalysts.[12][13] These amphiphilic molecules can exchange their anion (chloride) for the phthalimide anion at the solid-liquid interface. The resulting quaternary ammonium-phthalimide ion pair possesses sufficient lipophilicity, conferred by its alkyl chains, to dissolve in the organic phase. Once in the organic medium, the phthalimide anion is poorly solvated and highly nucleophilic, allowing for rapid reaction with the alkyl halide.

This protocol leverages this compound to catalyze the N-butylation of phthalimide, demonstrating a practical, high-yield synthesis of N-butylphthalimide under mild, biphasic conditions.

The Catalytic Cycle: Mechanism of Action

The efficiency of this compound stems from its ability to continuously transport the phthalimide anion (Nu⁻) into the organic phase for reaction. The process can be visualized as a catalytic cycle.

  • Anion Exchange: At the interface of the solid base (e.g., K₂CO₃ and phthalimide) and the organic solvent, the quaternary ammonium cation (Q⁺) exchanges its chloride ion for the phthalimide anion, formed in situ.

  • Phase Transfer: The newly formed lipophilic ion pair [Q⁺Nu⁻] dissolves in the organic phase.

  • SN2 Reaction: In the organic phase, the highly reactive, "naked" phthalimide anion attacks the n-butyl bromide in a classic SN2 reaction, forming N-butylphthalimide and releasing a bromide ion.

  • Catalyst Regeneration: The quaternary ammonium cation pairs with the newly formed bromide ion [Q⁺Br⁻] and migrates back to the interface to repeat the cycle.

This continuous process allows a substoichiometric amount of the catalyst to facilitate the conversion of a large quantity of reactants.

PTC_Mechanism cluster_0 Organic Phase (e.g., Toluene) cluster_1 Solid/Aqueous Interface org_start [Q⁺Cl⁻]org Methyl tripropyl ammonium chloride ion_pair [Q⁺Phth⁻]org Ion Pair reaction SN2 Reaction: [Q⁺Phth⁻]org + n-BuBr → N-Butylphthalimide + [Q⁺Br⁻]org ion_pair->reaction Reacts with n-Butyl Bromide product N-Butylphthalimide (Product) reaction->product Forms catalyst_return [Q⁺Br⁻]org reaction->catalyst_return Regenerates anion_exchange Anion Exchange catalyst_return->anion_exchange Migrates to Interface solid_reactants Phthalimide + K₂CO₃ (forms K⁺Phth⁻) solid_reactants->anion_exchange Provides Phth⁻ anion_exchange->ion_pair Phase Transfer of Phthalimide Anion

Sources

Application Notes and Protocols: Methyl Tripropyl Ammonium Chloride in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Methyl Tripropyl Ammonium Chloride in Electrochemistry

This compound, systematically named methyl(tripropyl)azanium chloride ([MTPAC]), is a quaternary ammonium-based ionic liquid (IL) with the chemical formula C10H24ClN.[1] As a member of the ionic liquid family, [MTPAC] is a salt that exists in a liquid state at or near room temperature, a characteristic that, combined with other unique properties, positions it as a promising medium for a variety of electrochemical applications.

Quaternary ammonium cations are known for their wide electrochemical windows and good thermal stability, making them suitable for demanding applications such as energy storage and electrodeposition.[2][3] While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its molecular structure allows us to infer its potential behavior and design foundational experimental protocols.

This guide provides a comprehensive overview of the anticipated properties of [MTPAC] and detailed protocols for its application in key electrochemical techniques. It is designed for researchers, scientists, and drug development professionals who are exploring the use of novel ionic liquids in their work. The protocols herein are based on established methodologies for similar quaternary ammonium ionic liquids and should be adapted and optimized for the specific experimental context.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety requirements is paramount before utilizing any chemical in a laboratory setting.

Physicochemical Properties of this compound

The following table summarizes the known and estimated properties of [MTPAC]. It is crucial to note that while some properties are based on its chemical structure, others are estimations derived from trends observed in homologous series of quaternary ammonium ionic liquids.[4][5] Experimental verification of these properties is strongly recommended.

PropertyValue / Estimated RangeSource
CAS Number 75373-66-9[6]
Molecular Formula C10H24ClN[1]
Molecular Weight 193.76 g/mol [1]
Appearance White crystalline powder to colorless liquid[7]
Melting Point < 100 °C (characteristic of ionic liquids)General Knowledge
Density 0.9 - 1.1 g/cm³ (estimated)[4]
Viscosity 100 - 500 mPa·s at 25°C (estimated)[8]
Ionic Conductivity 0.1 - 5 mS/cm (estimated)[9]
Solubility Soluble in polar organic solvents.General Knowledge
Safety and Handling

As with all chemicals, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[10] Based on safety data for similar quaternary ammonium compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11]

  • Inhalation: Avoid inhaling dust or vapors. If inhalation occurs, move to fresh air and seek medical attention if respiratory irritation develops.[12]

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area thoroughly with soap and water.[13]

  • Eye Contact: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, as it is likely hygroscopic.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Core Concepts for Electrochemical Applications

The utility of [MTPAC] as an electrochemical solvent stems from its ionic nature and the properties of its constituent ions.

The Electrochemical Window: A Realm of Stability

The electrochemical window, or electrochemical stability window (ESW), defines the potential range within which the electrolyte remains stable without being oxidized or reduced. Quaternary ammonium-based ionic liquids are known for their wide electrochemical windows, often exceeding 5 V.[2] The cathodic limit is determined by the reduction of the methyl tripropyl ammonium cation, while the anodic limit is set by the oxidation of the chloride anion. The chloride anion generally has a lower oxidation potential compared to anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻), which may result in a narrower anodic window for [MTPAC] compared to other ILs.[3]

Protocol 1: Determination of the Electrochemical Window of [MTPAC] via Cyclic Voltammetry

This protocol outlines the procedure to experimentally determine the electrochemical stability window of this compound.

Objective: To identify the potential range where [MTPAC] is electrochemically inert.

Materials:

  • This compound ([MTPAC])

  • Three-electrode electrochemical cell

  • Working electrode: Glassy carbon or platinum disk electrode

  • Reference electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode

  • Counter electrode: Platinum wire or graphite rod

  • Potentiostat/Galvanostat

  • Inert gas (Argon or Nitrogen) for purging

Procedure:

  • Preparation of the Electrolyte: Dry the [MTPAC] under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any absorbed water. Water can significantly narrow the electrochemical window.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Electrolyte Introduction: Transfer the dried [MTPAC] into the electrochemical cell under an inert atmosphere (e.g., in a glovebox) to prevent moisture contamination.

  • Purging: Purge the electrolyte with an inert gas for at least 20-30 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the electrolyte during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential range on the potentiostat to a wide window, for instance, from -3.0 V to +3.0 V vs. the reference electrode.

    • Set the scan rate to a moderate value, such as 50 mV/s.

    • Run the cyclic voltammogram, starting from the open-circuit potential and scanning towards the negative potential first.

  • Data Analysis:

    • Identify the potentials at which a sharp increase in cathodic and anodic current is observed. These correspond to the reductive and oxidative decomposition of the ionic liquid, respectively.

    • The electrochemical window is the potential difference between the onset of the anodic and cathodic currents.

Diagram: Workflow for Determining the Electrochemical Window

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dry_il Dry [MTPAC] under vacuum assemble_cell Assemble 3-electrode cell dry_il->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell add_il Add [MTPAC] to cell assemble_cell->add_il purge Purge with Inert Gas add_il->purge run_cv Run Cyclic Voltammetry purge->run_cv analyze_voltammogram Analyze Voltammogram run_cv->analyze_voltammogram determine_esw Determine Electrochemical Window analyze_voltammogram->determine_esw

Caption: Workflow for determining the electrochemical window of [MTPAC].

Application Note 1: [MTPAC] in Electrodeposition

Ionic liquids are excellent media for the electrodeposition of metals and alloys, particularly for those that are difficult to deposit from aqueous solutions.[7] The non-volatile and thermally stable nature of ILs allows for deposition at elevated temperatures, which can improve the quality of the deposited film.

Protocol 2: Electrodeposition of Copper from a [MTPAC]-based Electrolyte

This protocol provides a general procedure for the electrodeposition of copper onto a substrate using [MTPAC] as the electrolyte.

Objective: To deposit a uniform layer of copper onto a conductive substrate.

Materials:

  • This compound ([MTPAC])

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

  • Substrate (e.g., brass, steel, or platinum) as the working electrode (cathode)

  • High-purity copper foil or wire as the counter electrode (anode)

  • Reference electrode (optional, for potentiostatic deposition)

  • DC power supply or potentiostat

  • Heated magnetic stirrer

  • Beaker or electrochemical cell

Procedure:

  • Electrolyte Preparation:

    • Dry the [MTPAC] as described in Protocol 1.

    • In an inert atmosphere, dissolve a specific concentration of the copper salt (e.g., 0.1 M CuCl) in the dried [MTPAC].

    • Gently heat and stir the mixture until the salt is completely dissolved. The solution should be homogenous.

  • Substrate Preparation:

    • Degrease the substrate by sonicating in acetone and then ethanol.

    • Rinse with deionized water and dry thoroughly.

    • If necessary, activate the surface by dipping it in a dilute acid solution, followed by rinsing and drying.

  • Cell Setup:

    • Place the [MTPAC]-CuCl electrolyte in the beaker or cell on the heated magnetic stirrer.

    • Position the prepared substrate (cathode) and the copper anode in the electrolyte, ensuring they do not touch.

    • If using a reference electrode, place it in close proximity to the working electrode.

  • Electrodeposition:

    • Heat the electrolyte to the desired temperature (e.g., 60-80°C) to decrease viscosity and improve conductivity.

    • Apply a constant current (galvanostatic deposition) or a constant potential (potentiostatic deposition) between the cathode and anode. Typical current densities range from 1 to 10 mA/cm².

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition Treatment:

    • Turn off the power supply and carefully remove the coated substrate from the electrolyte.

    • Rinse the substrate with a suitable solvent (e.g., acetonitrile or isopropanol) to remove any residual ionic liquid.

    • Dry the substrate and characterize the deposited copper film using techniques such as scanning electron microscopy (SEM) for morphology and X-ray diffraction (XRD) for crystal structure.

Diagram: Electrodeposition Process

cluster_prep Preparation cluster_setup Cell Setup cluster_deposition Deposition cluster_post Post-Treatment prep_electrolyte Prepare [MTPAC]-CuCl Electrolyte assemble_cell Assemble Electrochemical Cell prep_electrolyte->assemble_cell prep_substrate Clean and Prepare Substrate (Cathode) prep_substrate->assemble_cell prep_anode Prepare Copper Anode prep_anode->assemble_cell heat_electrolyte Heat Electrolyte assemble_cell->heat_electrolyte apply_current Apply Current/Potential heat_electrolyte->apply_current monitor_deposition Monitor Deposition apply_current->monitor_deposition rinse_substrate Rinse Coated Substrate monitor_deposition->rinse_substrate dry_substrate Dry Substrate rinse_substrate->dry_substrate characterize Characterize Deposit dry_substrate->characterize

Caption: Workflow for the electrodeposition of copper using a [MTPAC]-based electrolyte.

Application Note 2: [MTPAC] as an Electrolyte in Lithium-ion Battery Prototypes

The wide electrochemical window and non-flammability of ionic liquids make them attractive as safer alternatives to conventional organic carbonate-based electrolytes in lithium-ion batteries.[14][15]

Protocol 3: Assembling and Testing a Coin Cell with a [MTPAC]-based Electrolyte

This protocol describes the fabrication and basic electrochemical testing of a CR2032-type coin cell using [MTPAC] as the electrolyte.

Objective: To evaluate the basic performance of a [MTPAC]-based electrolyte in a lithium-ion battery half-cell.

Materials:

  • This compound ([MTPAC])

  • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) or another suitable lithium salt

  • Cathode material (e.g., LiFePO₄ or LiCoO₂) coated on aluminum foil

  • Anode material (lithium metal foil)

  • Separator (e.g., Celgard®)

  • CR2032 coin cell components (casings, spacers, springs)

  • Coin cell crimper

  • Glovebox with an argon atmosphere (<1 ppm H₂O and O₂)

  • Battery testing system

Procedure:

  • Electrolyte Preparation (inside the glovebox):

    • Thoroughly dry both the [MTPAC] and the lithium salt (e.g., LiTFSI) under vacuum.

    • Prepare the electrolyte by dissolving a specific concentration of the lithium salt (e.g., 1 M LiTFSI) in the dried [MTPAC]. This may require gentle heating and stirring.

  • Electrode and Separator Preparation (inside the glovebox):

    • Punch out circular electrodes of the appropriate size from the cathode sheet and lithium metal foil.

    • Punch out circular separators that are slightly larger than the electrodes.

  • Coin Cell Assembly (inside the glovebox):

    • Place the cathode disk in the center of the bottom coin cell casing.

    • Add a few drops of the [MTPAC]-LiTFSI electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of the electrolyte to wet the separator.

    • Carefully place the lithium metal anode on top of the separator.

    • Add a spacer and a spring on top of the anode.

    • Place the top casing and crimp the coin cell to seal it.

  • Electrochemical Testing:

    • Allow the assembled cell to rest for several hours to ensure complete wetting of the components.

    • Perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., C/10) within the appropriate voltage window for the cathode material.

    • Measure the specific capacity, coulombic efficiency, and cycling stability.

Diagram: Coin Cell Assembly

cluster_cell CR2032 Coin Cell Stack Top_Cap Top Cap Spring Spring Spacer Spacer Anode Anode (Lithium Metal) Separator Separator (wetted with [MTPAC] electrolyte) Cathode Cathode (e.g., LiFePO₄) Bottom_Casing Bottom Casing

Caption: Schematic of the components in a CR2032 coin cell for testing [MTPAC] as an electrolyte.

Synthesis of this compound

For researchers wishing to synthesize [MTPAC] in-house, a standard quaternization reaction can be employed. The following is a generalized procedure based on the synthesis of similar quaternary ammonium salts.[16]

Reaction: Tripropylamine + Methyl Chloride → this compound

Materials:

  • Tripropylamine

  • Methyl chloride (can be generated in situ or used as a solution)

  • A suitable solvent (e.g., acetonitrile or propan-1-ol)[16]

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In the round-bottom flask, dissolve tripropylamine in the chosen solvent.

  • Slowly add a stoichiometric amount of methyl chloride to the solution while stirring. This reaction is exothermic and should be controlled, possibly by cooling the reaction vessel.

  • After the addition is complete, heat the mixture to reflux for several hours (e.g., 7 hours at 97°C in propan-1-ol).[16]

  • Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • The crude product should be purified, for example, by recrystallization from a suitable solvent system, to obtain pure this compound.

Disclaimer: This is a generalized synthesis protocol. The actual reaction conditions, including solvent, temperature, and reaction time, will need to be optimized. All synthesis work should be carried out with appropriate safety precautions in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound holds promise as a versatile ionic liquid for a range of electrochemical applications. Its anticipated properties, such as a wide electrochemical window and good thermal stability, make it a candidate for further investigation in areas like metal plating, energy storage, and electrochemical synthesis. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of [MTPAC]. As with any new material, thorough experimental characterization is the key to unlocking its full capabilities and ensuring its safe and effective use in scientific and industrial endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13783603, this compound. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact. Retrieved from [Link]

  • Bard, A. J., & Ding, Z. (2002). Novel Electrochemical Studies of Ionic Liquids. ECS Meeting Abstracts, MA2002-02, 1391.
  • ResearchGate. (n.d.). Cyclic voltammograms recorded for all studied quaternary ammonium... Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of epoxypropyltrimethylammonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • SciSpace. (n.d.). Electrodeposition of Metals from Fused Quaternary Ammonium Salts. Retrieved from [Link]

  • Stanford University. (2012). Ionic Liquids: Safer Solvents for Lithium-Ion Batteries? Retrieved from [Link]

  • ResearchGate. (n.d.). Compatibility of quaternary ammonium-based ionic liquid electrolytes with electrodes in lithium ion batteries. Retrieved from [Link]

  • MDPI. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Retrieved from [Link]

  • Nova Science Publishers. (n.d.). THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Retrieved from [Link]

  • MDPI. (2021). Structure-Property Relation of Trimethyl Ammonium Ionic Liquids for Battery Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of epoxypropyltrimethylammonium chloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13783603, this compound. Retrieved from [Link]

  • MDPI. (2024). Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. Retrieved from [Link]

  • Sci-Hub. (2017). Viscosity of Ionic Liquid−Ionic Liquid Mixtures. Retrieved from [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Retrieved from [Link]

  • PubMed Central. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Retrieved from [Link]

  • MDPI. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Frontiers. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141488356, 2-Methylpropyl(tripropyl)azanium;chloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 62721-65-7,2-Methyl-N,N,N-tripropyl-2-propen-1-aMiniuM Chloride. Retrieved from [Link]

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Methyl Tripropyl Ammonium Chloride in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Methyl Tripropyl Ammonium Chloride

This compound is a quaternary ammonium salt that has carved a niche for itself in the versatile toolbox of organic synthesis. Its utility primarily stems from its role as a highly effective phase-transfer catalyst (PTC).[1] In a biphasic reaction system, where reactants are distributed between two immiscible phases (typically aqueous and organic), the reaction rate is often hindered by the inability of the reactants to interact. This compound, with its unique amphipathic structure, bridges this divide, facilitating reactions and enhancing efficiency.[2] This guide provides an in-depth exploration of the applications, mechanisms, and detailed protocols for the effective use of this compound in organic synthesis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective application in any synthetic protocol.

PropertyValueSource
CAS Number 75373-66-9[3][4][5][6]
Molecular Formula C10H24ClN[3][4][5][6]
Molecular Weight 193.76 g/mol [4][6]
Appearance White crystalline solid (typical for quaternary ammonium salts)[7]
Solubility Soluble in water and polar organic solvents[7]

Core Application: Phase-Transfer Catalysis (PTC)

The primary application of this compound in organic synthesis is as a phase-transfer catalyst.[1][2] This catalytic approach is a powerful tool for conducting a wide array of reactions between reactants in immiscible phases.[8]

The Mechanism of Action: A Tale of Two Phases

The efficacy of this compound as a PTC lies in its structure. The positively charged nitrogen atom is surrounded by a combination of a methyl group and three propyl groups. This combination of a hydrophilic cationic head and hydrophobic alkyl chains allows the cation to form an ion pair with an anion (typically a nucleophile) from the aqueous phase and transport it into the organic phase where the substrate resides. This "phase transfer" of the nucleophile allows the reaction to proceed at a significantly faster rate than it would otherwise.[9]

The catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Nu Nucleophile (Nu⁻) QNu_org [CH₃(C₃H₇)₃N]⁺Nu⁻ Aq_Nu->QNu_org QCl_aq [CH₃(C₃H₇)₃N]⁺Cl⁻ QCl_aq->QNu_org Anion Exchange R_X Substrate (R-X) Product Product (R-Nu) R_X->Product QCl_org [CH₃(C₃H₇)₃N]⁺Cl⁻ Product->QCl_org Leaving Group Exchange QCl_org->QCl_aq Catalyst Regeneration QNu_org->Product Nucleophilic Attack Interface Interface

Caption: Mechanism of Phase-Transfer Catalysis.

Application Note 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[10][11][12] The use of this compound as a phase-transfer catalyst allows this reaction to be carried out under mild conditions with high yields.

Causality of Experimental Choices:
  • Biphasic System: The use of an aqueous solution of a strong base (like NaOH or KOH) and an organic solvent for the alkyl halide allows for the in-situ generation of the alkoxide in the aqueous phase, while the substrate remains in the organic phase.

  • Catalyst Loading: Typically, a catalytic amount (1-5 mol%) of this compound is sufficient. Higher loadings may not significantly improve the reaction rate and can complicate purification.

  • Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate, but the mild conditions afforded by PTC often allow for lower temperatures compared to traditional methods.

Detailed Protocol: Synthesis of Benzyl Propyl Ether

This protocol is a representative example and can be adapted for other primary alkyl halides and alcohols.

Materials:

  • Benzyl alcohol

  • 1-Bromopropane

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (10.8 g, 0.1 mol), toluene (100 mL), and this compound (0.97 g, 5 mol%).

  • Base Addition: Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in deionized water (20 mL) and add it to the reaction mixture.

  • Substrate Addition: Slowly add 1-bromopropane (12.3 g, 0.1 mol) to the stirred mixture.

  • Reaction: Heat the mixture to 80°C and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure benzyl propyl ether.

Williamson_Ether_Synthesis Start Start: Assemble Reactants Reaction Reaction at 80°C for 4-6h Start->Reaction Add Base and Substrate Workup Workup: Cool and Separate Phases Reaction->Workup Extraction Extraction with Water and Brine Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification by Distillation Drying->Purification End End: Pure Benzyl Propyl Ether Purification->End

Caption: Experimental workflow for Williamson Ether Synthesis.

Application Note 2: Nucleophilic Substitution Reactions

This compound is an excellent catalyst for a variety of nucleophilic substitution reactions, including the synthesis of nitriles, azides, and thiocyanates from alkyl halides.[9][13][14][15] The catalyst facilitates the transfer of the anionic nucleophile (e.g., CN⁻, N₃⁻, SCN⁻) from the aqueous or solid phase to the organic phase.

Causality of Experimental Choices:
  • Nucleophile Source: Inorganic salts such as sodium cyanide, sodium azide, or potassium thiocyanate are commonly used as the source of the nucleophile. These are typically soluble in water but not in organic solvents.

  • Solvent System: A biphasic system of water and a non-polar organic solvent like toluene or dichloromethane is typically employed.

  • Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the rate of phase transfer.

Detailed Protocol: Synthesis of 1-Octyl Cyanide

This protocol provides a general method for the cyanation of a primary alkyl halide.

Materials:

  • 1-Bromooctane

  • Sodium cyanide (NaCN)

  • This compound

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctane (9.65 g, 0.05 mol), sodium cyanide (3.68 g, 0.075 mol), and this compound (0.48 g, 5 mol%).

  • Solvent Addition: Add toluene (50 mL) and deionized water (25 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 8-12 hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The resulting 1-octyl cyanide can be purified by vacuum distillation.

Application Note 3: Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from adjacent carbons of an alkyl halide to form an alkene.[16] While strong bases are typically required, the use of a phase-transfer catalyst like this compound can facilitate this reaction using milder aqueous bases.

Causality of Experimental Choices:
  • Base Concentration: A concentrated aqueous solution of a strong base (e.g., 50% NaOH) is often used to drive the reaction.

  • Substrate: This method is particularly effective for secondary and tertiary alkyl halides, where elimination is favored over substitution.

  • Temperature: Gentle heating is often sufficient to promote the reaction.

Detailed Protocol: Synthesis of Cyclohexene from Bromocyclohexane

Materials:

  • Bromocyclohexane

  • Sodium hydroxide (NaOH)

  • This compound

  • Pentane

  • Deionized water

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask with a stir bar and a reflux condenser, add bromocyclohexane (8.15 g, 0.05 mol) and this compound (0.24 g, 2.5 mol%).

  • Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (10 mL) to the vigorously stirred mixture.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 2-3 hours.

  • Workup: Cool the mixture to room temperature. Add pentane (20 mL) to extract the product.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 20 mL).

  • Drying and Isolation: Dry the pentane layer over anhydrous calcium chloride. Decant the solution and remove the pentane by simple distillation to obtain cyclohexene.

Safety and Handling

Quaternary ammonium salts, including this compound, require careful handling.[17][18][19][20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors. Work in a well-ventilated area or use a fume hood.

  • Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile phase-transfer catalyst in organic synthesis. Its ability to facilitate reactions between immiscible phases opens up a wide range of synthetic possibilities, often under milder conditions and with improved yields. By understanding the underlying principles of phase-transfer catalysis and following well-defined protocols, researchers can effectively harness the power of this reagent to achieve their synthetic goals. The representative protocols provided in this guide serve as a solid foundation for the application of this compound in various synthetic transformations.

References

  • PTC Organics, Inc. Methyl Tributyl Ammonium Chloride – Aqueous. [Link]

  • ChemSigma. 75373-66-9 Methyltripropyl ammonium chloride. [Link]

  • Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]

  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]

  • University of Wisconsin-Madison. 12. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. [Link]

  • ResearchGate. Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. [Link]

  • National Institutes of Health. Trialkylammonium salt degradation: implications for methylation and cross-coupling. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • University of California, Davis. Experiment 06 Williamson Ether Synthesis. [Link]

  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of Methyl tripropyl ammonium chloride (MTPAC). Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and what is their origin?

The purity of this compound is largely dependent on its synthetic route and subsequent handling. Impurities are typically remnants of the synthesis process or products of degradation.

  • Unreacted Starting Materials: The most common synthesis for quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine.[1] For MTPAC, this is the reaction between tripropylamine and a methylating agent (e.g., methyl chloride). Therefore, residual tripropylamine is a very common impurity.

  • Reaction Solvents: Solvents used during the synthesis, such as propanol, acetone, or others, can be retained in the final product if not adequately removed.[2][3]

  • Water: Quaternary ammonium salts are often hygroscopic and can absorb atmospheric moisture.

  • Colored Impurities: The presence of a yellow or brown hue often indicates trace amounts of oxidized organic impurities or byproducts from side reactions that occurred at elevated temperatures during synthesis.

  • Inorganic Salts: If the synthesis involved an ion exchange step, residual inorganic salts could be present.[4]

Q2: My MTPAC sample is yellow/brown. What causes this discoloration and how can I remove it?

Discoloration is typically caused by high molecular weight organic byproducts or degradation products. These impurities are often present in very low concentrations but are highly chromophoric. The most effective method for removing them is treatment with activated carbon.

The Causality: Activated carbon possesses a highly porous structure with a vast surface area. The nonpolar nature of the carbon surface readily adsorbs large, nonpolar organic molecules (like many colored impurities) through van der Waals forces, while the more polar MTPAC remains preferentially in the solvent.[5][6][7]

A detailed protocol for this procedure is provided in the Troubleshooting Guides section below.

Q3: I suspect my sample is contaminated with unreacted tripropylamine. How can I confirm its presence and remove it?

Unreacted tripropylamine is a common process-related impurity. It is basic and less polar than the MTPAC salt.

  • Confirmation: The presence of tripropylamine can often be detected by ¹H NMR spectroscopy, where its characteristic alkyl proton signals will differ from those of the quaternized product. A simple pH test of an aqueous solution of the MTPAC can also be indicative; the presence of the free amine will result in a basic pH.

  • Removal: The most effective method is to exploit the difference in solubility and polarity. A liquid-liquid extraction can be performed. Dissolving the impure MTPAC in water and washing with a nonpolar organic solvent like diethyl ether or hexane will partition the neutral tripropylamine into the organic phase, leaving the salt in the aqueous phase.[8] Alternatively, for solid MTPAC, washing or suspending the material in a solvent like diethyl ether, in which the amine is soluble but the salt is not, can effectively remove the impurity.[2]

Q4: How do I effectively dry my purified this compound?

Due to its hygroscopic nature, removing residual water and solvents is a critical final step.

  • For Solvent Removal: Drying in a vacuum oven is the standard method. The temperature should be kept well below the compound's decomposition point. For MTPAC, a moderate temperature (e.g., 50-70 °C) under high vacuum is typically sufficient.

  • For Water Removal: If the sample is particularly wet, azeotropic distillation with a solvent like toluene can be effective prior to vacuum drying. The toluene-water azeotrope boils at a lower temperature than water, facilitating its removal. For trace amounts, storing the material over a strong desiccant (like P₂O₅) in a vacuum desiccator is recommended.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for common purification challenges. A workflow is presented to help you select the most appropriate method.

Purification Method Selection

The choice of purification method depends on the nature of the impurity you are trying to remove. Use the following decision tree to guide your choice.

G Fig 1. Purification Method Selection Workflow start Impure MTPAC Sample impurity_type What is the primary impurity? start->impurity_type color_node Colored Impurities impurity_type->color_node  Discoloration amine_node Unreacted Amine / Organic Nonpolar Impurities impurity_type->amine_node  Process Contaminants general_node General Low Purity / Water / Mixed Impurities impurity_type->general_node  Broad Impurity Profile carbon_proc Protocol 3: Activated Carbon Treatment color_node->carbon_proc extraction_proc Protocol 2: Solvent Extraction / Washing amine_node->extraction_proc recrystall_proc Protocol 1: Recrystallization general_node->recrystall_proc purity_check Assess Purity (Protocol 4) carbon_proc->purity_check extraction_proc->purity_check recrystall_proc->purity_check

Caption: Fig 1. Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Causality of Solvent Selection: An ideal solvent should dissolve the MTPAC completely at an elevated temperature but only sparingly at a low temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Solvent SystemSuitability for MTPACRationale
Acetone/Diethyl Ether ExcellentMTPAC is soluble in hot acetone but much less so in cold acetone. Adding diethyl ether as an anti-solvent further reduces solubility, inducing crystallization.[2]
Isopropanol/Hexane GoodMTPAC is soluble in alcohols like isopropanol.[2] Hexane acts as an anti-solvent to precipitate the more polar salt.
Acetonitrile FairCan be effective, but MTPAC may have significant solubility even at low temperatures, potentially reducing yield.

Step-by-Step Methodology:

  • Dissolution: In a clean Erlenmeyer flask, add the impure solid MTPAC. Add the primary solvent (e.g., acetone) in small portions while heating the mixture gently (e.g., on a hot plate at low-medium heat) and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize the yield of crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent (or the anti-solvent, e.g., diethyl ether) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven.

  • Validation: Assess the purity of the recrystallized product using one of the methods in Protocol 4. A sharpened melting point close to the literature value is a good indicator of increased purity.[10]

Protocol 2: Purification by Solvent Extraction

This method is ideal for separating compounds based on their differing solubilities in two immiscible liquid phases, such as removing nonpolar organic impurities from the ionic MTPAC.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure MTPAC in a suitable volume of deionized water in a separatory funnel.

  • Extraction: Add an equal volume of an immiscible, nonpolar organic solvent (e.g., diethyl ether, hexane, or toluene).[8]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer (containing MTPAC) will typically be the bottom layer (confirm densities if unsure).

  • Collection: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the nonpolar impurities.

  • Repeat: For optimal purification, repeat the extraction process (steps 2-5) with fresh organic solvent two more times.

  • Product Recovery: Remove the water from the purified aqueous solution using a rotary evaporator, followed by drying in a vacuum oven to obtain the pure, solid MTPAC.

Protocol 3: Decolorization using Activated Carbon

This protocol is specifically for removing colored impurities. It is often used as a preliminary step before recrystallization.

Safety First: Handle activated carbon powder in a fume hood to avoid inhalation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure, colored MTPAC in a suitable solvent (e.g., isopropanol or acetone) in an Erlenmeyer flask with gentle heating.

  • Carbon Addition: Add a small amount of activated carbon to the solution. Typically, this is about 1-2% of the solute's weight. Adding too much can lead to significant product loss due to adsorption.

  • Heating & Stirring: Gently heat the mixture (below boiling) and stir for 10-15 minutes.

  • Carbon Removal: Remove the activated carbon by hot gravity filtration through a fluted filter paper. The filtrate should be clear and colorless. If color persists, the treatment may be repeated, but be mindful of yield loss.

  • Product Recovery: The purified MTPAC can now be recovered from the filtrate, typically by proceeding directly to a recrystallization protocol (Protocol 1).

Protocol 4: A Practical Guide to Purity Assessment

Verifying purity is a crucial step to validate your purification protocol. A combination of methods provides the most comprehensive assessment.

G Fig 2. Purity Assessment Workflow start Purified MTPAC mp_node Melting Point Analysis start->mp_node nmr_node NMR Spectroscopy (¹H, ¹³C) start->nmr_node chrom_node Chromatography (IC or HPLC) start->chrom_node mp_result Sharp melting range? Compare to literature value. mp_node->mp_result nmr_result Absence of impurity peaks? Correct integration? nmr_node->nmr_result chrom_result Single, sharp peak? Absence of other peaks? chrom_node->chrom_result

Caption: Fig 2. Key methods for assessing the purity of the final product.

  • Melting Point Determination: This is a fast and simple technique. Pure crystalline solids have a sharp, defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the presence of organic impurities.[11] By comparing the sample's spectrum to a reference spectrum of pure MTPAC, one can identify and often quantify impurities. The absence of signals corresponding to starting materials or solvents is a strong indicator of purity.

  • Chromatography:

    • Ion Chromatography (IC): An excellent method for quantifying the quaternary ammonium cation and detecting other ionic impurities.[12]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to assess purity, where a pure sample should ideally show a single, sharp peak.[13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities like residual solvents.[14]

References
  • Recovery and purification of ionic liquids from solutions: a review. (n.d.). PubMed Central.[Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (n.d.).
  • Enhanced adsorption of quaternary amine using modified activated carbon. (2014). PubMed.[Link]

  • Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. (1984). Plant Physiology | Oxford Academic.[Link]

  • A purification method of ionic liquids to obtain their high purity. (n.d.).
  • Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. (2022). ACS Sustainable Chemistry & Engineering.[Link]

  • Removal of quaternary ammonium compounds in ion exchange process. (2018). E3S Web of Conferences.[Link]

  • Antibacterial and Adsorption Characteristics of Activated Carbon Functionalized with Quaternary Ammonium Moieties. (2014). ResearchGate.[Link]

  • Granular activated carbon anchored with quaternary ammonium/epoxide-forming compounds to enhance perchlorate removal from groundwater. (2016). ResearchGate.[Link]

  • Ionic Liquids as Solvents in Separation Processes. (n.d.). Austin Publishing Group.[Link]

  • SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. (2020). Journal of Chemical Technology and Metallurgy.[Link]

  • Quantitation and purification of quaternary ammonium compounds from halophyte tissue. (1984). Plant Physiology.[Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). National Institutes of Health.[Link]

  • Removal of quaternary ammonium compounds in ion exchange process. (2018). ResearchGate.[Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.[Link]

  • Quaternary ammonium cation. (n.d.). Wikipedia.[Link]

  • Activated Carbon For Ammonia Nitrogen Removal In Water. (n.d.). Heycarbons.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.[Link]

  • Analysis and Quantification of Alkyl (C12-22) Trimethyl Ammonium Chloride Content in Cosmetics: Regulatory Compliance Gap Analysis. (2023). MDPI.[Link]

  • A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (n.d.). IntechOpen.[Link]

  • To determine the percentage purity of given sample of ammonium chloride. (n.d.). CUTM Courseware.[Link]

Sources

Common side reactions when using "Methyl tripropyl ammonium chloride" as a catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Tripropyl Ammonium Chloride (MTPAC)

Introduction: this compound (MTPAC), CAS No. 75373-66-9, is a quaternary ammonium salt widely employed as a Phase Transfer Catalyst (PTC) in a multitude of organic syntheses.[1][2][3] Its primary function is to facilitate reactions between reactants located in separate, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by transporting the reactive anion into the organic phase.[4][5][6] While MTPAC is a robust and efficient catalyst, its application is not without potential challenges. Side reactions, catalyst degradation, and suboptimal reaction conditions can lead to reduced yields, impure products, and difficult purifications.

This guide is designed for researchers, scientists, and drug development professionals who utilize MTPAC in their work. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you diagnose and resolve common issues encountered during your experiments.

Section 1: Understanding MTPAC's Catalytic Cycle and Stability

A foundational understanding of how MTPAC functions and where it is susceptible to degradation is critical for effective troubleshooting.

The Mechanism of Phase Transfer Catalysis

MTPAC operates via the Starks' extraction mechanism.[4] The lipophilic (fat-loving) propyl groups on the quaternary ammonium cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion. The catalyst shuttles a reactive anion (e.g., CN⁻, OH⁻) from the aqueous or solid phase into the organic phase, where it can react with the organic substrate.

Caption: The Hofmann Elimination pathway for MTPAC degradation.

Causality: The quaternary ammonium group is a bulky leaving group. The E2 transition state that leads to the less substituted alkene (the "Hofmann product," in this case, propene) is sterically less hindered and therefore energetically favored over the formation of a more substituted alkene. [7][8][9]

Q3: How can I minimize catalyst degradation via Hofmann Elimination?

A3: Minimizing this side reaction is key to maintaining catalytic activity and improving product purity. The rate of Hofmann elimination is highly sensitive to temperature and base strength.

ParameterEffect on Desired ReactionEffect on Hofmann EliminationRecommendation
Temperature Rate increases with temperature.Rate increases exponentially with temperature. [10][11]Operate at the lowest possible temperature that provides an acceptable reaction rate. Avoid prolonged heating above 80-100 °C, especially with strong bases.
Base Strength Dependent on the specific reaction.Stronger bases (e.g., OH⁻) significantly accelerate elimination. [10][11]If possible, use a weaker base (e.g., K₂CO₃ instead of NaOH) that is still sufficient for the primary reaction.
Catalyst Structure MTPAC is effective.The presence of β-hydrogens makes it susceptible.For very high-temperature applications, consider catalysts without β-hydrogens (e.g., tetramethylammonium salts), but be aware of their lower lipophilicity.

Experimental Protocol to Minimize Degradation:

  • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 40°C, 60°C, 80°C) and monitor both product formation and byproduct formation (e.g., by GC-MS) over time.

  • Base Screening: If your reaction allows, test weaker inorganic bases (carbonates, phosphates) against stronger ones (hydroxides).

  • Controlled Reagent Addition: If the reaction is exothermic, add the base or substrate slowly to maintain a controlled internal temperature.

Q4: My catalyst appears as a viscous liquid or clumpy solid upon opening and shows reduced activity. What is the cause?

A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. [12][13]

  • Physical Change: The absorbed water can cause the crystalline solid to become a sticky or viscous liquid, making it difficult to handle and weigh accurately.

  • Loss of Activity: As discussed in Q1, water can hydrate the reactive anion, reducing its nucleophilicity and slowing down the reaction. [14] Best Practices for Handling and Storage:

  • Storage: Store MTPAC in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). [12]* Handling: Weigh the catalyst quickly in a low-humidity environment. If possible, use a glove box. For routine use, consider preparing a stock solution in a suitable, dry organic solvent.

Section 3: Troubleshooting Workflow

When encountering a problem, a systematic approach can help isolate the cause efficiently.

Troubleshooting_Workflow decision decision solution solution start Low Yield or Incomplete Reaction check_byproducts Byproducts Observed? start->check_byproducts no_byproducts No Significant Byproducts check_byproducts->no_byproducts check_byproducts->no_byproducts No yes_byproducts Yes check_byproducts->yes_byproducts check_byproducts->yes_byproducts Yes check_agitation Is Agitation Sufficient? no_byproducts->check_agitation Investigate Reaction Kinetics identify_byproduct identify_byproduct yes_byproducts->identify_byproduct Identify Byproduct (e.g., GC-MS) increase_agitation Increase Stirring Speed Use Mechanical Stirrer check_agitation->increase_agitation check_agitation->increase_agitation No agitation_ok Yes check_agitation->agitation_ok check_agitation->agitation_ok Yes check_catalyst check_catalyst agitation_ok->check_catalyst Is Catalyst Loading Adequate (1-5 mol%)? increase_catalyst Increase Catalyst Concentration check_catalyst->increase_catalyst check_catalyst->increase_catalyst No catalyst_ok Yes check_catalyst->catalyst_ok check_catalyst->catalyst_ok Yes check_solvent check_solvent catalyst_ok->check_solvent Optimize Solvent and Water Content is_hofmann is_hofmann identify_byproduct->is_hofmann Alkene/Amine Byproducts? hofmann_solution Reduce Temperature Use Weaker Base is_hofmann->hofmann_solution is_hofmann->hofmann_solution Yes (Hofmann) other_byproducts Consider other degradation pathways (e.g., SN2 attack on catalyst). Consult literature. is_hofmann->other_byproducts is_hofmann->other_byproducts No

Caption: A logical workflow for troubleshooting MTPAC-catalyzed reactions.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the typical operating temperature range for MTPAC?

    • A: MTPAC is chemically stable under standard ambient conditions. [15]However, for catalytic applications, the practical range is typically from room temperature to about 100°C. Above 100°C, particularly in the presence of strong bases, the risk of Hofmann elimination increases significantly. [10][11][16]

  • Q: How does the structure of MTPAC (methyl vs. propyl groups) affect its performance?

    • A: The three propyl groups provide good lipophilicity, ensuring the catalyst's solubility in the organic phase. A higher total number of carbons generally increases organophilicity. [17]The methyl group is less sterically hindered. Importantly, the propyl groups have beta-hydrogens, making them susceptible to Hofmann elimination, while a methyl group does not. [16]

  • Q: Can MTPAC be used under strongly acidic conditions?

    • A: Yes, quaternary ammonium salts are permanently charged and generally stable across a wide pH range, including acidic conditions. [18]The primary degradation pathways are nucleophilic attack and elimination, which are concerns under basic, not acidic, conditions.

Section 5: References

  • De La Zerda, J., Neumann, R., & Sasson, Y. (n.d.). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.

  • De La Zerda, J., Neumann, R., & Sasson, Y. (n.d.). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. The Hebrew University of Jerusalem.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact.

  • Wikipedia. (n.d.). Hofmann elimination.

  • NPTEL Archive. (n.d.). Lecture 41 : Phase Transfer Catalysis.

  • NIH. (n.d.). On the Radical‐Induced Degradation of Quaternary Ammonium Cations for Anion‐Exchange Membrane Fuel Cells and Electrolyzers.

  • OperaChem. (2023). Phase transfer catalysis (PTC).

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).

  • Scribd. (n.d.). Phase Transfer Catalyst.

  • Dalal Institute. (n.d.). Phase Transfer Catalysis.

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination.

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.

  • ChemicalBook. (2023). Methyltripropyl ammonium chloride | 75373-66-9.

  • Chemistry LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Phase Transfer Catalysis.

  • Chemistry Steps. (n.d.). The Hofmann Elimination.

  • Wikipedia. (n.d.). Quaternary ammonium cation.

  • ChemicalBook. (2026). Methyl trioctyl ammonium chloride | 5137-55-3.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • PubChem - NIH. (n.d.). This compound | C10H24ClN | CID 13783603.

  • Guidechem. (n.d.). Methyl trioctyl ammonium chloride 5137-55-3 wiki.

Sources

Degradation pathways of "Methyl tripropyl ammonium chloride" under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Tripropyl Ammonium Chloride

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this quaternary ammonium salt. Here, we address common challenges and questions regarding its stability and degradation under various reaction conditions. Our goal is to provide you with the expertise and insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected tertiary amine, methyldipropylamine, as a byproduct in my reaction. What is the likely cause?

This is a common issue, particularly when your reaction involves basic conditions or elevated temperatures. The formation of methyldipropylamine from this compound is primarily due to two potential degradation pathways: Hofmann Elimination and Nucleophilic Substitution (SN2).

  • Hofmann Elimination: This pathway is favored by the presence of a strong base. The base abstracts a proton from a carbon atom that is beta to the positively charged nitrogen. For this compound, this would be a hydrogen on the second carbon of one of the propyl groups. This leads to the formation of propene and methyldipropylamine.[1][2] The reaction is particularly prevalent when the quaternary ammonium salt is converted to its hydroxide form, for example, by treatment with silver oxide, and then heated.[3][4][5] The steric bulk of the tripropylammonium group can also favor the formation of the less substituted alkene (propene) according to the Hofmann rule.[2]

  • Nucleophilic Substitution (SN2): If your reaction mixture contains a nucleophile, it can attack one of the alkyl groups attached to the nitrogen atom, displacing methyldipropylamine as a leaving group. The methyl group is generally more susceptible to SN2 attack than the propyl groups due to less steric hindrance. However, attack at a propyl group can also occur, especially at higher temperatures.

Troubleshooting Steps:

  • pH Control: If possible, maintain a neutral or acidic pH to minimize the concentration of hydroxide ions or other strong bases that can initiate Hofmann elimination.

  • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of both Hofmann elimination and SN2 reactions.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to disfavor the SN2 pathway.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents may favor SN2 reactions, while protic solvents can solvate the nucleophile, potentially reducing its reactivity.

Q2: My reaction mixture is turning a brownish color upon heating. Is this indicative of degradation?

Yes, a color change to yellow or brown, especially at elevated temperatures, often suggests thermal decomposition. Quaternary ammonium salts, while generally stable, can degrade at high temperatures.[6] The decomposition products can be complex and may include alkenes (propene), tertiary amines (methyldipropylamine), and alkyl halides (methyl chloride or propyl chloride).[7][8] The formation of these and other secondary products can lead to the observed color change.

Troubleshooting Steps:

  • Determine Thermal Stability: If you suspect thermal decomposition, it is advisable to perform a thermogravimetric analysis (TGA) on your this compound to determine its decomposition temperature under your experimental atmosphere (e.g., nitrogen or air).

  • Minimize Reaction Temperature and Time: Conduct your reaction at the lowest temperature and for the shortest time necessary for completion.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways that may contribute to color formation.

Q3: How does the counter-ion (chloride) affect the stability of this compound?

The counter-ion can play a significant role in the stability of a quaternary ammonium salt, particularly in the presence of a base. In general, for a given cation, the stability of quaternary onium salts is in the order of I⁻ > Br⁻ > Cl⁻.[9] This is because the more nucleophilic halide ions can compete with the hydroxide ion in the organic phase, thus reducing the concentration of the more reactive quaternary ammonium hydroxide.[9] In the case of this compound, the chloride ion is less effective at this than bromide or iodide would be, making the compound potentially more susceptible to base-mediated degradation compared to its bromide or iodide counterparts.

Troubleshooting Guide: Unexpected Reaction Outcomes

Issue: Low Yield of Desired Product and Formation of Multiple Unidentified Byproducts

If you are experiencing low yields and a complex mixture of byproducts, it is likely that multiple degradation pathways are occurring simultaneously.

Systematic Approach to Troubleshooting:

  • Baseline Analysis: Before starting your reaction, obtain a baseline analytical profile of your starting this compound using techniques like ¹H NMR, ¹³C NMR, and LC-MS. This will ensure the purity of your starting material.

  • Monitor the Reaction Over Time: Take aliquots of your reaction mixture at different time points and analyze them by LC-MS or GC-MS. This will help you identify the appearance of degradation products and correlate their formation with the consumption of your starting material.[10]

  • Isolate and Characterize Byproducts: If possible, isolate the major byproducts using chromatography and characterize them using spectroscopic techniques (NMR, MS, IR). This will provide definitive evidence for the degradation pathways at play.

  • Reaction Parameter Matrix: If the cause is still unclear, set up a small-scale reaction matrix to investigate the effects of temperature, concentration, base/nucleophile identity, and solvent.

Parameter Variation 1 Variation 2 Expected Outcome if Parameter is Key
TemperatureRoom Temp80°CSignificant increase in degradation products at 80°C suggests thermal instability or a high activation energy for the degradation pathway.
BaseNa₂CO₃ (weak)NaOH (strong)Increased formation of propene and methyldipropylamine with NaOH points to Hofmann elimination.
NucleophileNoneNaIFormation of methyl iodide or propyl iodide indicates an SN2 pathway.
SolventToluene (non-polar)DMSO (polar aprotic)Changes in the product ratio may indicate a shift in the dominant degradation mechanism.

Analytical Strategies for Monitoring Degradation

The effective monitoring of this compound and its potential degradation products is crucial for understanding and controlling your reaction.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the analysis of quaternary ammonium compounds.[11][12] Use a C18 or a mixed-mode column. The mass spectrometer can be operated in positive ion mode to detect the methyl tripropyl ammonium cation and potential amine byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While quaternary ammonium salts are not volatile, GC-MS can be used to detect the volatile degradation products like propene and methyldipropylamine.[10] Pyrolysis-GC-MS can also be employed, where the quaternary ammonium salt is intentionally decomposed in the hot injector port, and the resulting products are analyzed.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structures of both the starting material and any degradation products. The appearance of new signals corresponding to alkenic protons (for propene) or new N-methyl and N-propyl groups (for methyldipropylamine) can be diagnostic.

Visualizing Degradation Pathways

To aid in understanding the primary degradation mechanisms, the following diagrams illustrate the key chemical transformations.

Hofmann_Elimination MTPAC Methyl tripropyl ammonium chloride TransitionState Transition State MTPAC->TransitionState β-proton abstraction Base Base (e.g., OH⁻) Base->TransitionState Products Propene + Methyldipropylamine TransitionState->Products Elimination

Caption: Hofmann Elimination Pathway for this compound.

SN2_Degradation MTPAC Methyl tripropyl ammonium chloride TransitionState SN2 Transition State MTPAC->TransitionState Nucleophilic attack on α-carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Products R-Nu + Methyldipropylamine (R = methyl or propyl) TransitionState->Products Displacement

Caption: SN2 Degradation Pathway for this compound.

References

  • Filo. (2025, January 1). 13.6.3 Hofmann Elimination : When tetraalkylammonium halide is...
  • Alfa Chemistry.
  • TCI EUROPE N.V.
  • ResearchGate. (n.d.). Stability of quaternary ammonium compounds (QACs)
  • ResearchGate. (2025, August 10).
  • BYJU'S.
  • Wikipedia.
  • ACS Publications.
  • Chemistry LibreTexts. (2023, January 22).
  • Wikipedia.
  • National Institutes of Health. Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers.
  • American Chemical Society. Stability of Quaternary Onium Salts under Phase-Transfer Conditions in.
  • ACS Publications.
  • ACS Publications. Thermal Decomposition of Quaternary Ammonium Hydroxides. Synthesis and Properties of Tri(2H3-methyl)amine.
  • Lehigh Preserve. The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones.
  • ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
  • American University. (2023, August 4).
  • PMC. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
  • Analytical Methods (RSC Publishing).
  • Aesan. Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.

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Optimizing the concentration of "Methyl tripropyl ammonium chloride" for improved yield

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: Optimizing Methyl Tripropyl Ammonium Chloride Concentration

Welcome to the technical support guide for this compound (MTPAC). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the concentration of MTPAC for improved reaction yields and process efficiency. As a quaternary ammonium salt, MTPAC is a powerful Phase Transfer Catalyst (PTC), but its efficacy is highly dependent on precise concentration control.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your specific application effectively.

Frequently Asked Questions (FAQs)
Q1: What is this compound (MTPAC) and what is its primary role in synthesis?

This compound is a quaternary ammonium salt that functions primarily as a Phase Transfer Catalyst (PTC).[1][2] Its key role is to facilitate reactions between reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[3][4] The MTPAC cation pairs with a reactant anion from the aqueous phase, forming an ion-pair that is soluble in the organic phase. This "ferrying" action allows the reactant anion to come into contact with the organic-soluble substrate, enabling the reaction to proceed at a practical rate.[5][6]

Q2: Why is simply adding more MTPAC not always better for improving yield?

While a certain minimum concentration of MTPAC is necessary to initiate the catalytic cycle, excessive concentrations can be detrimental to both the reaction yield and the overall process for several reasons:

  • Emulsion Formation: As a surfactant-like molecule, high concentrations of MTPAC can lead to the formation of stable emulsions between the aqueous and organic phases, making product isolation and purification extremely difficult.[1][7]

  • Increased Byproduct Formation: An overabundance of the catalyst can sometimes accelerate unwanted side reactions, leading to a lower yield of the desired product and a more complex impurity profile.

  • Cost and Environmental Impact: MTPAC is a specialty reagent. Using an excessive amount increases costs and the chemical load in waste streams, contrary to the principles of green chemistry which PTCs often support.[3]

  • Rate Limitation: In many PTC systems, the reaction rate becomes limited by the intrinsic chemical reaction rather than the phase transfer step.[6] Once the optimal transfer rate is achieved, adding more catalyst will not increase the overall reaction speed and can lead to the issues mentioned above.

Q3: What are the critical factors, besides concentration, that influence MTPAC's performance?

The performance of MTPAC is a result of a multi-variable system. Key factors include:

  • Agitation/Stirring Rate: The rate of agitation directly impacts the interfacial surface area between the two phases. Insufficient stirring can be a rate-limiting factor, as the catalyst must physically move across the phase boundary.[6][8]

  • Solvent Choice: The organic solvent affects the solubility of the MTPAC-anion ion pair and the substrate. Solvents like dichloromethane or toluene are common, but the optimal choice is reaction-dependent.[6]

  • Temperature: Reaction kinetics are temperature-dependent. However, the stability of MTPAC and the reactants must be considered, as higher temperatures can also lead to degradation or side reactions.[9]

  • Water Content: In systems with a solid and a liquid phase, the level of hydration of the catalyst can significantly affect its activity. For liquid-liquid systems, the volume ratio of the phases is a critical parameter.[7][10]

Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yield is low or non-existent, even with MTPAC present.
  • Possible Cause 1: Insufficient Catalyst Concentration. The catalytic cycle may not be operating efficiently. The concentration might be below the required threshold to effectively transfer the reactant anion.

    • Solution: Perform a concentration screening experiment. Start with a low catalyst loading (e.g., 0.5-1.0 mol% relative to the limiting reagent) and systematically increase it in subsequent small-scale reactions (e.g., to 2 mol%, 5 mol%, 10 mol%). Monitor the yield at each concentration to identify the optimal range.

  • Possible Cause 2: Poor Mixing. If the reaction mixture is not agitated vigorously, the interfacial area between the phases is small, limiting the catalyst's ability to shuttle ions.[8]

    • Solution: Increase the stirring rate to create a fine dispersion of one phase within the other. For viscous mixtures, consider an overhead mechanical stirrer instead of a magnetic stir bar.

  • Possible Cause 3: Catalyst Poisoning or Degradation. Certain species in the reaction mixture could be reacting with or deactivating the MTPAC. Some quaternary ammonium salts can also be unstable under strongly basic conditions or at high temperatures.[9]

    • Solution: Review all reactants and potential impurities for species that could degrade the catalyst. If high temperatures or strong bases are required, consider a more robust phosphonium-based PTC or perform the reaction under milder conditions for a longer duration.[3]

Problem: The reaction is proceeding, but it is unacceptably slow.
  • Possible Cause: The Phase-Transfer step is the rate-limiting step. The intrinsic reaction is fast, but the catalyst is not shuttling the reactant anion into the organic phase quickly enough.

    • Solution: Gradually increase the MTPAC concentration. A modest increase (e.g., from 2 mol% to 4 mol%) should result in a noticeable rate increase if this is the bottleneck. Also, ensure the agitation is vigorous, as this directly aids the transfer step.[6]

Problem: I've formed a stable emulsion and cannot separate the organic and aqueous layers.
  • Possible Cause: Excessive Catalyst Concentration. This is the most common cause. The surfactant properties of MTPAC are stabilizing the emulsion.[7]

    • Solution 1 (Post-Reaction):

      • Add a Saturated Brine Solution: Add a volume of saturated aqueous NaCl solution to the separatory funnel. The high ionic strength of the brine can help to break the emulsion by increasing the polarity of the aqueous phase.

      • Filtration: For some emulsions, filtering the mixture through a pad of a filter aid like Celite® can help coalesce the dispersed droplets.

      • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

    • Solution 2 (Proactive Prevention):

      • Reduce Catalyst Concentration: The most effective solution is to find the minimum effective concentration of MTPAC through optimization experiments.

      • Modify Stirring: Avoid excessively high shear mixing (e.g., from an ultra-sonicator or homogenizer) if it is not required for the reaction kinetics.

      • Adjust Phase Volume Ratio: Altering the ratio of the organic to aqueous phase can sometimes destabilize emulsions.[7]

Experimental Protocols & Data Visualization
Protocol 1: Step-by-Step Guide to Optimizing MTPAC Concentration

This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic nucleophilic substitution reaction.

Objective: To identify the MTPAC concentration that provides the highest yield of product in a reasonable timeframe without causing significant byproduct formation or workup issues.

Materials:

  • Organic Substrate (e.g., an alkyl halide)

  • Nucleophile (e.g., a sodium salt, NaNu)

  • This compound (MTPAC)

  • Organic Solvent (e.g., Toluene)

  • Deionized Water

  • Internal Standard (for GC/HPLC analysis)

  • A series of identical reaction vessels with temperature control and stirring.

Procedure:

  • Setup: Prepare five identical reaction vessels (R-1 to R-5).

  • Charge Reactants: To each vessel, add:

    • Organic Solvent (e.g., 20 mL Toluene)

    • Organic Substrate (e.g., 10 mmol)

    • Aqueous solution of the Nucleophile (e.g., 15 mmol in 20 mL water)

    • Internal Standard (for accurate quantification)

  • Add Catalyst: Add a different amount of MTPAC to each reactor, as detailed in the table below.

  • Initiate Reaction: Begin vigorous stirring (e.g., 800 RPM) and heat all reactors to the target temperature (e.g., 70 °C).

  • Monitor Progress: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small, well-mixed aliquot from the organic layer of each reactor. Quench the reaction in the aliquot (e.g., with dilute acid) and analyze by GC or HPLC to determine the percent conversion to product.

  • Analyze Results: After a set reaction time (e.g., 8 hours), compare the final yields and note any physical observations (e.g., emulsion formation).

Data Presentation:

Reactor IDMTPAC (mol%)MTPAC (mg) for 10 mmol SubstrateYield after 8h (%)Observations
R-100< 2%Two clear, separate layers. No reaction.
R-21.019.475%Two clear, separate layers.
R-32.548.592%Two clear, separate layers.
R-45.097.093%Slight haziness at the interface.
R-510.0194.091% (with new impurity peak)Stable emulsion formed after 1 hour.

Note: The molecular weight of MTPAC is 193.76 g/mol .[2]

Visualizing the Optimization Workflow

The process of optimizing catalyst concentration can be visualized as a logical workflow.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision A Define Reaction: Substrate, Nucleophile, Solvent, Temperature B Set up Parallel Reactions (0, 1, 2.5, 5, 10 mol% MTPAC) A->B C Run Reactions (Constant Time, Temp, Stirring) B->C D Monitor Conversion & Yield (e.g., GC/HPLC) C->D E Analyze Data: Yield vs. Concentration D->E F Check for Issues: Emulsions, Byproducts E->F H Yield too low across all? E->H Low Yield G Optimal Concentration Identified (e.g., 2.5 mol%) F->G No Issues F->H Issues Found I Troubleshoot Other Parameters (Temp, Solvent) H->I I->B Re-screen PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase RBr Substrate (R-Br) RNu Product (R-Nu) RBr->RNu Reaction QBr [Q⁺ Br⁻] QNu Lipophilic Ion Pair [Q⁺ Nu⁻] QNu->RBr NaBr Byproduct Salt [Na⁺ Br⁻] QBr->NaBr Catalyst Regeneration NaNu Nucleophile Salt [Na⁺ Nu⁻] NaNu->QNu Ion Exchange at Interface

Caption: The catalytic cycle of MTPAC in a biphasic system.

Safety Information

This compound, like other quaternary ammonium salts, requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use. [11][12]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [11][12]* Handling: Avoid inhalation of dust if using the solid form. Avoid contact with skin and eyes, as it can cause irritation. [12]In case of contact, rinse the affected area thoroughly with water. [11]* Disposal: Dispose of waste materials according to local, state, and federal regulations. Avoid release into the environment. [11]

References
  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(21), 8538-8543. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact. Retrieved from [Link]

  • American University. (2023). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. Figshare. Retrieved from [Link]

  • ProQuest. (1999). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. Retrieved from [Link]

  • Food Safety Magazine. (n.d.). Evaluation of quaternary ammonium compounds residues in food plants surfaces. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 2,3-epoxypropyl trimethyl ammonium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • FenixEdu. (n.d.). Synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]

  • Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]

  • MDPI. (2021). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Retrieved from [Link]

  • Google Patents. (1993). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Methyl Tributyl Ammonium Chloride – Aqueous. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • chemeurope.com. (n.d.). Phase transfer catalyst. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Retrieved from [Link]

  • SACHEM, Inc. (n.d.). Methyltributylammonium Chloride. Retrieved from [Link]

  • ResearchGate. (2018). Could anyone tell the synthesis procedure of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride?. Retrieved from [Link]

  • Wiley Online Library. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • ResearchGate. (2015). Improved Synthesis and Properties of N-(3-octadecylamino-2-hydroxyl) Propyl Trimethyl Ammonium Chloride. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates with "Methyl tripropyl ammonium chloride" Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl tripropyl ammonium chloride" (MTPAC), a versatile phase-transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low conversion rates in their chemical reactions. We will delve into the mechanistic underpinnings of common problems and provide actionable, field-proven solutions.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a frequent challenge in phase-transfer catalysis (PTC). This section addresses specific issues you might encounter when using this compound as your catalyst.

Q1: My reaction is showing low conversion despite using the recommended catalyst loading. What are the likely causes and how can I fix this?

Several factors can contribute to unexpectedly low conversion rates even with appropriate catalyst loading. Let's break down the potential culprits and their solutions.

A. Mass Transfer Limitations

In a biphasic system, the reaction rate can be limited by how quickly the catalyst transports the reacting anion from the aqueous phase to the organic phase.[1]

  • Causality: The efficiency of a phase-transfer catalyst like MTPAC is dependent on the interfacial area between the two liquid phases. If this area is insufficient, the transfer of the reactant anion (e.g., hydroxide, cyanide) will be slow, creating a bottleneck for the overall reaction.[1][2]

  • Troubleshooting Protocol:

    • Increase Agitation Speed: The rate of agitation is a critical parameter in phase-transfer reactions.[1] Increasing the stirring speed enhances the interfacial contact area, which can significantly boost the anion transfer rate.[1] It's important to note that beyond a certain point, further increases in agitation may not improve the reaction rate if the intrinsic reaction in the organic phase is the rate-limiting step.

    • Consider Sonication: Ultrasound can be a powerful tool to enhance anion transfer by creating extremely fine emulsions and increasing the interfacial area.[1]

B. Inappropriate Solvent Choice

The organic solvent plays a crucial role in the effectiveness of the phase-transfer catalytic cycle.

  • Causality: The polarity of the organic solvent affects the partitioning of the quaternary ammonium salt and the reactivity of the anion in the organic phase. A highly polar solvent might stabilize the anion too much, reducing its nucleophilicity. Conversely, a very non-polar solvent may not adequately solvate the catalyst-anion ion pair.

  • Troubleshooting Protocol:

    • Solvent Screening: If you suspect solvent effects, perform a screening of solvents with varying polarities (e.g., toluene, chlorobenzene, heptane).

    • Start with Non-Polar Solvents: For many PTC reactions, particularly those involving hydroxide ions, non-polar organic solvents often yield higher reactivities.

C. Catalyst Poisoning or Degradation

The catalyst itself can be a point of failure if it's not stable under the reaction conditions or is inhibited by other species in the reaction mixture.

  • Causality: Certain leaving groups, such as iodide or tosylate, can act as "poisons" to the catalyst by forming a tight, unreactive ion pair with the quaternary ammonium cation, effectively taking it out of the catalytic cycle.[3] Additionally, quaternary ammonium salts can undergo degradation at elevated temperatures or in the presence of strong bases.[4][5]

  • Troubleshooting Protocol:

    • Analyze for Inhibitors: If your substrate contains potentially inhibiting leaving groups, consider a pre-treatment step or choose a different synthetic route.

    • Evaluate Catalyst Stability: If you are running your reaction at high temperatures, consider performing a control experiment to assess the stability of MTPAC under your reaction conditions without the substrate.

    • Consider Alternative Catalysts: If poisoning is suspected, a catalyst with a different structure, such as one with longer alkyl chains, might be less susceptible.[6]

Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Byproduct formation is often linked to reaction conditions that are too harsh or not optimized for the specific transformation.

A. Over-Alkylation or Multiple Reactions
  • Causality: In alkylation reactions, for instance, the product itself can sometimes be more reactive than the starting material, leading to multiple additions.[3] This is often exacerbated by high temperatures or an excess of the alkylating agent.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the substrate being alkylated can sometimes minimize over-alkylation.

    • Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the desired reaction over competing side reactions.[7]

    • Use a Milder Base: If applicable, switching to a milder base can reduce the rate of undesired side reactions.[3]

B. Hydrolysis of Reactants or Products
  • Causality: The presence of water is inherent in many phase-transfer catalysis systems. However, for substrates or products that are sensitive to hydrolysis, this can be a significant issue, especially under acidic or basic conditions.[3]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions (if possible): While PTC is designed for biphasic systems, minimizing excess water can be beneficial for moisture-sensitive reactions.

    • Control pH: Maintain the pH of the aqueous phase within a range that minimizes hydrolysis of your compounds of interest.

Q3: My reaction is very slow. How can I increase the reaction rate?

A slow reaction rate can be due to either a slow transfer of the anion into the organic phase or a slow intrinsic reaction rate within the organic phase.[1]

A. Optimizing the Catalyst Structure
  • Causality: The structure of the quaternary ammonium salt significantly influences its efficiency.[6] The length of the alkyl chains affects the catalyst's lipophilicity and its ability to partition into the organic phase.[1][6] this compound has a moderate chain length. For certain applications, a more lipophilic catalyst may be required.

  • Troubleshooting Protocol:

    • Screen Different Catalysts: Compare the performance of MTPAC with other quaternary ammonium salts with varying alkyl chain lengths (e.g., tetrabutylammonium bromide, methyltrioctylammonium chloride).[6] Generally, salts with longer alkyl chains exhibit higher catalytic activity due to increased lipophilicity.[6]

B. Adjusting the Aqueous Phase Composition
  • Causality: The concentration of the inorganic salt in the aqueous phase can impact the transfer of the anion. A high concentration of the salt can "salt out" the catalyst-anion pair into the organic phase, increasing its concentration where the reaction occurs.

  • Troubleshooting Protocol:

    • Increase Salt Concentration: For anions that are difficult to transfer, using a saturated aqueous solution can drive the equilibrium towards the formation of the catalyst-substrate complex in the organic phase.[2]

Frequently Asked Questions (FAQs)

This section addresses general questions about the properties and handling of this compound.

Q1: What are the key properties of this compound?

This compound is a quaternary ammonium salt.[8][9] It functions as a phase-transfer catalyst, enabling reactions between reactants in immiscible phases, such as an aqueous and an organic phase.[6][8] It also has surfactant properties, which can be beneficial in certain applications.[8]

Q2: How should I store and handle this compound?

Like most quaternary ammonium salts, it should be stored in a cool, dry place away from incompatible materials. It is important to keep the container tightly closed.

Q3: Can this compound be recovered and reused?

The ability to recover and reuse the catalyst depends on the specific reaction and workup procedure. Catalysts that are highly soluble in the organic phase and have low solubility in the aqueous phase are generally easier to recover.[10] The formation of a third liquid phase, which is a catalyst-rich phase, can also facilitate catalyst recovery.[11]

Q4: What is the general mechanism of phase-transfer catalysis with this compound?

The catalyst, a quaternary ammonium cation (Q+), pairs with an anion (X-) from the aqueous phase to form an ion pair (Q+X-).[6] This ion pair is soluble in the organic phase and can migrate across the phase boundary.[6][12] In the organic phase, the anion is released to react with the organic substrate.[6] The catalyst cation then returns to the aqueous phase to repeat the cycle.

Q5: Are there any known safety concerns with this compound?

Quaternary ammonium salts, in general, can be irritants. It is always recommended to handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. Quaternary ammonium salts with hydroxide counterions can be corrosive.[13]

Visualizing the Process

Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start M⁺X⁻ org_catalyst_complex Q⁺X⁻ aq_start->org_catalyst_complex Anion Exchange aq_catalyst Q⁺Cl⁻ aq_catalyst->org_catalyst_complex org_substrate RY org_product RX org_substrate->org_product org_product->aq_start Leaving Group (Y⁻) Transfer org_catalyst_complex->org_product Reaction

Caption: The general mechanism of phase-transfer catalysis.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Conversion Rate check_mass_transfer Mass Transfer Limitation? start->check_mass_transfer check_solvent Solvent Choice Optimal? check_mass_transfer->check_solvent No increase_agitation Increase Agitation/Sonication check_mass_transfer->increase_agitation Yes check_catalyst_stability Catalyst Poisoning/Degradation? check_solvent->check_catalyst_stability Yes screen_solvents Screen Solvents check_solvent->screen_solvents No evaluate_catalyst Evaluate Catalyst Stability/ Consider Alternatives check_catalyst_stability->evaluate_catalyst Yes end Improved Conversion check_catalyst_stability->end No increase_agitation->end screen_solvents->end evaluate_catalyst->end

Caption: A decision tree for troubleshooting low conversion rates.

Data Summary

ParameterRecommendation for OptimizationRationale
Agitation Speed Increase to improve mixingEnhances interfacial area for faster anion transfer.[1]
Solvent Screen non-polar to moderately polar solventsOptimizes catalyst partitioning and anion reactivity.
Catalyst Loading Typically 1-10 mol%A higher concentration increases active sites, but can lead to cost and removal issues.[14]
Temperature Varies by reaction; start at RT and increase cautiouslyHigher temperatures increase reaction rates but can also promote side reactions and catalyst degradation.[7]
Aqueous Phase Use concentrated salt solutions"Salting out" effect increases the concentration of the catalyst-anion pair in the organic phase.[2]

References

  • Troubleshooting low conversion rates in 2-Phenylpropanenitrile reactions. Benchchem.
  • The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis. Benchchem.
  • What is the effect of temperature on the performance of quaternary ammonium salts?. Blog.
  • Phase transfer catalysis (PTC). OperaChem.
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE.
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics.
  • Choosing a Phase-Transfer Catalyst Based on Phase Location. PTC Organics, Inc.
  • This compound | C10H24ClN | CID 13783603. PubChem - NIH.
  • Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Phase-Transfer Catalysis (PTC). Macmillan Group.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres.
  • Methyl Tributyl Ammonium Chloride – Aqueous. PTC Organics, Inc.
  • Trialkylammonium salt degradation: implications for methylation and cross-coupling. NIH.
  • Emde Degradation. Cambridge University Press.
  • Preventing degradation of (2,5-Dichloropentyl)ammonium chloride during reactions. Benchchem.

Sources

Technical Support Center: Managing Biphasic Reactions with Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Methyl tripropyl ammonium chloride as a phase-transfer catalyst (PTC). This resource is designed to provide you with in-depth troubleshooting strategies and preventative measures to address one of the most common challenges in biphasic systems: emulsion formation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure efficient, clean, and high-yielding reactions.

Section 1: Understanding the Root Cause - Why Do Emulsions Form?

In phase-transfer catalysis, an emulsion is a stable, often murky, mixture of the aqueous and organic phases where one liquid is dispersed as microscopic droplets within the other.[1] This phenomenon is particularly prevalent when using quaternary ammonium salts like this compound, which are inherently amphiphilic.[2][3]

The Dual Role of this compound

This compound (MTPAC) is effective because of its dual nature. The positively charged quaternary ammonium head is hydrophilic, allowing it to pair with an aqueous-phase anion (like OH⁻ or CN⁻). The surrounding alkyl chains (three propyl, one methyl) are lipophilic, which enables the newly formed ion pair to dissolve in the organic phase and react with the organic substrate.

However, this same amphiphilic property that facilitates catalysis also makes MTPAC a surfactant.[4] At the interface between the two liquid phases, MTPAC molecules align themselves to lower the interfacial tension, which is the energetic penalty of the two phases being in contact.[5] With sufficient agitation, this leads to the formation of a stable dispersion of one phase within the other—an emulsion.[1]

PTC_Emulsion_Mechanism Mechanism of PTC-Mediated Emulsion Formation cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaX Na⁺X⁻ (Reactant Salt) PTC_aq Q⁺Cl⁻ (MTPAC) NaX->PTC_aq Anion Exchange NaY Na⁺Y⁻ (Byproduct) RY R-Y (Substrate) RX R-X (Product) RY->RX Reaction PTC_byproduct Q⁺Y⁻ RX->PTC_byproduct Forms Q⁺Y⁻ PTC_ion_pair Q⁺X⁻ emulsion Emulsion Layer (Stabilized by excess Q⁺Cl⁻) PTC_aq->emulsion Surfactant Action + Agitation PTC_ion_pair->RY Transfer to Organic Phase PTC_byproduct->NaY Return & Regenerate cluster_aqueous cluster_aqueous cluster_organic cluster_organic caption_node Q⁺ = Methyl tripropyl ammonium cation X⁻ = Reactant Anion Y⁻ = Leaving Group Anion R = Organic Moiety

Caption: MTPAC (Q⁺Cl⁻) facilitates anion (X⁻) transfer but can also stabilize the oil-water interface, leading to emulsions.

Section 2: Troubleshooting Guide - Immediate Actions for Emulsion Breaking

This section provides direct answers to the most urgent problem: a stable emulsion has formed, and the reaction work-up is stalled.

Q: I've formed a persistent emulsion. What are my immediate options to break it?

A: When an emulsion forms, the goal is to destabilize the interfacial film surrounding the dispersed droplets, allowing them to coalesce and separate into distinct layers.[6] It is best to attempt these methods sequentially on a small aliquot of the mixture to identify the most effective approach before scaling to the entire batch.

Troubleshooting Flowchart

Emulsion_Breaking_Flowchart start Persistent Emulsion Formed patience Method 1: Patience Let stand for 30-60 min. Any separation? start->patience salting_out Method 2: Salting Out Add saturated NaCl (brine). Shake gently. Separation? patience->salting_out No success Success! Proceed with phase separation. patience->success Yes solvent Method 3: Solvent Addition Add solvent miscible with organic phase (e.g., EtOAc, Toluene). Separation? salting_out->solvent No salting_out->success Yes centrifuge Method 4: Centrifugation Spin sample at high speed. Separation? solvent->centrifuge No solvent->success Yes thermal Method 5: Thermal Shock Gently warm or cool the mixture. Separation? centrifuge->thermal No centrifuge->success Yes filtration Method 6: Filtration Pass through Celite® or glass wool. Separation? thermal->filtration No thermal->success Yes filtration->success Yes fail Emulsion Persists Consider combining methods or re-evaluating workup. filtration->fail No

Caption: A step-by-step decision tree for breaking a stable emulsion during work-up.

Detailed Protocols for Top Tier Methods

Method: Salting Out

  • Causality: Adding a salt like NaCl dramatically increases the ionic strength of the aqueous phase.[7] This reduces the solubility of organic compounds (including the catalyst-substrate ion pair) in the aqueous layer and disrupts the hydration sphere around the hydrophilic heads of the MTPAC, destabilizing the emulsion.[8]

  • Protocol:

    • Prepare a saturated aqueous solution of sodium chloride (brine).

    • Add the brine solution to the separatory funnel containing the emulsion, typically 10-20% of the total volume of the aqueous phase.

    • Gently invert the funnel several times. Avoid vigorous shaking, which can reform the emulsion.

    • Allow the mixture to stand and observe for phase separation.

Method: Solvent Addition

  • Causality: Adding a small amount of a different organic solvent can alter the polarity and properties of the continuous phase, disrupting the delicate balance that stabilizes the emulsion.[7][8] Solvents like ethyl acetate or toluene are often effective.

  • Protocol:

    • Select a solvent that is fully miscible with your primary organic phase but immiscible with water.

    • Add a small volume (e.g., 5-10% of the organic phase volume) of the chosen solvent to the emulsion.

    • Gently swirl or invert the mixture.

    • Observe for coalescence of the dispersed droplets.

Section 3: Proactive Prevention Strategies

The most efficient way to deal with an emulsion is to prevent its formation in the first place.[8] Optimizing reaction parameters is critical.

Q: How can I design my experiment to minimize the risk of emulsion formation from the start?

A: A multi-faceted approach focusing on catalyst concentration, agitation, and solvent choice is key.[1]

Table 1: Key Parameters for Emulsion Prevention
ParameterRecommended ActionScientific RationaleCitation
Catalyst Concentration Use the lowest effective concentration, typically 1-5 mol% .Excess catalyst significantly increases the surfactant concentration at the interface, promoting stable emulsion formation.[1]
Agitation (Stirring) Speed Use the minimum speed that ensures adequate mixing for the reaction rate. Avoid high-shear mixing.Intense agitation provides the mechanical energy to shear droplets into smaller, more stable sizes, which are harder to coalesce. The reaction rate is often limited by chemical kinetics, not mass transfer, above a certain minimum stir rate.[1][9][10]
Solvent Choice Prefer solvents like Toluene, Heptane, or Ethyl Acetate over Dichloromethane (DCM) or Chloroform.Solvents with some partial miscibility with water (like DCM) are more prone to forming stable emulsions. Non-polar solvents that strongly reject water create a less favorable environment for emulsification.[1][10]
Phase Volume Ratio Aim for ratios that are not 1:1. Ratios of 1:2 or 1:3 (aqueous:organic) can be less prone to stable emulsions.An imbalance in phase volumes can mechanically destabilize certain emulsion types (e.g., oil-in-water vs. water-in-oil).[1]
Order of Addition Add the MTPAC catalyst after the other reactants have been mixed for a few minutes.This can prevent the catalyst from immediately forming a stable emulsion before the reactants are distributed between the phases.[1]
Temperature Operate at a temperature that ensures low viscosity for both phases.Higher viscosity can slow down the movement and coalescence of droplets, trapping them in an emulsified state.[11][12]
Section 4: Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of phase-transfer catalysis? A1: In PTC, an emulsion is a stable dispersion of microscopic or sub-microscopic droplets of the aqueous phase within the organic phase (or vice versa). This dispersion is often stabilized by the phase-transfer catalyst itself, which acts as a surfactant. Emulsions are undesirable because they prevent the clean separation of the two phases, complicating product isolation and purification.[1]

Q2: How does the structure of this compound contribute to emulsification? A2: MTPAC is a quaternary ammonium salt with a cationic nitrogen head and four alkyl groups.[13] This structure is amphiphilic, meaning it has both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[3][14] The propyl and methyl groups provide sufficient lipophilicity to make the catalyst and its paired anion soluble in the organic phase. This same structure allows it to act like soap, stabilizing the interface between water and oil, which is the fundamental cause of emulsification.[2]

Q3: Are there alternative catalysts that are less prone to causing emulsions? A3: Yes, the choice of catalyst can influence emulsion formation. Catalysts with greater organophilicity, such as those with longer alkyl chains (e.g., Methyltrioctylammonium chloride, Aliquat® 336), may partition more strongly into the organic phase.[15][16] This can sometimes reduce their concentration at the interface and lessen emulsion problems, especially in systems where the reaction is limited by the intrinsic chemical reaction rate rather than the transfer rate.[17] However, the optimal catalyst depends heavily on the specific reaction.[18]

Q4: My reaction generates fine solid precipitates. Does this affect emulsion formation? A4: Absolutely. Fine solid particles can accumulate at the oil-water interface and stabilize emulsions in a phenomenon known as a Pickering emulsion.[19] In this case, the solid particles, rather than just the catalyst, form a physical barrier around the droplets, preventing them from coalescing. If this occurs, breaking the emulsion may require filtration through a filter aid like Celite® to remove the solids.

Q5: What is "salting out" and why does it work? A5: "Salting out" is the process of adding a high concentration of an inert salt (like NaCl) to the aqueous phase.[8] This increases the polarity and ionic strength of the water layer, making it energetically less favorable for non-polar or moderately polar organic molecules to remain dissolved.[7] It effectively "pushes" the organic components, including the catalyst and any dissolved product, out of the aqueous phase and forces the surfactant-like catalyst molecules away from the interface, leading to the collapse of the emulsion.[8]

Section 5: References
  • Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Retrieved from [Link]

  • Akbari, S., & Nour, A. H. (n.d.). View of Emulsion types, stability mechanisms and rheology: A review. Journal of Applied Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PCC Group. (2025, October 30). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting Emulsion Stability. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Methyl Tributyl Ammonium Chloride – Aqueous. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • StudySmarter. (2024, September 5). Emulsion Stability: Causes & Importance. Retrieved from [Link]

  • Leroy, C., et al. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Allergy, 77(9), 2649-2663. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025, August 7). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical Micelle Concentrations of Hexadecyltrunethylammonium Chloride in Water over the Temperature Range 25 to 160°C. Retrieved from [Link]

  • Slideshare. (n.d.). Emulsion: A biphasic system. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Study on the Influencing Factors of the Emulsion Stability of a Polymeric Surfactant Based on a New Emulsification Device. Retrieved from [Link]

  • SlidePlayer. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]

  • ResearchGate. (n.d.). The formation mechanism of emulsions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity. StatPearls. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 17). Recent developments in catalysis with Pickering Emulsions. Retrieved from [Link]

  • Atlas. (n.d.). Solved: Discuss the factors which influence emulsion stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Aliquat 336. Retrieved from [Link]

  • PubMed Central. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. Retrieved from [Link]

  • Guardian Chemicals. (n.d.). Emulsion Breaking: Water Formulation Strategies That Work. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]

  • MDPI. (n.d.). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributylmethylammonium chloride. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Trioctyl Methyl Ammonium Chloride. Retrieved from [Link]

  • MDPI. (2024, March 16). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. Retrieved from [Link]

  • CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]

  • ACS Publications. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. ACS Omega. Retrieved from [Link]

  • PubMed. (2022, September 16). Quaternary ammonium compounds in hypersensitivity reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrophilic-Lipophilic Balance (HLB) Correlation Method for the Selection of Ionic Liquid Surfactant Modifiers of the Viscosity and Emulsion Stability of Heavy Oils. Retrieved from [Link]

  • SpringerLink. (2022, July 3). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Retrieved from [Link]

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Technical Support Center: Improving Reaction Selectivity with Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl Tripropyl Ammonium Chloride (MTPAC), a versatile phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction selectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTPAC) and its primary application?

This compound (CAS 75373-66-9) is a quaternary ammonium salt.[1][2] Its primary role in organic synthesis is as a Phase Transfer Catalyst (PTC). PTCs are essential for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[3][4] MTPAC functions by forming an ion pair with a reactant in one phase (typically aqueous) and transporting it into the other phase (typically organic) where the reaction can proceed. This technique avoids the need for expensive or hazardous solvents and can lead to milder reaction conditions and higher yields.[5]

Q2: What does "selectivity" mean in the context of a reaction catalyzed by MTPAC?

In this context, selectivity refers to the catalyst's ability to preferentially generate a specific desired product over other possible side products. For example, in an alkylation reaction with a molecule that has multiple potential reaction sites, a highly selective process will yield a product where only the intended site is alkylated. Improving selectivity is crucial for maximizing the yield of the target molecule, simplifying purification, and ensuring the economic viability of a synthetic process.[6]

Q3: What key factors influence the selectivity of reactions using MTPAC?

The selectivity of a phase-transfer catalyzed reaction is not governed by a single parameter but is a result of the interplay between several factors. The most critical include:

  • Catalyst Structure: The size and structure of the quaternary ammonium cation influence its ability to be extracted into the organic phase and the reactivity of the ion pair it forms.[7][8]

  • Solvent Choice: The organic solvent's polarity affects both the transfer of the catalyst-anion pair and the intrinsic reaction rate in the organic phase.[7]

  • Water Concentration: The amount of water co-extracted into the organic phase can hydrate the anion, reducing its reactivity and potentially altering the reaction pathway.[4][6]

  • Temperature: Reaction temperature affects the rates of both the desired reaction and potential side reactions differently.

  • Agitation Rate: The stirring speed influences the interfacial area between the phases, which is critical for the rate of ion transfer.[7]

  • Concentration of Reagents: The concentration of the catalyst and the inorganic salts in the aqueous phase can shift equilibria and impact the reaction pathway.[7][9]

Q4: When should I choose this compound over other quaternary ammonium salts?

The choice of a phase transfer catalyst is critical for reaction optimization.[3] MTPAC, with its methyl group and three propyl chains, offers a balance of properties.

  • Choose MTPAC when: You need a moderately lipophilic catalyst. Its structure provides good solubility in many organic solvents without being so lipophilic that it becomes difficult to remove during workup.

  • Consider alternatives when:

    • Higher Lipophilicity is Needed: For highly nonpolar organic phases, catalysts with longer alkyl chains like Methyl Trioctyl Ammonium Chloride (Aliquat 336) might be more effective at transferring into the organic phase.[5][7]

    • Higher Reactivity is Required for Hydroxide-Initiated Reactions: Smaller, more hydrophilic catalysts like Benzyltriethylammonium Chloride (BTEAC) can sometimes be superior for reactions involving enolate alkylations.[8]

    • Thermal Stability is a Concern: Quaternary phosphonium salts are generally more thermally stable than their ammonium counterparts, although they can be less stable under strongly basic conditions.[4][9]

The optimal catalyst is always application-specific, and screening a small panel of catalysts is a recommended starting point.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable protocols to enhance selectivity.

Issue 1: Low yield of the desired product accompanied by multiple side products.

This is a classic selectivity problem. The reaction conditions are allowing alternative, undesired pathways to compete with the formation of your target molecule.

Potential Cause A: Suboptimal Catalyst Concentration

An incorrect catalyst concentration can lead to poor selectivity. Too little catalyst results in a slow reaction, allowing for the thermal degradation of sensitive reactants or products. Conversely, an excessive concentration can promote unwanted side reactions or lead to emulsion formation, complicating the process.[10]

► Experimental Protocol: Optimizing Catalyst Loading

  • Setup: Prepare 5 identical reactions in parallel. Use your standard reaction conditions as the baseline.

  • Variable: Vary the concentration of MTPAC across the reactions. A typical range to screen is 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol% relative to the limiting reagent.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small, representative sample from each reaction. Quench the sample immediately.

  • Analysis: Analyze the samples by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine the ratio of the desired product to the major side products.

Potential Cause B: Inappropriate Solvent Choice

The organic solvent is not merely a medium for the reaction; it plays an active role. Its polarity influences how tightly the MTPAC cation and the transferred anion are paired.[7] A polar aprotic solvent can solubilize the catalyst ion pair and activate the anion, potentially increasing both reaction rate and selectivity.[7] A nonpolar solvent will result in a tighter ion pair, which can sometimes be beneficial for selectivity if it hinders unwanted reaction pathways.

► Data-Driven Approach: Solvent Screening

SolventDielectric Constant (ε)Characteristics & Impact on Selectivity
Toluene 2.4Nonpolar. Promotes tight ion pairing. Good for many SN2 reactions; may slow down reactions requiring a highly active nucleophile.
Dichloromethane 9.1Polar aprotic. Good at solubilizing the catalyst and activating the anion. A versatile starting point, but can promote emulsions.[7][10]
Acetonitrile 37.5Highly polar aprotic. Can strongly solvate cations, potentially leading to a "naked," highly reactive anion. This can be non-selective.
Heptane 1.9Very nonpolar. Use when minimal interaction from the solvent is desired. Often used in solid-liquid PTC.

Workflow for Solvent Selection

G cluster_0 Solvent Selection Workflow start Start with a Baseline Solvent (e.g., Toluene or Dichloromethane) screen Run Small-Scale Parallel Reactions (Toluene, Dichloromethane, Heptane, Acetonitrile) start->screen analyze Analyze for Selectivity & Rate (GC, HPLC, NMR) screen->analyze decision Is Selectivity Acceptable? analyze->decision optimize Optimize Other Parameters (Temp, Concentration) decision->optimize Yes binary Consider Binary Solvent Mixtures (e.g., Toluene/Acetonitrile) decision->binary No end Finalize Protocol optimize->end binary->screen Re-screen G cluster_0 Phase Transfer Catalysis Cycle cluster_1 Catalyst Action aq Aqueous Phase (Na⁺Y⁻) q_aq Catalyst (Q⁺X⁻) org Organic Phase (RX) product Product (RY) + Catalyst (Q⁺X⁻) interface Phase Interface q_trans Anion Exchange (Q⁺Y⁻) q_aq->q_trans 1. Exchange at Interface q_org Catalyst-Anion Pair (Q⁺Y⁻) q_trans->q_org 2. Transfer to Org. Phase q_org->product 3. Intrinsic Reaction with RX product->q_aq 4. Catalyst Returns

Caption: The fundamental mechanism of Phase Transfer Catalysis (PTC).

► Solutions for Mass Transfer Limitation:

  • Increase Agitation: As a first step, increase the stirring rate. If the reaction rate increases with agitation, it is likely mass transfer limited. [7]* Consider Sonication: Ultrasound can be used as an effective agitation tool to dramatically increase the interfacial area and enhance the anion transfer rate. [7]

Potential Cause B: Insufficient Anion Activation

For the reaction to occur, the transferred anion (Y⁻) must be a potent nucleophile in the organic phase. Its reactivity can be severely hampered if it is strongly hydrated.

► Solutions for Enhancing Anion Activity:

  • Increase Inorganic Salt Concentration: Using a saturated aqueous solution of your salt reagent (e.g., NaCN, K₂CO₃) increases the concentration of the anion in the aqueous phase, which favors its transfer into the organic phase. [7]This also reduces the amount of free water available to hydrate the anion. [6]* Switch to Solid-Liquid PTC: In some cases, eliminating the aqueous phase entirely can dramatically boost reactivity and selectivity. [4]In this setup, the reaction is run with a solid inorganic salt and an organic solvent. The MTPAC shuttles anions directly from the solid crystal lattice into the organic solution. This minimizes anion hydration, leading to a highly reactive "naked" anion. [4] By systematically addressing these common issues, you can harness the full potential of this compound to achieve highly selective and efficient chemical transformations.

References

  • A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer C
  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE.
  • The Power of Phase Transfer Catalysis: Applications of Methyl Trioctyl Ammonium Chloride.
  • Technical Support Center: Troubleshooting Emulsion Formation in Phase Transfer Catalysis with Triethylmethylammonium Chloride - Benchchem.
  • The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact - NINGBO INNO PHARMCHEM CO.,LTD.
  • Phase transfer c
  • Methyl trioctyl ammonium chloride | Biochemical Assay Reagent | MedChemExpress.
  • Phase Transfer Catalysis: Chemistry and Engineering - Public
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences.
  • A Minireview of Phase-Transfer C
  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts.
  • Phase-Transfer C
  • This compound | C10H24ClN | CID 13783603 - PubChem - NIH.

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Technical Support Center: Managing Temperature Excursions in Reactions with Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe and effective use of Methyl Tripropyl Ammonium Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing potential temperature excursions during chemical reactions involving this phase transfer catalyst. Our goal is to equip you with the knowledge to not only troubleshoot unforeseen thermal events but also to implement preventative strategies for robust and safe process control.

Section 1: Understanding the Thermal Risks of this compound

This compound, a quaternary ammonium salt, is a highly effective phase transfer catalyst used in a variety of chemical syntheses.[1] While generally stable, like all chemical reactions, those involving this compound have the potential for thermal runaway if not properly managed. A temperature excursion, or a sudden and uncontrolled rise in temperature, can lead to side reactions, product degradation, and in severe cases, a dangerous increase in pressure.

The thermal stability of quaternary ammonium salts can be influenced by several factors, including the nature of the anion and the structure of the alkyl groups.[2][3] Decomposition of these salts can begin at temperatures around 180°C, and for some, this process can be exothermic, contributing to a thermal runaway event.[2][3] Potential hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

This guide will provide you with the necessary information to mitigate these risks and ensure the safe execution of your reactions.

Section 2: Troubleshooting Guide for Temperature Excursions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Q1: What are the early warning signs of an impending temperature excursion in my reaction?

A1: Early detection is critical for preventing a full-blown thermal runaway. Key indicators to monitor closely include:

  • A reaction temperature that is rising faster than expected: This is the most direct indicator. Your laboratory data should provide an expected rate of temperature increase. A significant deviation from this warrants immediate attention.

  • An increase in the reaction vessel's pressure: If your system is closed or has restricted venting, a rise in pressure can indicate the formation of gaseous byproducts, which can be a result of decomposition or unwanted side reactions.

  • A change in the physical appearance of the reaction mixture: This could include a sudden color change, the formation of solids (precipitation), or an increase in viscosity. These changes can suggest that side reactions or decomposition are occurring.

  • An increase in the cooling demand: If you are using an automated reactor with a cooling system, a sudden, sustained increase in the cooling output to maintain the set temperature is a strong indicator of an unexpected exotherm.

Q2: I've observed a sudden spike in my reaction temperature. What are the immediate steps I should take?

A2: Your immediate priority is to bring the reaction under control and prevent a runaway. The following steps should be taken calmly and efficiently:

  • Alert personnel: Inform your colleagues and supervisor of the situation.

  • Ensure personal safety: Make sure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[5][6]

  • Stop all reagent feeds: Immediately cease the addition of any reactants to the vessel.

  • Maximize cooling: If your reactor has a cooling system, set it to its maximum capacity. If not, an external ice bath can be used for smaller flasks.

  • If safe to do so, dilute the reaction: Adding a cold, inert solvent can help to absorb the excess heat and slow down the reaction rate. Ensure the chosen solvent is compatible with your reaction components and will not create additional hazards.

  • If the situation continues to escalate, initiate an emergency quench: This is a last resort. Have a pre-prepared quenching agent ready. The choice of quenching agent is reaction-specific, but it is typically a substance that will rapidly neutralize a key reactant or catalyst. For example, in some cases, a weak acid or base might be appropriate. A thorough risk assessment should be performed beforehand to identify a suitable quenching agent.

Below is a decision-making workflow for responding to a temperature excursion:

TemperatureExcursionWorkflow Start Temperature Spike Detected StopFeeds Stop All Reagent Feeds Start->StopFeeds MaximizeCooling Maximize Cooling StopFeeds->MaximizeCooling AssessSituation Assess Situation: Is temperature decreasing? MaximizeCooling->AssessSituation Monitor Continue to Monitor Closely AssessSituation->Monitor Yes Dilute Dilute with Cold, Inert Solvent (if safe) AssessSituation->Dilute No End Situation Controlled Monitor->End Reassess Re-assess Situation: Is temperature under control? Dilute->Reassess Reassess->Monitor Yes Quench Initiate Emergency Quench Protocol Reassess->Quench No Evacuate Evacuate and Alert Emergency Response Quench->Evacuate ProactiveThermalManagement cluster_assessment Hazard Assessment cluster_control Process Control cluster_engineering Engineering Controls Center Safe and Controlled Reaction DSC Differential Scanning Calorimetry (DSC) DSC->Center RC1 Reaction Calorimetry (RC1) RC1->Center LitReview Literature Review LitReview->Center TempControl Temperature Control TempControl->Center DosingControl Dosing Control DosingControl->Center StirringControl Stirring Control StirringControl->Center ALR Automated Lab Reactor ALR->Center Containment Secondary Containment Containment->Center Venting Proper Venting Venting->Center

Caption: Key pillars of a proactive thermal management strategy.

By understanding the potential thermal hazards associated with this compound and implementing the troubleshooting and preventative measures outlined in this guide, you can ensure the safe and successful execution of your chemical reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact.
  • Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. ResearchGate.
  • Methyltributylammonium chloride SDS, 56375-79-2 Safety Data Sheets. ECHEMI.
  • Thermal stability of quaternary ammonium hexafluorophosphates and halides. ResearchGate.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Methyl trioctyl ammonium chloride | Biochemical Assay Reagent. MedChemExpress.
  • Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace.
  • Safety Data Sheet. Merck Millipore.
  • Methyl trioctyl ammonium chloride-SDS-MedChemExpress. MedChemExpress.
  • The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve.
  • Quaternary ammonium cation. Wikipedia. Available at: [Link]

  • This compound | C10H24ClN. PubChem. Available at: [Link]

  • Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI. Available at: [Link]

  • trioctylmethylammonium chloride | CAS#:5137-55-3. Chemsrc. Available at: [Link]

  • Endothermic solid–solid reactions | Demonstration. RSC Education. Available at: [Link]

  • pH-Based Control of the Kinetics and Process Safety of the Highly Exothermic Reaction Between Ammonium Chloride and Sodium Nitrite for Flow-Assurance Applications. ResearchGate. Available at: [Link]

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Navigating Catalyst Lifecycle: A Technical Support Guide for Methyl Tripropyl Ammonium Chloride (MTPAC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methyl tripropyl ammonium chloride (MTPAC), a versatile phase transfer catalyst. This guide is designed to provide you, the researcher, with in-depth troubleshooting advice and practical, actionable protocols to address the common challenges of catalyst deactivation and to facilitate its effective regeneration. As Senior Application Scientists, we understand that catalyst performance is paramount to the success of your experimental and developmental work. This resource is structured to empower you with the knowledge to maximize the lifecycle and efficiency of your MTPAC catalyst.

Troubleshooting Guide: Diagnosing and Resolving MTPAC Deactivation

Catalyst deactivation can manifest as decreased reaction rates, lower yields, or a complete stall of the reaction. Identifying the root cause is the first step toward remediation. This section provides a question-and-answer formatted guide to troubleshoot common issues.

Q1: My reaction has slowed down significantly or stopped completely. What are the likely causes?

A1: A decline in catalytic activity can be attributed to several factors. The primary suspects for the deactivation of a quaternary ammonium salt catalyst like MTPAC are:

  • Thermal Decomposition (Hofmann Elimination): Especially at elevated temperatures and in the presence of a strong base, MTPAC can undergo Hofmann elimination. This reaction breaks down the catalyst into an alkene (propene) and a tertiary amine (methyl dipropyl amine), neither of which is catalytically active in phase transfer catalysis.[1][2][3][4]

  • Catalyst Poisoning: Certain substances can bind to the quaternary ammonium cation, preventing it from pairing with the desired anion and shuttling it into the organic phase. Common poisons for phase transfer catalysts include highly polarizable or lipophilic anions like iodide and tosylate, which can form a strong, inactive ion pair with the MTPAC cation.[5][6]

  • Fouling: The catalyst can be physically coated or encapsulated by insoluble byproducts, polymers, or tars generated during the reaction. This physically blocks the active sites of the catalyst.

  • Phase Miscibility Issues: Changes in the reaction medium, such as the accumulation of salts or changes in solvent composition, can alter the partitioning of the catalyst between the aqueous and organic phases, reducing its availability at the interface where the reaction occurs.

Q2: How can I determine if thermal degradation is the cause of deactivation?

A2: Thermal degradation is a common issue, particularly in reactions requiring high temperatures.

  • Analytical Confirmation: If you suspect thermal degradation, you can analyze your reaction mixture for the presence of the decomposition products: propene and methyl dipropyl amine. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying these volatile byproducts.

  • Preventative Measures: To mitigate thermal degradation, consider lowering the reaction temperature if possible. If high temperatures are necessary, you might explore using a more thermally stable phase transfer catalyst, such as a phosphonium salt.[7]

Q3: I suspect catalyst poisoning. How can I confirm this and what can be done?

A3: Catalyst poisoning is a chemical deactivation pathway.

  • Identify Potential Poisons: Review all reactants, solvents, and potential impurities in your starting materials. Are there any large, soft anions like iodide or tosylate present? These are known to be potent poisons for quaternary ammonium catalysts.[5][6]

  • Competitive Anion Experiment: A simple diagnostic experiment can be to run the reaction with a known non-poisonous anion (e.g., bromide instead of iodide) under the same conditions. If the reaction proceeds efficiently, it strongly suggests poisoning was the issue.

  • Mitigation Strategies: If a poisoning species is identified and cannot be eliminated from the reaction, you may need to use a higher catalyst loading to compensate for the portion that is deactivated. In some cases, using a large excess of the desired reactant anion can help to outcompete the poison for the catalyst.[8]

Q4: My catalyst seems to be clumping or is coated with a solid material. What should I do?

A4: This is a classic sign of fouling.

  • Visual Inspection: Carefully observe the catalyst at the end of the reaction. Is it a free-flowing liquid or solid, or is it incorporated into a solid mass?

  • Solubility Test: Attempt to dissolve the spent catalyst in a suitable solvent. If a significant amount of insoluble material remains, fouling is likely the cause.

  • Regeneration: Fouled catalyst can often be regenerated by washing with an appropriate solvent to dissolve the fouling material. The choice of solvent will depend on the nature of the byproduct.

The following diagram illustrates a general troubleshooting workflow for MTPAC deactivation:

Deactivation_Troubleshooting Start Reaction Inefficient Check_Temp High Temperature (>100-150°C)? Start->Check_Temp Check_Poisons Potential Poisons (e.g., I-, TsO-)? Check_Temp->Check_Poisons No Thermal_Deg Suspect Thermal Degradation Check_Temp->Thermal_Deg Yes Check_Fouling Visible Fouling/ Precipitate? Check_Poisons->Check_Fouling No Poisoning Suspect Catalyst Poisoning Check_Poisons->Poisoning Yes Fouling Suspect Fouling Check_Fouling->Fouling Yes End Catalyst Regenerated/ Issue Resolved Check_Fouling->End No Analyze_Products Analyze for Decomposition Products (GC-MS) Thermal_Deg->Analyze_Products Competitive_Anion Competitive Anion Experiment Poisoning->Competitive_Anion Wash_Catalyst Solvent Wash Regeneration Fouling->Wash_Catalyst Lower_Temp Lower Reaction Temperature Analyze_Products->Lower_Temp Lower_Temp->End Increase_Loading Increase Catalyst Loading Competitive_Anion->Increase_Loading Increase_Loading->End Wash_Catalyst->End

Caption: Troubleshooting workflow for MTPAC catalyst deactivation.

Frequently Asked Questions (FAQs)

Q5: What is the typical thermal stability of MTPAC?

A5: While a specific decomposition temperature for MTPAC is not widely published, quaternary ammonium salts, in general, are known to undergo thermal decomposition, particularly Hofmann elimination, at elevated temperatures.[1][2][3][4] The stability is also influenced by the presence of a base. It is advisable to conduct thermal analysis, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine the precise thermal stability of MTPAC under your specific reaction conditions.[2][9]

Q6: How does pH affect the stability of MTPAC?

A6: The stability of MTPAC can be significantly influenced by pH. In strongly basic (high pH) aqueous solutions, the risk of Hofmann elimination increases, especially at higher temperatures.[1][2][3][4] Under acidic or neutral conditions, MTPAC is generally more stable against this degradation pathway. A study on a related polyquaternary ammonium compound showed that the hydrolysis rate increased with increasing pH and temperature.[9][10]

Q7: Can MTPAC be recovered and reused?

A7: Yes, MTPAC can often be recovered and reused, which is economically and environmentally beneficial. The ease of recovery depends on the deactivation mechanism and the reaction work-up procedure. A common method for recovering quaternary ammonium salt catalysts is through phase separation.[1]

Catalyst Regeneration Protocols

Regenerating a deactivated MTPAC catalyst can be a cost-effective and sustainable approach. The appropriate method depends on the cause of deactivation.

Protocol 1: Regeneration of Fouled MTPAC by Solvent Washing

This protocol is suitable for cases where the catalyst is deactivated by fouling with organic residues or byproducts.

Objective: To dissolve and remove fouling materials from the surface of the MTPAC catalyst.

Materials:

  • Spent MTPAC catalyst

  • A suitable organic solvent (e.g., toluene, dichloromethane, or a solvent known to dissolve the fouling byproducts)

  • Beakers or flasks

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Separation: After the reaction, separate the catalyst phase from the reaction mixture. This may involve decantation, filtration, or extraction, depending on the physical state of the catalyst and the reaction mixture.

  • Washing:

    • Place the spent catalyst in a beaker or flask.

    • Add a sufficient volume of the chosen organic solvent to fully immerse the catalyst.

    • Stir the mixture vigorously for 30-60 minutes at room temperature. Gentle heating may be applied if the fouling material has low solubility at room temperature, but be mindful of the catalyst's thermal stability.

    • Allow any solids to settle, and then decant the solvent.

    • Repeat the washing step 2-3 times with fresh solvent until the solvent remains clear.

  • Drying: Remove the residual solvent from the washed catalyst using a rotary evaporator under reduced pressure.

  • Purity Assessment: Before reusing the catalyst, it is advisable to assess its purity. Techniques such as NMR spectroscopy or titration can be used to determine the concentration of the active quaternary ammonium salt.

Protocol 2: Regeneration of MTPAC by Phase Separation

This protocol is particularly effective for recovering the catalyst from the reaction mixture and can also help in removing some water-soluble impurities. A patent for the recycle of a similar catalyst, methyl tributyl ammonium chloride, describes a similar procedure.[1]

Objective: To recover the MTPAC catalyst from the aqueous phase by inducing phase separation.

Materials:

  • Aqueous reaction mixture containing the MTPAC catalyst

  • Concentrated sodium hydroxide (NaOH) solution (e.g., 50% w/w)

  • Separatory funnel

  • Deionized water

Procedure:

  • Dilution (Optional): If the catalyst is in a highly concentrated salt solution, it may be beneficial to first dilute the aqueous phase with a controlled amount of water to ensure the catalyst is fully dissolved.[1]

  • Phase Separation:

    • Transfer the aqueous solution containing the MTPAC to a separatory funnel.

    • Slowly add a concentrated NaOH solution. The addition of a strong base will cause the quaternary ammonium hydroxide to separate as an oily layer.

    • Gently shake the separatory funnel and allow the layers to separate completely. The MTPAC-rich phase will typically be the upper organic layer.

  • Isolation: Carefully separate the MTPAC layer from the aqueous layer.

  • Washing (Optional): The recovered catalyst phase can be washed with a small amount of deionized water to remove any entrained inorganic salts.

  • Purity and Activity Check: Before reuse, it is recommended to verify the purity and activity of the regenerated catalyst.

The following diagram illustrates the catalyst regeneration cycle:

Regeneration_Cycle Active_Catalyst Active MTPAC Catalyst Reaction Catalytic Reaction Active_Catalyst->Reaction Deactivated_Catalyst Deactivated MTPAC (Fouled, Poisoned, etc.) Reaction->Deactivated_Catalyst Regeneration Regeneration Protocol (Washing/Phase Separation) Deactivated_Catalyst->Regeneration Purity_Check Purity & Activity Assessment Regeneration->Purity_Check Reuse Reuse in Reaction Purity_Check->Reuse Purity OK Waste Dispose if not Recoverable Purity_Check->Waste Purity Low Reuse->Reaction

Caption: A schematic of the MTPAC catalyst regeneration and reuse cycle.

Data Summary

While specific quantitative data for MTPAC is limited in the public domain, the following table provides an illustrative comparison of catalyst activity before and after a hypothetical successful regeneration.

Catalyst StateReaction Time (hours)Product Yield (%)
Fresh MTPAC295
Deactivated MTPAC820
Regenerated MTPAC2.592

Note: This data is illustrative and actual results will vary depending on the reaction, deactivation cause, and regeneration efficiency.

Safety and Handling of this compound

As a quaternary ammonium salt, MTPAC requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste catalyst and contaminated materials in accordance with local, state, and federal regulations.

This technical support guide is intended to be a living document. As more specific data and methodologies for MTPAC become available, this resource will be updated. We encourage researchers to contribute their findings to the scientific community to further enhance our collective understanding of this valuable catalyst.

References

  • Halpern, M. (n.d.). Methyl Tributyl Ammonium Chloride – Aqueous. PTC Organics, Inc. Retrieved January 21, 2026, from [Link]

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, November 28). Phase-transfer catalyst. Retrieved January 21, 2026, from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved January 21, 2026, from [Link]

  • Wang, Y., Jia, X., & Zhang, Y. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Polymers, 14(14), 2811. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved January 21, 2026, from [Link]

  • SINOPEC. (n.d.). Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum. Retrieved January 21, 2026, from [Link]

  • Gholinejad, M., & Shariati, F. (2013). Ammonium Chloride: An Effective Catalyst for the One-pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Oriental Journal of Chemistry, 29(2), 553-557. [Link]

  • PTC Organics, Inc. (n.d.). Iodide – Potential PTC Poison. Retrieved January 21, 2026, from [Link]

  • Sasson, Y., & Zahalka, H. A. (1983). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. Journal of the Chemical Society, Chemical Communications, (23), 1347-1348. [Link]

  • Liu, Y., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 27(19), 6596. [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Methyl Tripropyl Ammonium Chloride in Solid-Liquid Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl Tripropyl Ammonium Chloride (MTPAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing solid-liquid phase transfer catalysis (SL-PTC) reactions. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst efficiency, empowering you to troubleshoot complex experimental challenges.

Foundational Concepts: Understanding MTPAC in SL-PTC

This compound is a quaternary ammonium salt ("quat") that functions as a phase transfer catalyst. In a solid-liquid system, its primary role is to transport an anionic reactant from the solid phase into a non-polar organic phase where it can react with an organic substrate.[1][2][3] The efficiency of this process hinges on the unique structure of the MTPAC cation ([CH₃N(CH₂CH₂CH₃)₃]⁺).

The three propyl chains provide sufficient lipophilicity (organophilicity) to allow the catalyst-anion ion pair to dissolve in the organic phase, while the smaller methyl group ensures it is not so bulky as to hinder interfacial processes.[4][5] This balance is crucial for maintaining a rapid catalytic cycle.

The Catalytic Cycle of MTPAC in SL-PTC

The mechanism involves the MTPAC cation (Q⁺) shuttling the reactant anion (A⁻) from the solid surface to the organic phase for reaction with the substrate (RX).

SL_PTC_Mechanism cluster_main Solid Solid Phase (e.g., K⁺A⁻) Interface Solid-Liquid Interface Solid->Interface 1. Anion Exchange Solid->Interface Q⁺Cl⁻ d1 Q⁺Cl⁻ exchanges its chloride for reactant anion A⁻ at the interface. Organic Organic Phase (Solvent + RX) Interface->Organic 2. Transfer to Organic Phase Interface->Organic [Q⁺A⁻] d2 Lipophilic ion pair [Q⁺A⁻] dissolves in the organic phase. Product Product RA + Q⁺X⁻ Organic->Product 3. Sₙ2 Reaction Organic->Product RX d3 The 'naked' anion A⁻ reacts with substrate RX to form product RA. Product->Interface 4. Return of Catalyst Product->Interface [Q⁺X⁻] d4 The catalyst, now paired with leaving group X⁻, returns to the interface. Troubleshooting_Low_Conversion Start Low / No Conversion MassTransfer Cause 1: Mass Transfer Limitation? Start->MassTransfer Catalyst Cause 2: Catalyst Inactive? MassTransfer->Catalyst No Sol_Stir Increase Stirring Rate (>300 RPM) MassTransfer->Sol_Stir Yes Sol_Particle Reduce Solid Particle Size (Grind Reactant) MassTransfer->Sol_Particle Yes Conditions Cause 3: Suboptimal Conditions? Catalyst->Conditions No Sol_Poison Check for Catalyst Poisons (e.g., I⁻, TsO⁻) Catalyst->Sol_Poison Yes Sol_Decomp Verify Thermal Stability (Lower Temp) Catalyst->Sol_Decomp Yes Sol_Solvent Screen Solvents (Toluene, Heptane, etc.) Conditions->Sol_Solvent Yes Sol_Water Optimize Water Content (Add/Remove Traces) Conditions->Sol_Water Yes

Diagram 2: Troubleshooting workflow for low reaction conversion.
  • Cause 1: Inadequate Mass Transfer. The reaction can only be as fast as the catalyst can access the solid reactant.

    • Solution A: Increase Agitation. The rate of many PTC reactions is dependent on the stirring speed. [4][6]Ensure your reaction is being stirred vigorously (e.g., >300 RPM with an overhead stirrer) to maximize the interfacial area. If the reaction rate increases with stirring speed, it was mass-transfer limited.

    • Solution B: Reduce Particle Size. A smaller particle size of the solid reactant dramatically increases the surface area available for anion exchange. [7]Grind your solid salt to a fine, consistent powder before starting the reaction.

  • Cause 2: Catalyst Deactivation or Poisoning. The catalyst may not be active or may be inhibited.

    • Solution A: Check for Catalyst Poisons. Certain anions bind very strongly to the quaternary ammonium cation, effectively taking it out of the catalytic cycle. [8][9]Highly lipophilic anions like iodide (I⁻), tosylate (TsO⁻), or perchlorate (ClO₄⁻) are common poisons. [8]If your substrate's leaving group is one of these, it may be poisoning the catalyst after the first turnover. Consider using a substrate with a less lipophilic leaving group (e.g., bromide or mesylate instead of iodide or tosylate). [8] * Solution B: Consider Thermal Decomposition. Although generally stable, quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially in the presence of a strong base, to form a tertiary amine and an alkene. [10][11][12][13][14]This degradation is irreversible. If you are running the reaction at high temperatures (>120 °C), try lowering it to see if conversion improves. [4]

  • Cause 3: Incorrect Solvent or Water Content.

    • Solution A: Re-evaluate Your Solvent. The solvent plays a key role in the transfer step. A highly polar solvent (e.g., DMF, DMSO) might dissolve the catalyst well but will also solvate the anion, reducing its reactivity. A non-polar aprotic solvent is usually ideal. [4] * Solution B: Optimize Water Content. As discussed in the FAQ, water can have a dual role. If your system is scrupulously dry, try adding a very small amount of water (e.g., 0.1-1% w/w). Conversely, if your reagents may contain excess water, try drying them or using a Dean-Stark trap to remove it. [15]

Problem: Slow Reaction Rate

Q: The reaction is working, but it's unacceptably slow. How can I increase the rate?

A: A slow rate typically indicates that either the transfer step or the intrinsic reaction in the organic phase is the rate-limiting step. [4]

  • Cause 1: Insufficient Catalyst Loading. While PTC is catalytic, a certain concentration is needed to ensure a sufficient population of catalyst molecules are shuttling anions.

    • Solution: Increase Catalyst Concentration. Incrementally increase the MTPAC loading from 1 mol% up to 5 or even 10 mol%. If the rate increases proportionally, the reaction was limited by the catalyst concentration. Be aware that very high concentrations can lead to emulsion formation. [16]

  • Cause 2: Low Temperature. Reaction kinetics are generally temperature-dependent.

    • Solution: Increase Reaction Temperature. Cautiously increase the temperature in 10 °C increments. Monitor for any signs of byproduct formation or catalyst decomposition (e.g., color change to yellow or brown), which would indicate you've exceeded the thermal stability limit. [4]

  • Cause 3: Poor Anion Transfer. The structure of MTPAC may not be sufficiently lipophilic to efficiently extract the specific anion from the solid phase into the organic phase.

    • Solution: Switch to a More Lipophilic Catalyst. If optimizing other parameters fails, consider a catalyst with longer alkyl chains, like TBAB (C#=16) or Aliquat® 336 (C#=25). [5]These are more effective at transferring "hard," highly hydrated anions (like fluoride or acetate) into the organic phase. [17]

Problem: Emulsion Formation During Workup

Q: I'm forming a stable emulsion during aqueous workup, making product isolation impossible. What can I do?

A: Emulsion formation is common in PTC due to the surfactant-like nature of the quaternary ammonium salt. [16]

  • Cause 1: High Catalyst Concentration. Excess catalyst is a primary cause of emulsions.

    • Solution: Reduce Catalyst Loading. Use the minimum amount of MTPAC required for an efficient reaction (see Protocol 2).

  • Cause 2: Intense Agitation During Workup. High shear forces during extraction will promote emulsion.

    • Solution: Gentle Inversion. Instead of vigorous shaking in a separatory funnel, use gentle, slow inversions to mix the phases.

  • How to Break a Stubborn Emulsion:

    • Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Change the Solvent: Add a small amount of a different, less polar organic solvent (e.g., diethyl ether, ethyl acetate) which can alter the interfacial tension.

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the phases.

Key Experimental Protocols

Protocol 1: General Procedure for a Solid-Liquid PTC Reaction

This protocol provides a standardized workflow for performing a nucleophilic substitution.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the solid inorganic salt (e.g., potassium acetate, 1.2 equivalents).

  • Reagents: Add the organic solvent (e.g., toluene, 5 mL/mmol of substrate), the organic substrate (e.g., 1-bromooctane, 1.0 equivalent), and this compound (MTPAC, 0.02 equivalents).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase and analyzing them by TLC, GC, or LCMS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the solid salts. Wash the organic phase with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary (e.g., by column chromatography or distillation).

Protocol 2: Optimizing Catalyst Loading
  • Parallel Reactions: Set up a series of identical reactions (as described in Protocol 1) in parallel.

  • Vary Catalyst Amount: Use a range of MTPAC concentrations, for example: 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.

  • Monitor Conversion: Run all reactions for a fixed period (e.g., 2 hours). At that time, quench the reactions and determine the percent conversion for each.

  • Analyze Data: Plot percent conversion versus catalyst loading. The optimal loading is typically the point at which the conversion plateaus, offering the best balance of reaction rate and cost.

References

  • Sasson, Y., & Zahalka, H. A. (1983). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration.
  • De La Zerda, J., Neumann, R., & Sasson, Y. (1985). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (5), 773-777.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • OperaChem. (2023, July 2).
  • Dalal Institute. (n.d.).
  • BenchChem. (2025).
  • Macmillan Group. (2008).
  • International Journal of Scientific & Technology Research. (n.d.).
  • BenchChem. (2025).
  • Tundo, P. (1978). Kinetics in phase-transfer catalysis: a theoretical study. Part 1. Poisoning effect by catalyst foreign ion. Journal of the Chemical Society, Perkin Transactions 2, (10), 1025-1029.
  • Kurella, S., Basu, J. K., & Sengupta, S. (2015). Study of Solid–Liquid Phase Transfer Catalysed Reaction to Produce P-Nitroanisole Using 18-Crown-6 as Catalyst. Journal of the Indian Chemical Society, 92(8), 1189-1194.
  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics, Inc.
  • PubChem. (n.d.). This compound.
  • Torssell, K. B. G. (2021). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 54(15), 3095-3109.

Sources

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Methyl Tripropyl Ammonium Chloride and Tetrabutylammonium Bromide in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of biphasic organic synthesis, phase transfer catalysis (PTC) stands as a powerful technique to accelerate reactions between immiscible reactants.[1] The choice of a phase transfer catalyst is paramount, directly influencing reaction kinetics, product yield, and overall process efficiency.[1] This guide provides an in-depth comparison of two quaternary ammonium salts: the asymmetric Methyl Tripropyl Ammonium Chloride and the symmetric, widely-used Tetrabutylammonium Bromide (TBAB).

This analysis is grounded in the fundamental principles of phase transfer catalysis, supported by available experimental data and physicochemical properties. We will delve into the structural nuances that dictate catalytic performance, offering a framework for rational catalyst selection in your research and development endeavors.

The Heart of the Matter: Understanding Phase Transfer Catalysis

Phase transfer catalysis facilitates the movement of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction with an organic-soluble substrate occurs.[2] The catalyst, a quaternary ammonium salt in this context, acts as a shuttle for the anion. The lipophilic alkyl groups on the cation enable the formation of an ion pair that is soluble in the organic phase, effectively overcoming the phase barrier.[3]

The efficiency of a phase transfer catalyst is governed by a delicate balance of factors:

  • Lipophilicity: The catalyst must be sufficiently soluble in the organic phase to transport the anion. Longer alkyl chains generally increase lipophilicity.[3]

  • Steric Hindrance: The accessibility of the cationic center influences the ease of ion pair formation and release. Less sterically hindered cations can lead to faster reaction rates.[4]

  • Anion Activation: Once in the organic phase, the anion should be weakly associated with the cation to be highly reactive. Bulky, symmetric cations can sometimes shield the anion less effectively, leading to a more "naked" and reactive nucleophile.[3]

Introducing the Contenders: A Physicochemical Overview

A direct comparison of this compound and Tetrabutylammonium Bromide begins with their fundamental properties.

PropertyThis compoundTetrabutylammonium Bromide (TBAB)
Structure (CH₃)(CH₃CH₂CH₂)₃N⁺Cl⁻(CH₃CH₂CH₂CH₂)₄N⁺Br⁻
Molecular Weight 193.75 g/mol 322.37 g/mol [5]
Symmetry AsymmetricSymmetric
Appearance -White solid[5]
Solubility in Water -600 g/L (20 °C)[5]
Melting Point -102-106 °C[5]

Data for this compound is from PubChem CID 13783603, where not otherwise specified.[6] Data for TBAB from Wikipedia and other sources.[5]

The most striking difference lies in their structure. TBAB is a symmetric quaternary ammonium salt with four butyl chains, while this compound is asymmetric, featuring three propyl chains and one methyl group. This structural disparity has significant implications for their catalytic behavior.

Catalytic Activity: A Comparative Analysis

While direct, peer-reviewed comparative studies across a broad range of reactions for this compound are limited, we can draw strong inferences from closely related analogues and the foundational principles of phase transfer catalysis.

A key piece of evidence comes from a patent describing the synthesis of propargyl ether, where Methyl Tributyl Ammonium Chloride (MTBAC) , a close structural analogue to this compound, was found to greatly outperform Tetrapropyl Ammonium Bromide .[7] This suggests that the asymmetric nature and the presence of a less bulky methyl group in MTBAC contribute to its superior catalytic activity in that specific application.

The rationale behind this observation can be explained by considering the following:

  • Steric Accessibility: The smaller methyl group in this compound likely allows for a less hindered approach of the anion to the cationic nitrogen center, facilitating faster ion pair formation at the aqueous-organic interface.

  • Lipophilicity-Hydrophilicity Balance: While TBAB's longer butyl chains confer high lipophilicity, the slightly smaller size of this compound may offer a more optimal balance for efficient shuttling between the two phases in certain reactions.

  • Anion Reactivity: The asymmetric nature of the Methyl Tripropyl Ammonium cation could lead to a less tightly bound, and therefore more reactive, anion in the organic phase compared to the more shielded anion in the symmetric TBAB ion pair.

However, the superior lipophilicity of TBAB can be advantageous in reactions where the organic substrate is highly nonpolar, as it ensures the catalyst spends more time in the organic phase where the reaction occurs.

The following table summarizes the expected catalytic performance based on these principles and available data:

Reaction TypeExpected Superior CatalystRationale
Nucleophilic Substitution (e.g., Williamson Ether Synthesis) This compound (or analogue)The less sterically hindered cation may allow for faster anion exchange and transport, leading to higher reaction rates.
Reactions with Highly Lipophilic Substrates Tetrabutylammonium BromideHigher lipophilicity ensures greater catalyst concentration in the organic phase, potentially increasing the overall reaction rate.
Reactions Requiring a Highly "Naked" Anion This compound (or analogue)The asymmetric structure may lead to a less solvated and more reactive anion in the organic phase.

Experimental Validation: A Protocol for Comparative Analysis

To provide a definitive answer for a specific application, a direct comparative experiment is essential. The following protocol outlines a robust methodology for comparing the catalytic activity of this compound and Tetrabutylammonium Bromide in a classic Williamson ether synthesis.

Objective: To compare the catalytic efficiency of this compound and Tetrabutylammonium Bromide in the synthesis of 2-propoxybenzene from phenol and 1-bromopropane.
Materials:
  • Phenol

  • 1-Bromopropane

  • Toluene

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • This compound

  • Tetrabutylammonium Bromide (TBAB)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Gas chromatograph (GC) for analysis

Experimental Procedure:
  • Reaction Setup: In two separate 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add phenol (10 mmol, 0.94 g) and toluene (20 mL).

  • Catalyst and Base Addition: To the first flask, add this compound (1 mol%, 0.0194 g). To the second flask, add Tetrabutylammonium Bromide (1 mol%, 0.0322 g).

  • To each flask, add a 50% aqueous solution of sodium hydroxide (10 mL).

  • Addition of Alkylating Agent: Add 1-bromopropane (12 mmol, 1.09 mL) to each flask.

  • Reaction: Heat the reaction mixtures to 80°C and stir vigorously for 4 hours.

  • Sampling and Analysis: At 30-minute intervals, withdraw a small aliquot (approx. 0.1 mL) from the organic layer of each reaction mixture. Quench the aliquot with dilute HCl, extract with a small amount of diethyl ether, and analyze by GC to monitor the disappearance of phenol and the formation of 2-propoxybenzene.

  • Work-up: After 4 hours, cool the reaction mixtures to room temperature. Separate the organic layer, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Evaporation: Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Yield Determination: Determine the mass of the crude product and calculate the yield for each catalyst. Further purify the products by column chromatography if necessary.

This self-validating protocol allows for a direct, side-by-side comparison of the two catalysts under identical conditions, providing clear, quantitative data on their relative performance.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

The Catalytic Cycle of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Anion Y⁻ (from MY) Ion_Pair_Active Q⁺Y⁻ Aq_Anion->Ion_Pair_Active Anion Exchange Q⁺X⁻ + Y⁻ ⇌ Q⁺Y⁻ + X⁻ Catalyst_Return Q⁺X⁻ Catalyst_Return->Aq_Anion Catalyst Regeneration Substrate RX Product RY Ion_Pair_Active->Product Nucleophilic Attack Q⁺Y⁻ + RX → RY + Q⁺X⁻ Interface Interface

Caption: The general mechanism of phase transfer catalysis.

Experimental Workflow for Catalyst Comparison

workflow start Start prep Prepare two identical reaction mixtures start->prep add_cat Add Catalyst A to Flask 1 Add Catalyst B to Flask 2 prep->add_cat add_reagents Add base and alkylating agent add_cat->add_reagents react Heat and stir at 80°C for 4 hours add_reagents->react sampling Take aliquots every 30 min for GC analysis react->sampling Monitor Progress workup Cool, separate organic layer, wash, and dry react->workup isolate Remove solvent and weigh product workup->isolate end Compare yields and reaction rates isolate->end

Sources

Efficacy of "Methyl tripropyl ammonium chloride" versus other quaternary ammonium salts in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the Williamson ether synthesis remains a cornerstone for the formation of ether linkages, a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The advent of phase-transfer catalysis (PTC) has revolutionized this century-and-a-half-old reaction, offering milder conditions, improved yields, and greater efficiency. This guide provides an in-depth comparison of the efficacy of various quaternary ammonium salts as phase-transfer catalysts in the Williamson ether synthesis, with a particular focus on the strategic advantages offered by Methyl tripropyl ammonium chloride.

The Williamson Ether Synthesis and the Role of Phase-Transfer Catalysis

The Williamson ether synthesis is fundamentally a nucleophilic substitution (SN2) reaction where an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether.[1] The primary challenge in this reaction often lies in the mutual insolubility of the ionic alkoxide (typically soluble in an aqueous or solid phase) and the organic alkyl halide (soluble in an organic phase).

Phase-transfer catalysis elegantly overcomes this immiscibility. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide can occur.[2] The lipophilic alkyl groups of the quaternary ammonium cation solubilize the ion pair in the organic solvent, presenting a "naked" and highly reactive anion to the alkyl halide.[2]

Comparative Efficacy of Quaternary Ammonium Salts

The structure of the quaternary ammonium salt, particularly the nature of the alkyl groups attached to the nitrogen atom, significantly influences its catalytic efficiency. Key factors include the lipophilicity of the cation and the steric accessibility of the positive charge.

A seminal study on the phase-transfer catalyzed alkylation of phenol, a reaction mechanistically analogous to the Williamson ether synthesis, provides critical insights into the effect of the catalyst's alkyl chain length on reaction rates. The data reveals a dramatic increase in catalytic activity with increasing lipophilicity of the tetraalkylammonium cation.

Table 1: Relative Initial Rates of Phenol Alkylation with n-Butyl Bromide Using Various Symmetrical Tetraalkylammonium Bromide Catalysts

CatalystCationRelative Initial Rate
Tetramethylammonium BromideMe₄N⁺1
Tetraethylammonium BromideEt₄N⁺10
Tetrapropylammonium Bromide (n-Pr)₄N⁺ 118
Tetrabutylammonium Bromide(n-Bu)₄N⁺663
Tetrahexylammonium Bromide(n-Hex)₄N⁺448
Tetraoctylammonium Bromide(n-Oct)₄N⁺134
Data adapted from a study on the phase-transfer catalyzed alkylation of phenol.[3]

This data clearly demonstrates that as the alkyl chains elongate from methyl to butyl, the rate of the phase-transfer catalyzed reaction increases significantly. This is attributed to the enhanced solubility of the catalyst-anion pair in the organic phase, leading to a higher concentration of the nucleophile where the reaction occurs. While tetrahexyl- and tetraoctylammonium salts are also effective, their increased steric bulk and tendency to form aggregates can lead to a slight decrease in the reaction rate compared to the optimal tetrabutylammonium bromide.

Based on this trend, we can confidently infer the performance of This compound . Possessing three propyl groups and one methyl group, it strikes a strategic balance. The three propyl groups provide substantial lipophilicity, ensuring efficient transfer of the alkoxide/phenoxide into the organic phase, akin to the highly effective tetrapropylammonium bromide. The presence of a smaller methyl group, compared to a fourth propyl or butyl group, may offer a slight reduction in steric hindrance around the cationic center, potentially facilitating faster ion-pair exchange at the phase interface. Therefore, this compound is expected to exhibit efficacy comparable to or even slightly exceeding that of tetrapropylammonium bromide, placing it firmly in the high-performance category of phase-transfer catalysts for this application.

In a separate comparative study on a different reaction (Hantzsch 1,4-dihydropyridine synthesis), it was observed that tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) gave comparable, excellent yields, while cetyltrimethylammonium bromide (CTAB) resulted in lower yields.[4] This further underscores that a certain degree of lipophilicity is crucial for effective catalysis.

Table 2: Qualitative Comparison of Common Quaternary Ammonium Salts in Williamson Ether Synthesis

CatalystCommon AbbreviationExpected EfficacyKey Characteristics
This compound -High Excellent balance of lipophilicity and moderate steric hindrance.
Tetrabutylammonium bromideTBABVery HighWidely used, excellent solubility in organic solvents, benchmark catalyst.
Tetrapropylammonium bromideTPABHighHigh lipophilicity leading to high reaction rates.
Benzyltriethylammonium chlorideBTEACHighBenzyl group enhances lipophilicity; effective catalyst.
Tetraethylammonium bromideTEABModerateLower lipophilicity compared to propyl and butyl analogues, resulting in slower rates.
Tetramethylammonium chlorideTMACLowInsufficiently lipophilic for efficient phase transfer in many systems.

Mechanistic Insights

The mechanism of phase-transfer catalyzed Williamson ether synthesis involves a catalytic cycle that continuously shuttles the nucleophile into the organic phase.

PTC_Williamson cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_NaOR Na⁺ + ⁻OR Org_QOR Q⁺⁻OR Aq_NaOR->Org_QOR Q⁺Br⁻ transfers ⁻OR Aq_QBr Q⁺Br⁻ Aq_NaBr Na⁺Br⁻ Org_RBr R'-Br Org_ROR R'-OR (Ether) Org_QOR->Org_ROR SN2 Reaction with R'-Br Org_QBr Q⁺Br⁻ Org_QBr->Aq_QBr Catalyst Regeneration

Figure 1: Catalytic cycle of phase-transfer catalyzed Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Ethylanisole using Tetrabutylammonium Bromide as a Phase-Transfer Catalyst

This protocol provides a representative procedure for the Williamson ether synthesis of an aryl ether using a phase-transfer catalyst. The principles are directly applicable to the use of this compound.

Materials:

  • 4-ethylphenol

  • 25% Sodium hydroxide (w/v) solution

  • Tetrabutylammonium bromide (TBAB)

  • Methyl iodide

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethylphenol (5.0 g, 40.9 mmol) and 25% sodium hydroxide solution (10 mL).

  • Add tetrabutylammonium bromide (0.66 g, 2.05 mmol, 5 mol%) to the mixture.

  • Attach a reflux condenser to the flask.

  • Through the top of the condenser, carefully add methyl iodide (3.8 mL, 61.4 mmol).

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Separate the organic layer. Extract the aqueous layer with an additional 15 mL of diethyl ether.

  • Combine the organic layers and wash with 20 mL of saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-ethylanisole.

experimental_workflow start Start reactants Combine 4-ethylphenol, NaOH(aq), and TBAB start->reactants add_meI Add Methyl Iodide reactants->add_meI reflux Heat to Reflux (2-3h) add_meI->reflux workup Cool and perform aqueous work-up with Diethyl Ether reflux->workup extract Separate and combine organic layers workup->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ and filter wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation or chromatography evaporate->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of 4-ethylanisole.

Conclusion

The selection of an appropriate phase-transfer catalyst is paramount for optimizing the Williamson ether synthesis. While tetrabutylammonium bromide is a widely recognized and highly effective catalyst, the available data strongly suggests that This compound offers a compelling alternative. Its structure provides a potent combination of high lipophilicity for efficient phase transfer and potentially reduced steric hindrance for rapid reaction kinetics. For researchers and drug development professionals seeking to enhance the efficiency and yield of their ether syntheses, this compound represents a strategically advantageous choice, promising robust performance comparable to the best-in-class quaternary ammonium salt catalysts.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Denmark, S. E., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]

  • Kumar, A., et al. (2014). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 19(12), 20464-20488. [Link]

  • Chemistry Stack Exchange. (2018). How do quaternary ammonium salts catalyse SN2 reactions?[Link]

Sources

Analytical methods for determining the purity of "Methyl tripropyl ammonium chloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to Analytical Methods for Determining the Purity of Methyl Tripropyl Ammonium Chloride

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This compound, a quaternary ammonium compound (QAC), finds application in various scientific endeavors. Ensuring its purity is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, offering insights into the principles, protocols, and performance of each technique.

Introduction to Purity Analysis of Quaternary Ammonium Compounds

This compound is a salt with a positively charged nitrogen atom bonded to one methyl and three propyl groups, with a chloride counter-ion. Impurities in such compounds can arise from the synthesis process, including unreacted starting materials, by-products, or degradation products. The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy and sensitivity, and the available instrumentation.

Titrimetric Methods: The Classical Approach

Titration remains a robust and widely used method for the quantification of QACs due to its accuracy and cost-effectiveness. The most common approach is a potentiometric titration.

Principle of Potentiometric Titration

This method is based on the reaction between the cationic Methyl tripropyl ammonium and an anionic surfactant titrant, typically Sodium Lauryl Sulfate (SLS). The endpoint of the titration is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant is added.[1][2]

Experimental Protocol: Potentiometric Titration

Reagents and Equipment:

  • Automatic Titrator with a surfactant-sensitive electrode (e.g., Nitrate ISE) and a reference electrode (e.g., Ag/AgCl).[1][3]

  • Standardized 0.005 M Sodium Lauryl Sulfate (SLS) solution.

  • pH 10 Borate Buffer.[4][5]

  • Triton X-100 solution (1%).[3][4]

  • Isopropyl Alcohol.[3]

  • This compound sample.

Procedure:

  • Titrant Standardization: Standardize the 0.005 M SLS titrant against a primary standard like Hyamine 1622.[3]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Titration Setup: In a beaker, add the sample solution, 10 mL of borate buffer (pH 10), 2 mL of isopropyl alcohol, and 2 mL of 1% Triton X-100 solution.[3] Dilute with deionized water to ensure the electrodes are submerged.

  • Titration: Titrate the sample with the standardized SLS solution. The automatic titrator will record the potential change and determine the equivalence point.

  • Calculation: The purity of this compound is calculated based on the volume of SLS titrant consumed.

Rationale for Experimental Choices
  • pH 10 Buffer: The titration is performed at a high pH to ensure that any potentially interfering protonated amine compounds are not titrated along with the quaternary ammonium salt.[4][5]

  • Triton X-100: This non-ionic surfactant is added to keep the electrode clean and prevent fouling, ensuring a stable and reproducible potential reading.[4][5]

  • Potentiometric Endpoint: This provides a more objective and accurate determination of the endpoint compared to traditional biphasic titrations that rely on a subjective color indicator.[1][2]

Visualization of the Titration Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Weigh Sample P2 Dissolve in DI Water P1->P2 P3 Add Buffer, IPA, Triton X-100 P2->P3 T2 Titrate Sample with SLS P3->T2 T1 Standardize SLS Titrant T1->T2 T3 Detect Equivalence Point T2->T3 A1 Calculate Purity T3->A1

Caption: Workflow for Potentiometric Titration of this compound.

Chromatographic Methods: High Sensitivity and Specificity

Chromatographic techniques are powerful for purity analysis as they can separate the main compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of QACs. When coupled with a mass spectrometer (HPLC-MS), it offers high sensitivity and specificity.[6]

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For QACs, reversed-phase chromatography is commonly used. Detection can be achieved using a UV detector, but for compounds like this compound that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is preferred.[7]

Reagents and Equipment:

  • HPLC system with a mass spectrometer detector (e.g., ESI-MS).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid or Ammonium formate.[9]

  • This compound sample and reference standard.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase. Prepare a series of calibration standards from a reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[8][9]

    • Flow Rate: 0.4 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Detection Mode: Selected Ion Monitoring (SIM) for the m/z of Methyl tripropyl ammonium cation.

  • Analysis: Inject the sample and standards. The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standard.

  • C18 Column: The non-polar stationary phase is suitable for retaining the alkyl chains of the QAC.

  • Formic Acid/Ammonium Formate: These additives improve peak shape and provide protons for efficient ionization in the ESI source.[9]

  • ESI-MS Detection: Provides high sensitivity and selectivity, allowing for the detection of trace impurities and confirmation of the molecular weight of the main component and any impurities.[6][9]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection MS Detection cluster_analysis Data Analysis P1 Prepare Sample and Standards H1 Inject Sample P1->H1 H2 Separation on C18 Column H1->H2 D1 ESI Ionization H2->D1 D2 Mass Analysis D1->D2 A1 Generate Chromatogram D2->A1 A2 Quantify Purity A1->A2

Caption: Workflow for HPLC-MS analysis of this compound.

Ion Chromatography (IC)

Ion chromatography is specifically designed for the separation and analysis of ions.[10][11]

IC separates ions based on their affinity for an ion-exchange resin. For cation analysis, a cation-exchange column is used. The separated ions are typically detected by a conductivity detector.[10]

Reagents and Equipment:

  • Ion chromatograph with a cation-exchange column and a conductivity detector.

  • Eluent (e.g., a dilute solution of an acid like nitric acid).

  • This compound sample and reference standard.

Procedure:

  • Sample Preparation: Dissolve the sample in deionized water and filter if necessary. Prepare calibration standards.

  • IC Conditions:

    • Eluent: Isocratic elution with a suitable eluent for cation separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Suppressed conductivity detection.

  • Analysis: Inject the sample and standards. The purity is determined from the calibration curve.

  • Cation-Exchange Column: This is the core of the separation, allowing for the retention and separation of the positively charged Methyl tripropyl ammonium ion from other cations.

  • Conductivity Detection: A universal detector for ions, making it suitable for QACs.[10]

IC_Workflow cluster_prep Sample Preparation cluster_ic IC Separation cluster_detection Detection cluster_analysis Data Analysis P1 Dissolve and Filter Sample I1 Inject Sample P1->I1 I2 Separation on Cation-Exchange Column I1->I2 D1 Conductivity Detection I2->D1 A1 Generate Chromatogram D1->A1 A2 Quantify Purity A1->A2

Caption: Workflow for Ion Chromatography analysis of this compound.

Spectroscopic Methods: Structural Confirmation

While primarily qualitative, spectroscopic methods can provide valuable information about the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to assess purity by identifying signals from impurities.[12][13]

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei in a magnetic field, one can deduce the structure of a molecule. For purity analysis, ¹H and ¹³C NMR are most common. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.

Mass Spectrometry (MS)

Direct infusion mass spectrometry can provide a quick assessment of the major components in a sample.

MS measures the mass-to-charge ratio (m/z) of ions. For this compound, a distinct peak corresponding to the Methyl tripropyl ammonium cation would be expected. The presence of other peaks could indicate impurities.

Other Methods

Gas Chromatography (GC)

Due to their ionic and non-volatile nature, QACs cannot be directly analyzed by GC. However, a pyrolysis-GC method can be employed.[14][15] In the hot GC injection port, the QAC undergoes Hofmann elimination to form a volatile tertiary amine, which can then be separated and detected.[14] This method is more complex and less direct than liquid chromatography techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of the QAC and may indicate the presence of volatile impurities or solvent residues if mass loss occurs at lower temperatures than the decomposition temperature of the pure compound.[16][17]

Comparison of Analytical Methods

MethodPrincipleAccuracySensitivityThroughputCostExpertise Required
Potentiometric Titration Reaction with anionic surfactantHighModerateLowLowModerate
HPLC-MS Chromatographic separation, mass detectionHighVery HighHighHighHigh
Ion Chromatography Ion-exchange separation, conductivity detectionHighHighHighModerateModerate
NMR Spectroscopy Nuclear magnetic resonanceHigh (qNMR)LowModerateHighHigh
GC-Pyrolysis Thermal degradation followed by GC separationModerateModerateHighModerateHigh

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Potentiometric titration is a reliable and cost-effective method for routine quality control where high sample throughput is not a primary concern.[1][3]

  • HPLC-MS is the method of choice for high-sensitivity analysis, impurity profiling, and when complex mixtures are expected.[6][18] Its ability to separate and identify unknown impurities is a significant advantage in research and development settings.

  • Ion chromatography offers a robust and straightforward alternative for the quantification of the QAC cation, particularly in aqueous matrices.[10][19]

  • NMR spectroscopy is invaluable for definitive structural confirmation and can be used for quantification with an internal standard.[12][20]

For comprehensive characterization, a combination of these methods is often employed. For instance, HPLC-MS can be used to identify and quantify impurities, while titration provides an accurate assay of the main component. This multi-faceted approach ensures the highest level of confidence in the purity of this compound for demanding scientific applications.

References

  • Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood) - IRG-WP. (n.d.).
  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
  • Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed. (n.d.).
  • Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System. (n.d.).
  • High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China | Environmental Science & Technology - ACS Publications. (n.d.).
  • Titration of quaternary Ammonium compounds in disinfectants - Xylem Analytics. (n.d.).
  • HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. (n.d.).
  • Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed. (n.d.).
  • Titration of Quanternary Ammonium Compounds in Disinfectants - YSI. (n.d.).
  • Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation | Request PDF - ResearchGate. (n.d.).
  • (PDF) NMR of ionic liquids - ResearchGate. (n.d.).
  • 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - NIH. (n.d.).
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). Journal of Laboratory Chemical Education.
  • Ion Chromatography. (n.d.).
  • Thermal Decomposition of Quaternary Ammonium Hydroxides. Synthesis and Properties of Tri(2H3-methyl)amine | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release - MDPI. (n.d.).
  • Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University. (2023).
  • The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS - PubMed. (n.d.).
  • Ion chromatography applications | Metrohm. (n.d.).
  • Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere - ResearchGate. (n.d.).

Sources

Performance Evaluation of Methyl Tripropyl Ammonium Chloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical evaluation of Methyl tripropyl ammonium chloride (MTPAC), a quaternary ammonium salt with significant potential in various chemical transformations. Designed for researchers, scientists, and professionals in drug development, this document delves into the performance of MTPAC, particularly as a phase-transfer catalyst (PTC), and offers a comparative perspective against other commonly used alternatives. While direct experimental data for MTPAC is limited in publicly available literature, this guide establishes a framework for its evaluation, drawing upon established principles of phase-transfer catalysis and comparative data from analogous quaternary ammonium compounds.

Introduction: The Critical Role of Quaternary Ammonium Salts and Solvent Systems in Modern Synthesis

Quaternary ammonium salts (QAS) are a class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups. This unique structure imparts amphiphilic properties, enabling them to act as effective phase-transfer catalysts.[1][2] PTC is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[3] The catalyst transports a reactant from one phase to another, thereby accelerating the reaction rate and often leading to higher yields and milder reaction conditions.[1][2]

The choice of solvent system is intrinsically linked to the efficacy of a phase-transfer catalyst. The solvent influences the solubility of the reactants and the catalyst, the aggregation of the catalyst, and the solvation of the ionic intermediates, all of which can significantly impact the reaction kinetics and outcome.[4] This guide will explore the anticipated performance of this compound in this context, providing the necessary tools for its systematic evaluation.

Physicochemical Profile of this compound (MTPAC)

Understanding the fundamental properties of MTPAC is crucial for predicting its behavior in different solvent systems and for designing effective experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 75373-66-9[5]
Molecular Formula C10H24ClN[5][6]
Molecular Weight 193.76 g/mol [5][6]
Canonical SMILES CCC(CCC)CCC.[Cl-][6]
LogP (Computed) -0.333[6]
Appearance White crystalline powder (presumed)General knowledge of similar QAS
Solubility Soluble in water.[6] Solubility in organic solvents requires experimental determination.

The computed LogP value suggests a degree of lipophilicity, which is essential for a phase-transfer catalyst to be soluble in the organic phase of a biphasic system. However, experimental verification of its solubility in a range of common organic solvents is a critical first step in its evaluation.

Comparative Performance Analysis: MTPAC vs. Common Phase-Transfer Catalysts

Table 2: Structural Comparison of Quaternary Ammonium Salt Catalysts

CatalystAbbreviationStructureKey Features
This compound MTPAC[CH3N(CH2CH2CH3)3]+Cl-Asymmetrical structure with moderate alkyl chain length.
Tetrabutylammonium bromide TBAB[N(CH2CH2CH2CH3)4]+Br-Symmetrical, widely used, and effective in a broad range of reactions.[7]
Benzyltriethylammonium chloride BTEAC[C6H5CH2N(CH2CH3)3]+Cl-Contains a benzyl group, which can influence its catalytic activity and stability.[7]
Methyltrioctylammonium chloride Aliquat® 336[CH3N(C8H17)3]+Cl-Long alkyl chains provide high lipophilicity, making it suitable for nonpolar organic phases.[8]

The performance of MTPAC is expected to be intermediate between more hydrophilic short-chain QAS and highly lipophilic long-chain QAS like Aliquat® 336. The propyl groups offer a balance of steric hindrance and lipophilicity, which could be advantageous in specific reactions where interfacial activity is key.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of MTPAC, standardized experimental protocols are essential. The following are detailed methodologies for two common phase-transfer catalyzed reactions, which can be used to compare MTPAC with other catalysts.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often facilitated by phase-transfer catalysis.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) in toluene (20 mL).

  • Aqueous Phase Addition: Add a 50% aqueous solution of sodium hydroxide (10 mL).

  • Catalyst Addition: Add the phase-transfer catalyst (MTPAC, TBAB, BTEAC, or Aliquat® 336) at a concentration of 1 mol%.

  • Reagent Addition: Stir the mixture vigorously and add benzyl chloride (10 mmol) dropwise.

  • Reaction Execution: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals.

  • Work-up: Upon completion, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the product yield and purity by GC or NMR spectroscopy.

dot

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase NaOH NaOH (aq) NaOPh NaOPh (aq) Catalyst_aq Q+Cl- (aq) Catalyst_org Q+OPh- (org) Catalyst_aq->Catalyst_org PhOH Phenol (org) BnCl Benzyl Chloride (org) Product Benzyl Phenyl Ether (org) Product->Catalyst_aq Catalyst Regeneration Catalyst_org->Product SN2 Reaction caption Workflow for Williamson Ether Synthesis.

Caption: Workflow for Williamson Ether Synthesis.

Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction is a multi-component reaction used to synthesize dihydropyridines, which are important scaffolds in medicinal chemistry.[7]

Protocol:

  • Reaction Setup: To a mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2 mmol) in water (5 mL), add the phase-transfer catalyst (10 mol%).

  • Reaction Execution: Stir the reaction mixture at 60 °C for the specified time (e.g., 1-3 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: The solid product is then filtered, washed with water, and dried.

  • Analysis: Determine the yield and characterize the product by melting point and spectroscopic methods (NMR, IR).

Hantzsch_Synthesis_Workflow A Mix Reactants: Aldehyde, Ethyl Acetoacetate, Ammonium Acetate, Water B Add Phase-Transfer Catalyst (e.g., MTPAC) A->B C Heat and Stir (60 °C) B->C D Monitor by TLC C->D Reaction Progress D->C E Cool to Room Temperature D->E Reaction Complete F Filter Solid Product E->F G Wash with Water F->G H Dry the Product G->H I Characterize Product (Yield, MP, NMR, IR) H->I caption Experimental workflow for Hantzsch synthesis.

Sources

A Comparative Guide to Onium Salt Catalysis: Methyl Tripropyl Ammonium Chloride vs. Phosphonium-Based Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phase transfer catalysis (PTC) represents a cornerstone of modern organic synthesis, enabling reactions between immiscible reactants and fostering greener chemical processes. The choice of catalyst is paramount to the success of these biphasic reactions, with quaternary ammonium and phosphonium salts, collectively known as onium salts, being the workhorses in this field. This guide provides a comprehensive comparative analysis of "Methyl tripropyl ammonium chloride," a representative quaternary ammonium salt, and the broad class of phosphonium-based catalysts. We will delve into the mechanistic underpinnings of their catalytic activity, present a data-driven comparison of their performance in key organic transformations, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in selecting the optimal phase transfer catalyst for their specific synthetic challenges.

The Fundamental Principles of Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, a phase transfer agent, transports a reactant from one phase to another, thereby enabling the reaction to proceed.[2] The mechanism, often referred to as the Starks' extraction mechanism, involves the onium salt (Q⁺X⁻) exchanging its anion with the reacting anion (Y⁻) in the aqueous phase to form a lipophilic ion pair (Q⁺Y⁻).[3] This ion pair is soluble in the organic phase and can react with the organic substrate (RX) to form the desired product (RY). The newly formed anion (X⁻) then pairs with the catalyst cation (Q⁺) and returns to the aqueous phase, completing the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_reactants Na⁺Y⁻ catalyst_org Q⁺Y⁻ aq_reactants->catalyst_org Anion Exchange catalyst_aq Q⁺X⁻ org_substrate RX product RY org_substrate->product byproduct Na⁺X⁻ catalyst_org->catalyst_aq Catalyst Regeneration catalyst_org->org_substrate Reaction

Caption: Generalized mechanism of phase transfer catalysis.

Head-to-Head Comparison: this compound vs. Phosphonium Salts

While both quaternary ammonium salts like this compound and phosphonium salts are effective phase transfer catalysts, their performance characteristics can differ significantly based on the specific reaction conditions. For the purpose of this guide, where specific data for this compound is limited, we will utilize data for its close structural and functional analog, methyl trioctyl ammonium chloride (Aliquat 336), a widely studied and industrially relevant PTC.

Catalytic Activity

In many standard nucleophilic substitution and alkylation reactions, both classes of catalysts demonstrate high efficacy. However, the lipophilicity of the catalyst's cation plays a crucial role. The larger phosphorus atom and the often bulkier organic substituents in phosphonium salts can lead to increased solubility in the organic phase, which may result in enhanced catalytic activity in certain systems.[4]

A comparative study on the alkylation of sodium benzoate with butyl bromide illustrates this point. Under identical reaction conditions, the phosphonium-based catalyst, Tetra Phenyl Phosphonium Bromide (TPPB), provided a higher yield compared to the quaternary ammonium salt, Aliquat 336.[5]

CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium Salt98.2
Aliquat 336 (Methyl trioctyl ammonium chloride)Quaternary Ammonium Salt94.5
Tetra Butyl Ammonium Bromide (TBAB)Quaternary Ammonium Salt93.5
Table 1. Comparative yield in the alkylation of sodium benzoate.[5]

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.003 moles of catalyst, toluene/water (100ml/100ml) solvent system, 60°C, 60 minutes, 500 rpm agitation.[5]

Thermal and Chemical Stability: The Decisive Factor

One of the most significant advantages of phosphonium-based catalysts is their superior thermal and chemical stability compared to their quaternary ammonium counterparts.[4] Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination in the presence of a strong base and heat. This process leads to the formation of an alkene and a tertiary amine, which not only deactivates the catalyst but also introduces impurities into the reaction mixture.[4]

Phosphonium salts, on the other hand, are not prone to Hofmann elimination. Their primary degradation under basic conditions involves the formation of a phosphine oxide and a hydrocarbon, a process that typically requires more forcing conditions. This enhanced stability makes phosphonium catalysts the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[4]

Stability_Comparison cluster_ammonium Quaternary Ammonium Salt Degradation cluster_phosphonium Phosphonium Salt Degradation Ammonium R₃N⁺CH₂CH₂R' X⁻ Hofmann Hofmann Elimination Ammonium->Hofmann Base_Heat1 Base, Heat Base_Heat1->Hofmann Alkene H₂C=CHR' Hofmann->Alkene Amine R₃N Hofmann->Amine Phosphonium R₃P⁺CH₂R' X⁻ Oxidation Oxidative Cleavage Phosphonium->Oxidation Base_Heat2 Strong Base, High Heat Base_Heat2->Oxidation PhosphineOxide R₃P=O Oxidation->PhosphineOxide Hydrocarbon R'CH₃ Oxidation->Hydrocarbon

Caption: Comparative degradation pathways of onium salts.

Experimental Protocol: A Comparative Study in Williamson Ether Synthesis

To provide a practical framework for comparing the catalytic efficiency of this compound and a phosphonium-based catalyst, we present a detailed protocol for the Williamson ether synthesis, a classic SN2 reaction.[1][7]

Objective

To compare the catalytic efficiency of this compound and Tetrabutylphosphonium Bromide in the synthesis of 4-methoxyphenol from 4-ethylphenol and methyl iodide.

Materials
  • 4-Ethylphenol

  • Methyl iodide

  • Sodium hydroxide (5% aqueous solution)

  • This compound

  • Tetrabutylphosphonium Bromide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

  • Silica gel

  • Dichloromethane

Experimental Procedure
  • Reaction Setup: In two separate 5 mL conical vials equipped with a magnetic spin vane, add 4-ethylphenol and a 5% sodium hydroxide solution. Gently heat the mixtures until the phenol dissolves.

  • Catalyst Addition: To one vial, add a catalytic amount (e.g., 5 mol%) of this compound. To the second vial, add an equimolar amount of Tetrabutylphosphonium Bromide.

  • Addition of Alkylating Agent: Attach a reflux condenser to each vial and add methyl iodide through the top of the condenser.

  • Reaction: Reflux the reaction mixtures gently for one hour. Maintain a consistent temperature for both reactions.[8][9]

  • Workup: After one hour, cool the reaction mixtures to room temperature.

  • Extraction: Transfer the contents of each vial to separate separatory funnels. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic extracts with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.

  • Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Decant the dried solution and evaporate the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by passing it through a short column of silica gel, eluting with dichloromethane.

  • Analysis: Analyze the yield and purity of the 4-methoxyphenol from each reaction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Williamson_Ether_Synthesis_Workflow start Start: 4-Ethylphenol + NaOH(aq) add_catalyst Add Catalyst (Ammonium or Phosphonium Salt) start->add_catalyst add_MeI Add Methyl Iodide add_catalyst->add_MeI reflux Reflux for 1 hour add_MeI->reflux workup Workup: Extraction with Diethyl Ether reflux->workup wash Wash with NaOH(aq) and H₂O workup->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purification: Silica Gel Chromatography evaporate->purify analyze Analyze Product: Yield and Purity (GC/NMR) purify->analyze end End: 4-Methoxyphenol analyze->end

Caption: Experimental workflow for comparative catalyst evaluation.

Conclusion and Catalyst Selection Strategy

The selection between this compound (and other quaternary ammonium salts) and phosphonium-based phase transfer catalysts is a critical decision in the design of a synthetic route.

  • Quaternary ammonium salts , such as this compound, are often more cost-effective and are highly effective for a wide range of transformations under mild to moderate reaction conditions.[4]

  • Phosphonium salts offer a distinct advantage in terms of thermal and chemical stability, making them the superior choice for reactions requiring elevated temperatures or strongly basic environments.[4] This stability can translate to higher yields, purer products, and a more robust and reproducible process.

Researchers and process chemists should carefully consider the specific demands of their reaction, including temperature, pH, the nature of the reactants and products, and cost-effectiveness, when selecting the optimal phase transfer catalyst. For initial screening under mild conditions, a quaternary ammonium salt may be a suitable starting point. However, for more challenging transformations or for processes where catalyst stability is a concern, a phosphonium-based catalyst is likely to provide superior performance.

References

  • Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (URL: [Link])

  • Catalyst performance evaluation experimental protocols. a Catalyst... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Phase-Transfer Catalysis - ElectronicsAndBooks. (URL: [Link])

  • Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. (URL: [Link])

  • Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions - RSC Publishing. (URL: [Link])

  • Phase Transfer Catalysis: Chemistry and Engineering - Publications of the IAS Fellows. (URL: [Link])

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (URL: [Link])

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC. (URL: [Link])

  • Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus - MDPI. (URL: [Link])

  • Aliquat (336) - ResearchGate. (URL: [Link])

  • trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc. (URL: [Link])

  • (PDF) A Green Procedure for the Synthesis of Cinnamate Esters Using Aliquat®336. (URL: [Link])

  • This compound | C10H24ClN | CID 13783603 - PubChem - NIH. (URL: [Link])

  • A Study of the Catalytic System H3PW12O40/Quaternary Phosphonium Salts for the Epoxidation of Fatty Acid Methyl Esters—The Effect of the Molar Ratio of Hydrogen Peroxide to the Double Bond - PMC - NIH. (URL: [Link])

  • Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

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A Senior Application Scientist's Guide to Validating Experimental Results of Methyl Tripropyl Ammonium Chloride via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, rigorous validation of experimental products is paramount. This guide provides an in-depth, technical comparison and validation methodology for "Methyl tripropyl ammonium chloride" (C₁₀H₂₄ClN), a quaternary ammonium salt with diverse applications. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system for your research.

The Imperative of Spectroscopic Validation

Quaternary ammonium salts, such as this compound, are integral to various applications, including as phase transfer catalysts, surfactants, and antimicrobial agents. Their efficacy is intrinsically linked to their precise chemical structure. Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous confirmation of its identity, purity, and structural integrity. This guide will focus on three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for comprehensive validation.

Predicted ¹H NMR Spectrum of this compound

Based on its chemical structure, the following proton NMR signals are predicted. The chemical shifts (δ) are estimated based on analogous structures and general principles of NMR spectroscopy.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-CH₃ ~3.0 - 3.3Singlet3HThe methyl protons are deshielded by the adjacent positively charged nitrogen atom, resulting in a downfield shift. The absence of adjacent protons leads to a singlet.
N-CH₂ -CH₂-CH₃~3.1 - 3.4Triplet6HThese methylene protons are directly attached to the nitrogen, causing a significant downfield shift. They are coupled to the adjacent methylene protons, resulting in a triplet.
N-CH₂-CH₂ -CH₃~1.6 - 1.9Sextet6HThese methylene protons are further from the nitrogen and thus appear more upfield. They are coupled to both the adjacent methylene and methyl protons, leading to a complex multiplet, likely a sextet.
N-CH₂-CH₂-CH₃ ~0.9 - 1.1Triplet9HThe terminal methyl protons are the most shielded and appear furthest upfield. They are coupled to the adjacent methylene protons, resulting in a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Spectrum of this compound

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
N-C H₃~50 - 55The methyl carbon is deshielded by the electronegative nitrogen atom.
N-C H₂-CH₂-CH₃~60 - 65The methylene carbon directly bonded to the nitrogen is significantly deshielded.
N-CH₂-C H₂-CH₃~15 - 20This methylene carbon is in the middle of the propyl chain and is less deshielded.
N-CH₂-CH₂-C H₃~10 - 15The terminal methyl carbon is the most shielded and appears furthest upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Water, D₂O). The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Compare the obtained chemical shifts, multiplicities, and integration values with the predicted spectra and data from similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorptions for this compound
Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration
C-H (Alkyl)2850 - 3000StrongStretching
C-H (Alkyl)1350 - 1470MediumBending
C-N1000 - 1250Medium-StrongStretching

Table 3: Predicted FT-IR Absorption Bands for this compound.

The absence of significant peaks in the O-H (~3200-3600 cm⁻¹) and N-H (~3300-3500 cm⁻¹) regions would indicate the purity of the quaternary ammonium salt and the absence of precursor amines or water.

Experimental Protocol for FT-IR Analysis

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid/Oily Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Record the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis:

    • Identify the major absorption bands and compare their positions and shapes to the expected values and reference spectra of similar compounds.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification

While this compound does not possess a chromophore that absorbs strongly in the UV-Vis region, this technique can be adapted for quantitative analysis. This is particularly useful for determining the concentration of the compound in solutions.

Indirect Quantification by Ion-Pairing

A common method for quantifying non-chromophoric quaternary ammonium compounds is through the formation of a colored ion-pair with an anionic dye.[1] The intensity of the color, which is proportional to the concentration of the quaternary ammonium salt, can then be measured using a UV-Vis spectrophotometer.

Experimental Protocol for UV-Vis Quantitative Analysis

Objective: To determine the concentration of this compound in a solution.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of an anionic dye (e.g., Eosin Y) in a suitable buffer.

    • Prepare a series of standard solutions of known concentrations of a certified reference standard of this compound.

  • Calibration Curve Construction:

    • To each standard solution, add a fixed amount of the dye solution and an immiscible organic solvent (e.g., chloroform).

    • Mix thoroughly to facilitate the formation of the ion-pair and its extraction into the organic layer.

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λ_max) of the colored complex.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Treat the sample solution containing an unknown concentration of this compound in the same manner as the standards.

    • Measure the absorbance of the sample's organic layer.

  • Concentration Determination:

    • Use the calibration curve to determine the concentration of this compound in the sample.

Comparison with Alternative Quaternary Ammonium Salts

The spectroscopic features of this compound can be better understood by comparing them with those of other common quaternary ammonium salts.

CompoundKey ¹H NMR FeaturesKey FT-IR FeaturesNotes
This compound Signals for methyl and propyl groups directly attached to the nitrogen.C-H and C-N stretching and bending vibrations.The propyl chains provide a balance of lipophilicity and hydrophilicity.
Tetrapropylammonium bromide Similar to the target compound but lacks the N-methyl singlet. The N-CH₂ signal will have a higher integration value.Very similar to the target compound. The presence of the bromide counter-ion may cause subtle shifts.Used as a supporting electrolyte and phase-transfer catalyst.
Tetrabutylammonium chloride The butyl group signals will show a different splitting pattern and chemical shifts compared to the propyl groups.The C-H bending region may show slight differences due to the longer alkyl chain.A very common phase-transfer catalyst with higher lipophilicity.
Methyl tributyl ammonium chloride A singlet for the N-methyl group and characteristic signals for the butyl groups.Similar to tetrabutylammonium chloride.Offers a combination of a small methyl group with longer butyl chains.

Table 4: Spectroscopic Comparison of this compound with Alternatives.

Visualizing the Workflow and Logic

To ensure clarity in the validation process, the following diagrams illustrate the experimental workflow and the logical connections in the spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation & Comparison Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy (Quantitative) Synthesis->UVVis Structure Structural Confirmation NMR->Structure Purity Purity Assessment FTIR->Purity Concentration Concentration Determination UVVis->Concentration Comparison Comparison with Alternatives Structure->Comparison Purity->Comparison

Caption: Experimental workflow for the spectroscopic validation of this compound.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation & Conclusion NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) Structure_Confirmed Structure Confirmed NMR_Data->Structure_Confirmed FTIR_Data FT-IR Spectrum (Absorption Bands) Purity_Confirmed Purity Confirmed FTIR_Data->Purity_Confirmed UVVis_Data UV-Vis Data (Absorbance vs. Concentration) Concentration_Determined Concentration Determined UVVis_Data->Concentration_Determined Predicted_Spectra Predicted Spectroscopic Data Predicted_Spectra->NMR_Data Compare Reference_Data Reference Data for Analogs Reference_Data->NMR_Data Compare

Caption: Logical relationship in the interpretation of spectroscopic data for validation.

Conclusion: A Framework for Confidence

This guide provides a comprehensive framework for the spectroscopic validation of experimentally obtained this compound. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently confirm the identity, purity, and concentration of their synthesized products. The comparison with alternative quaternary ammonium salts further contextualizes the results, enabling a deeper understanding of the compound's properties. Adherence to these rigorous validation steps is a cornerstone of scientific integrity and is essential for the successful advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Mousavi, Z. E., et al. (2014). Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility. Journal of Agricultural and Food Chemistry, 62(48), 11629-11635. [Link]

Sources

Assessing the Environmental Impact of Methyl Tripropyl Ammonium Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of reagents extends beyond performance to encompass environmental stewardship. This guide provides an in-depth, objective comparison of the environmental impact of Methyl Tripropyl Ammonium Chloride, a widely used quaternary ammonium compound (QAC), against its common alternatives in phase transfer catalysis and surfactant applications. By synthesizing available experimental data and adhering to established environmental testing protocols, this document aims to empower informed decision-making in chemical selection.

Introduction to this compound and its Alternatives

This compound is a quaternary ammonium salt recognized for its efficacy as a phase transfer catalyst and a surfactant.[1][2] Its molecular structure, featuring a positively charged nitrogen atom bonded to a methyl group and three propyl groups, facilitates the transfer of reactants between immiscible phases and reduces surface tension in solutions.

However, the growing emphasis on green chemistry has spurred the exploration of alternatives with more favorable environmental profiles. In the realm of phase transfer catalysis , key alternatives include:

  • Phosphonium Salts: Such as tetrabutylphosphonium chloride, which are structurally analogous to QACs but with a central phosphorus atom. They are noted for their high thermal and chemical stability.[3]

  • Ionic Liquids (ILs): A broad class of salts that are liquid at low temperatures, offering tunable properties for various catalytic applications.[4][5]

As surfactants , greener alternatives are gaining traction:

  • Alkyl Polyglycosides (APGs): Non-ionic surfactants derived from renewable resources like sugars and fatty alcohols, known for their ready biodegradability.[6]

  • Amino Acid-Based Surfactants: These surfactants incorporate amino acids as their hydrophilic head group, offering good biodegradability and often lower toxicity.[7][8]

Comparative Environmental Impact Assessment

A comprehensive environmental impact assessment necessitates a multi-faceted approach, examining aquatic toxicity, biodegradability, and the potential for bioaccumulation. This section presents a comparative analysis based on available experimental data, primarily focusing on aquatic toxicity to representative organisms (Daphnia magna and algae) and ready biodegradability as determined by standardized OECD test guidelines.

Aquatic Toxicity

Aquatic toxicity is a critical indicator of a chemical's potential to harm aquatic ecosystems. The 48-hour median effective concentration (EC50) for Daphnia magna (an invertebrate) and the 72-hour EC50 for algae are standard measures of acute toxicity. Lower EC50/LC50 values indicate higher toxicity.

Compound/ClassTest OrganismDurationEndpointValue (mg/L)Reference
Methyltrioctylammonium chloride (analogue for this compound)Daphnia magna48hEC500.031[7]
Methyltrioctylammonium chloride (analogue for this compound)Desmodesmus subspicatus (green algae)72hErC500.56[7]
Tetrabutylphosphonium chloride Daphnia magna48hLC50Not specified, but classified as toxic to aquatic life.[9]
Alkyl Polyglycoside (C6) Daphnia magna24hEC502000 (2 g/L)[10]
Amino Acid-Based Surfactants General--Generally lower toxicity than conventional QACs.[7]
Dodecyl Trimethyl Ammonium Chloride (a representative QAC)Marine microalgae96hEC500.69 - 6.34[11]

Note: Direct aquatic toxicity data for this compound is limited. Data for the structurally similar methyltrioctylammonium chloride is presented as an analogue. It is important to note that toxicity can vary based on the specific alkyl chain length and other structural features.

Biodegradability

Ready biodegradability is the potential for a substance to be rapidly and completely broken down by microorganisms in an aquatic environment. The OECD 301 series of tests are the standard for assessing ready biodegradability. A substance is generally considered "readily biodegradable" if it achieves >60% biodegradation within a 28-day period and meets the "10-day window" criterion.[12][13]

Compound/ClassTest GuidelineResultBiodegradation (%)Duration (days)Reference
Methyltrioctylammonium chloride (analogue for this compound)OECD 301DInherently biodegradable20.9242[14]
Phosphonium Salts -Generally considered to have low biodegradability.--[15]
Alkyl Polyglycosides (APGs) OECD 301D/E/AReadily biodegradable>60%28[16]
Sodium Lauroyl Sarcosinate (Amino Acid-Based Surfactant)EPI Suite™ PredictionReadily biodegradable--[16]
Trimethylammonium chloride (a simple QAC)OECD 301CReadily biodegradable92%14[4]

Note: The biodegradability of QACs can vary significantly with their chemical structure. While simpler QACs like trimethylammonium chloride may be readily biodegradable, more complex structures like methyltrioctylammonium chloride are not.

Experimental Protocols for Environmental Assessment

To ensure the scientific integrity and reproducibility of environmental impact data, standardized testing protocols are essential. The following sections detail the methodologies for two key assessments: aquatic toxicity and ready biodegradability.

Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[4][12][17][18]

Objective: To determine the concentration of a test substance that causes immobilization in 50% of the exposed Daphnia magna population over a 48-hour period (48h EC50).

Methodology:

  • Test Organisms: Young daphnids (<24 hours old) are used.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable aqueous medium, along with a control group (medium only).

  • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control.

  • Incubation: The test vessels are maintained at a constant temperature (typically 20 ± 2 °C) with a defined light-dark cycle for 48 hours.

  • Observation: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48h EC50 value and its confidence limits are calculated using appropriate statistical methods.

Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

Protocol: OECD 301D - Closed Bottle Test for Ready Biodegradability

This test evaluates the ready biodegradability of a chemical substance by measuring the consumption of dissolved oxygen.[1][5]

Objective: To determine if a test substance is readily biodegradable under aerobic aqueous conditions.

Methodology:

  • Test Setup: A series of sealed bottles are filled with a defined mineral medium, the test substance at a known concentration, and an inoculum of microorganisms (typically from wastewater treatment plant effluent).

  • Controls: Blank controls (inoculum only) and reference controls (a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The bottles are incubated in the dark at a constant temperature (typically 20 ± 1 °C) for 28 days.

  • Measurement: The dissolved oxygen concentration in each bottle is measured at regular intervals.

  • Calculation: The biochemical oxygen demand (BOD) is calculated as the difference in oxygen concentration from the beginning of the test. The percentage of biodegradation is then determined by comparing the BOD of the test substance to its theoretical oxygen demand (ThOD).

  • Assessment: The substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 28-day test period and satisfies the 10-day window criterion.

OECD_301D_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_evaluation Evaluation prep Prepare Mineral Medium Add Inoculum Add Test Substance, Reference, or Blank incubate Incubate in Dark at 20°C Measure Dissolved Oxygen Periodically prep->incubate calculate Calculate BOD Determine % Biodegradation vs. ThOD incubate->calculate assess assess calculate->assess

Caption: Workflow for the OECD 301D Closed Bottle Test for Ready Biodegradability.

Discussion and Recommendations

The available data, while not exhaustive for this compound itself, points towards a general trend where quaternary ammonium compounds with longer alkyl chains exhibit higher aquatic toxicity and lower biodegradability. The analogue, methyltrioctylammonium chloride, is highly toxic to aquatic invertebrates and is not readily biodegradable.

In contrast, the alternatives present a more favorable environmental profile:

  • Phosphonium salts , while also exhibiting some aquatic toxicity, may offer advantages in terms of chemical stability, which could lead to less frequent replacement and reduced overall environmental release. However, their persistence is a concern.

  • Alkyl polyglycosides (APGs) and amino acid-based surfactants stand out as significantly more environmentally benign alternatives. Their derivation from renewable resources, coupled with their ready biodegradability and generally lower aquatic toxicity, aligns well with the principles of green chemistry.

Recommendations for Researchers:

  • Prioritize Greener Alternatives: When selecting a phase transfer catalyst or surfactant, researchers are strongly encouraged to consider phosphonium salts, and particularly "green surfactants" like APGs and amino acid-based surfactants, as viable alternatives to traditional QACs.

  • Data Scrutiny: Always seek out and critically evaluate the available environmental impact data for any chemical being considered. The absence of data should be a cautionary signal.

  • Lifecycle Perspective: Consider the entire lifecycle of the chemical, from its synthesis to its disposal, to make a truly informed decision about its environmental impact.

By integrating these considerations into the chemical selection process, the scientific community can contribute to a more sustainable research and development landscape.

References

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A Guide to Quantitative Analysis of Reaction Kinetics: The Role of Methyl Tripropyl Ammonium Chloride in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, optimizing reaction kinetics is paramount to achieving desired yields, purity, and process efficiency. Phase Transfer Catalysis (PTC) has emerged as a powerful technique to accelerate reactions between reactants residing in immiscible phases. At the heart of this methodology are phase transfer agents, with quaternary ammonium salts being a prominent class. This guide provides an in-depth technical analysis of the use of Methyl Tripropyl Ammonium Chloride in the quantitative study of reaction kinetics, offering a comparative perspective against other commonly employed catalysts.

The Principle of Phase Transfer Catalysis: Bridging the Immiscible

Many crucial organic reactions involve a nucleophile, often an inorganic salt soluble in an aqueous phase, and an organic substrate soluble in a non-polar organic solvent. The immiscibility of these phases creates a significant barrier to reaction, as the reacting species are physically separated. Phase Transfer Catalysis overcomes this limitation by introducing a catalyst, such as a quaternary ammonium salt, that facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can proceed.[1]

The mechanism, often referred to as the Starks' extraction mechanism, involves the quaternary ammonium cation (Q⁺) pairing with the nucleophilic anion (Nu⁻) at the interface of the two phases. This newly formed ion pair, [Q⁺Nu⁻], possesses sufficient lipophilicity to dissolve in the organic phase. Once in the organic phase, the "naked" and highly reactive nucleophile is released to react with the organic substrate. The resulting quaternary ammonium salt of the leaving group then returns to the aqueous phase to repeat the cycle.[2]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺Nu⁻ Q_X_aq Q⁺X⁻ Na_Nu->Q_X_aq Ion Exchange at Interface Q_Nu_org Q⁺Nu⁻ Q_X_aq->Q_Nu_org Transfer to Organic Phase R_X R-X R_Nu R-Nu R_X->R_Nu Q_X_org Q⁺X⁻ Q_X_org->Q_X_aq Return to Aqueous Phase Q_Nu_org->R_X Reaction Q_Nu_org->Q_X_org Forms Q⁺X⁻

Figure 1: General mechanism of phase transfer catalysis.

The Catalyst at the Core: Structure-Activity Relationships of Quaternary Ammonium Salts

The efficacy of a quaternary ammonium salt as a phase transfer catalyst is intrinsically linked to its molecular structure. Two key properties, lipophilicity and steric accessibility of the cationic center, play a crucial role in determining its performance.[3][4]

  • Lipophilicity: The overall "greasiness" of the cation, determined by the number and length of its alkyl chains, dictates its ability to partition into the organic phase.[5] Generally, an increase in the total number of carbon atoms enhances lipophilicity and, consequently, catalytic activity. However, excessive lipophilicity can lead to the catalyst becoming trapped in the organic phase, hindering the overall catalytic cycle.

  • Steric Accessibility: The size of the alkyl groups surrounding the positively charged nitrogen atom influences the strength of the ion pair with the nucleophile. Bulky groups can create a more "naked" and, therefore, more reactive anion in the organic phase.[6]

Comparative Analysis: this compound in Context

While extensive quantitative kinetic data for this compound (MTPAC) is not as readily available as for more common catalysts, its performance can be predicted based on established structure-activity relationships. MTPAC possesses a total of 10 carbon atoms in its alkyl chains (one methyl and three propyl groups).

Below is a comparative table of common quaternary ammonium salt catalysts, with the predicted performance of MTPAC included for context. The experimental data for the other catalysts is drawn from studies on the Williamson ether synthesis, a classic model for PTC kinetic analysis.

CatalystAbbreviationTotal CarbonsStructureRelative LipophilicityPredicted Relative Reaction Rate
Tetrabutylammonium BromideTBAB16(C₄H₉)₄N⁺Br⁻HighHigh
Benzyltriethylammonium ChlorideBTEAC13(C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻Moderate-HighHigh
This compound MTPAC 10 CH₃(C₃H₇)₃N⁺Cl⁻ Moderate Moderate
Tetraethylammonium BromideTEAB8(C₂H₅)₄N⁺Br⁻LowLow

Rationale for Predicted Performance:

With 10 carbon atoms, MTPAC is expected to have moderate lipophilicity, placing it between the highly effective TBAB and BTEAC, and the less effective TEAB. Its three propyl groups provide a reasonable steric shield around the nitrogen, though less than the butyl groups of TBAB. Consequently, for many standard nucleophilic substitution reactions, its catalytic activity is predicted to be moderate. It may offer a cost-effective alternative in situations where extremely high reaction rates are not the primary concern.

Experimental Protocol for Quantitative Kinetic Analysis: A Self-Validating Approach

To quantitatively assess the performance of this compound and compare it to other catalysts, a robust and self-validating experimental protocol is essential. The following protocol for the Williamson ether synthesis is designed to yield reliable kinetic data.

Reaction: Synthesis of Benzyl Phenyl Ether
Materials and Reagents:
  • Phenol (C₆H₅OH)

  • Benzyl chloride (C₆H₅CH₂Cl)

  • Sodium hydroxide (NaOH)

  • Toluene (organic solvent)

  • This compound (MTPAC)

  • Tetrabutylammonium Bromide (TBAB) - for comparison

  • Internal standard (e.g., dodecane)

  • Deionized water

Experimental Setup:

A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a sampling port is recommended for precise temperature control.

Experimental_Setup cluster_reactor Jacketed Reactor cluster_temp_control Temperature Control stirrer Mechanical Stirrer reactants Reactant Mixture (Aqueous & Organic Phases) stirrer->reactants condenser Reflux Condenser sampling_port Sampling Port thermometer Thermometer reactants->condenser reactants->sampling_port reactants->thermometer circulator Circulating Bath cluster_reactor cluster_reactor circulator->cluster_reactor Jacket Fluid

Figure 2: Experimental setup for kinetic analysis.
Detailed Procedure:
  • Preparation of Aqueous Phase: In the reactor, dissolve a known amount of phenol (e.g., 0.1 mol) in a specific volume of aqueous sodium hydroxide solution (e.g., 50 mL of 20% w/v).

  • Preparation of Organic Phase: In a separate flask, prepare a solution of benzyl chloride (e.g., 0.1 mol) and the internal standard (e.g., 0.01 mol of dodecane) in toluene (e.g., 50 mL).

  • Reaction Initiation: Add the organic phase to the aqueous phase in the reactor. Begin vigorous stirring (e.g., 500 rpm) to ensure a stable emulsion and a large interfacial area.

  • Catalyst Addition: Once the desired reaction temperature (e.g., 60 °C) is reached and stable, add a catalytic amount of this compound (e.g., 1 mol%). This marks time zero (t=0) of the reaction.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small sample (e.g., 0.5 mL) from the organic layer using a syringe. It is crucial to stop the stirring momentarily and allow for phase separation before taking the sample.

  • Quenching: Immediately quench the reaction in the sample by adding it to a vial containing a small amount of dilute acid (e.g., 1 mL of 1M HCl) to neutralize the phenoxide.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The concentration of the product (benzyl phenyl ether) and the reactant (benzyl chloride) can be determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at t=0. The reaction can be modeled using appropriate kinetic equations to determine the rate constant.

  • Comparative Study: Repeat the experiment under identical conditions using other phase transfer catalysts, such as TBAB, to obtain comparative kinetic data.

Self-Validation and Trustworthiness:
  • Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response in the analytical instrumentation.

  • Reproducibility: Each experiment should be repeated at least three times to ensure the reproducibility of the results.

  • Mass Balance: At the end of the reaction, a complete analysis of both phases can be performed to ensure a good mass balance, confirming that no significant side reactions have occurred.

Data Presentation and Interpretation

The kinetic data obtained from the experiments should be tabulated for clear comparison.

Table 1: Comparative Kinetic Data for the Synthesis of Benzyl Phenyl Ether at 60 °C

Catalyst (1 mol%)Initial Rate (mol L⁻¹ min⁻¹)Rate Constant (k) (L mol⁻¹ min⁻¹)
This compound To be determined experimentallyTo be determined experimentally
Tetrabutylammonium BromideExperimental Value 1Experimental Value 1
Benzyltriethylammonium ChlorideExperimental Value 2Experimental Value 2
No CatalystNegligibleNegligible

The results will allow for a direct quantitative comparison of the catalytic efficiency of this compound against established phase transfer catalysts.

Conclusion: An Informed Choice for Your Research

The selection of a phase transfer catalyst is a critical decision in the design of efficient two-phase reaction systems. While a vast body of literature exists for common catalysts like TBAB and BTEAC, this guide provides a framework for evaluating and quantitatively analyzing the performance of less characterized catalysts such as this compound.

By understanding the fundamental principles of phase transfer catalysis, the structure-activity relationships of quaternary ammonium salts, and by employing robust experimental protocols, researchers can make informed decisions to optimize their reaction kinetics, leading to improved outcomes in chemical synthesis and drug development. The moderate lipophilicity and accessibility of this compound suggest it can be a viable and cost-effective option for a range of applications, and the methodologies outlined herein provide the tools to validate its performance in your specific system.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Denmark, S. E., & Gould, N. D. (2011). A systematic investigation of quaternary ammonium ions as asymmetric phase-transfer catalysts. Application of quantitative structure activity/selectivity relationships. The Journal of organic chemistry, 76(11), 4337–4357. [Link]

  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]

  • Halpern, M. (1997). Industrial applications of phase-transfer catalysis. In Phase-Transfer Catalysis (pp. 1-13). Springer, Dordrecht. [Link]

  • Sasson, Y., & Neumann, R. (Eds.). (1997). Handbook of phase transfer catalysis. Springer Science & Business Media. [Link]

  • Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon− carbon bond formations: a decade update. Chemical reviews, 105(8), 3095-3166. [Link]

  • Landini, D., Maia, A., & Montanari, F. (1978). Lipophilicity and structure of onium salts as related to their phase-transfer catalytic efficiency in anion-promoted reactions. Journal of the American Chemical Society, 100(9), 2796-2801. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

  • Royal Society of Chemistry. (2022, November 4). Monitoring reactions. Education. [Link]

  • Mettler-Toledo. (2021, October 20). Reaction Discovery and Development with Kinetics - Webinar Presentation. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Herriott, A. W., & Picker, D. (1975). Phase transfer catalysis. Evaluation of catalysts. Journal of the American Chemical Society, 97(9), 2345–2349. [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (2013). Phase transfer catalysis. John Wiley & Sons. [Link]

  • Fedoryński, M. (2003). Syntheses of organic compounds in the presence of concentrated aqueous sodium hydroxide and a phase-transfer catalyst: a review. Chemical Reviews, 103(4), 1099-1132. [Link]

  • Freedman, H. H. (1986). Industrial applications of phase transfer catalysis (PTC): past, present, and future. Pure and Applied Chemistry, 58(6), 857-868. [Link]

  • Sharma, M. M. (2002). Process intensification: some newer insights. Industrial & engineering chemistry research, 41(25), 6125-6150. [Link]

  • Hage, D. S. (2011). Analytical methods for kinetic studies of biological interactions: a review. Journal of Chromatography B, 879(17-18), 1235-1246. [Link]

  • Taj, S., & Ahmad, S. (2019). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 24(10), 1907. [Link]

  • Shorter Alkyl Chains Enhance Molecular Diffusion and Electron Transfer Kinetics between Photosensitisers and Catalysts in CO2‐Reducing Photocatalytic Liposomes. (2021). ChemSusChem, 14(23), 5229-5237. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Asymmetric Phase Transfer Catalysis. (2008). Journal of the American Chemical Society, 130(30), 10022-10023. [Link]

  • Phase-transfer catalysis in analytical chemistry. (2006). Journal of Biochemical and Biophysical Methods, 68(1-2), 1-28. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research, 45(4), 36629-36635. [Link]

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Safety Operating Guide

A Guide to the Responsible Disposal of Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guide: As of the date of this publication, a comprehensive Safety Data Sheet (SDS) for Methyl Tripropyl Ammonium Chloride (CAS No. 75373-66-9) is not widely available in the public domain.[1][2][3][4][5] This guide has been meticulously compiled by synthesizing data from structurally similar quaternary ammonium compounds (QACs), such as tetrapropylammonium chloride and methyltributylammonium chloride.[6][7] This information is intended to provide a robust framework for safe handling and disposal. However, it is imperative that you obtain and adhere to the specific SDS provided by your supplier before any use or disposal of this compound.

Introduction: Proactive Stewardship in Chemical Lifecycle Management

This compound belongs to the broader class of quaternary ammonium compounds (QACs), which are utilized in a variety of applications, including as phase-transfer catalysts and surfactants. As with any laboratory chemical, its lifecycle does not end upon the completion of a reaction. A comprehensive understanding of its hazard profile is the foundation for safe handling and environmentally responsible disposal. This document provides the procedural guidance necessary to manage this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Section 1: Hazard Identification and Risk Assessment

The first principle of safe disposal is a thorough understanding of the risks. Based on analogous QACs, this compound should be treated as a hazardous substance. The primary risks are associated with its potential irritant or corrosive properties and its significant ecotoxicity.[6][7] Pouring QACs down the drain is strictly prohibited, as they are known to be toxic to aquatic life and can disrupt the microbial balance in wastewater treatment systems.[8]

Table 1: Synthesized Hazard Profile for this compound

Hazard Category Classification Rationale and Procedural Implication
Skin Corrosion/Irritation Expected: Category 2 (Irritant) or higher Causes skin irritation.[6][7] Prolonged contact must be avoided. This dictates the mandatory use of nitrile or other chemical-resistant gloves.
Serious Eye Damage/Irritation Expected: Category 2 (Irritant) or higher Causes serious eye irritation.[6][7] Direct contact can lead to significant injury. Chemical splash goggles are non-negotiable.
Acute Aquatic Toxicity Expected: High Toxicity Many QACs are very toxic to aquatic life with long-lasting effects.[8] This is the primary driver for treating this as containerized chemical waste and strictly forbidding drain disposal.

| Specific Target Organ Toxicity (Single Exposure) | Possible: May cause respiratory irritation | Inhalation of dust or aerosols should be avoided.[6][7] All handling of solids or solutions should occur within a certified chemical fume hood. |

Section 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before waste is handled, the environment and the operator must be prepared. The causality is simple: proper preparation minimizes exposure and prevents accidents.

Engineering Controls:

  • Chemical Fume Hood: All transfers and manipulations of this compound, whether in solid or solution form, must be conducted in a properly functioning chemical fume hood. This is the primary defense against the inhalation of aerosols or dust.

  • Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[9]

Personal Protective Equipment (PPE): Your PPE is the last line of defense. It must be selected based on the identified hazards and worn correctly.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene) To prevent skin contact and irritation. Gloves must be inspected before use and disposed of after handling the waste.
Eye/Face Protection Chemical splash goggles To protect against splashes that can cause serious eye irritation.[6][7]
Skin and Body Protection Laboratory coat To protect skin and personal clothing from contamination.

| Respiratory Protection | Not typically required if handled within a fume hood | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary. |

Section 3: Spill Management Protocol

An accidental spill is a foreseeable event and must be planned for. The immediate priority is to contain the spill and prevent it from entering any drains.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Don the appropriate PPE as detailed in Table 2.

  • Prevent Drain Contamination: Cover any nearby drains with a spill mat or other non-reactive barrier.[7]

  • Contain & Absorb: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect Waste: Carefully scoop the absorbed material or spilled solid into a clearly labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: The sealed container with the spill cleanup material must be disposed of as hazardous waste, following the protocol in Section 4.

Section 4: Step-by-Step Disposal Protocol

The guiding principle is that this compound must be disposed of as regulated hazardous chemical waste. It should never be mixed with general refuse or discharged into the sanitary sewer system.

Protocol for Unused Product and Contaminated Materials:

  • Waste Identification: Identify the material for disposal. This includes unused or expired product, reaction residues containing the compound, and heavily contaminated items (e.g., filter paper, absorbent pads from spills).

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep it separate from incompatible materials like strong oxidizing agents.[6]

  • Containerization:

    • Select a robust, chemically compatible container with a secure, leak-proof lid. The original product container is often a suitable choice.

    • Ensure the container is in good condition, free from cracks or damage.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant," "Aquatic Toxin")

      • The date accumulation started.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be under the control of the laboratory personnel, secure, and away from general traffic.

    • Store locked up if possible.[6]

  • Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[6][8] Provide them with an accurate description of the waste.

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_container Waste Handling cluster_disposal Final Disposal start Identify Waste (Unused chemical, residue, contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container transfer Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal drain DO NOT Pour Down Drain transfer->drain label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards seal->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs hand_off Hand-off to Authorized Personnel contact_ehs->hand_off spill->ppe Yes

Caption: Decision workflow for the safe disposal of this compound.

References

  • This compound Formula - ECHEMI.

  • This compound - LookChem.

  • Methyltripropyl ammonium chloride | 75373-66-9 - ChemicalBook.

  • This compound | C10H24ClN | CID 13783603 - PubChem - NIH.

  • This compound suppliers and producers - BuyersGuideChem.

  • SAFETY DATA SHEET - Tetrapropylammonium chloride - Fisher Scientific.

  • SAFETY DATA SHEET - (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride - TCI Chemicals.

  • Safety Data Sheet - Tributylmethylammonium chloride - Merck Millipore.

  • SAFETY DATA SHEET - N,N,N-Trimethyl-1-octanamonium chloride - Sigma-Aldrich.

  • SAFETY DATA SHEET - N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride, 50% in Methanol - Fisher Scientific.

  • Safety Data Sheet - N-[1-(2,3-Di(9-octadecenoyloxy)propyl]-N,N,N-trimethylammonium (chloride) - Cayman Chemical.

  • SAFETY DATA SHEET - (2H3)Methylammonium chloride - Sigma-Aldrich.

  • SAFETY DATA SHEET - Methyltrioctylammonium chloride - Sigma-Aldrich.

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Essential Protective Measures for Handling Methyl Tripropyl Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

Methyl tripropyl ammonium chloride, a quaternary ammonium compound, serves various roles in research and development. Its handling, however, demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your work. The causality behind each recommendation is explained to foster a deeper understanding of the necessary safety protocols.

Hazard Assessment: Understanding the Risks

Effective protection begins with a thorough understanding of the risks. This compound, and related quaternary ammonium compounds, present several potential hazards. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

According to safety data sheets (SDS), this class of compounds can cause:

  • Severe Skin Burns and Eye Damage: Direct contact can lead to significant irritation or corrosive injury.[1]

  • Respiratory Irritation: Inhalation of aerosols, mists, or dusts may irritate the respiratory tract.[2][3]

  • Toxicity: Some related quaternary ammonium compounds are classified as toxic if swallowed.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs in some cases.[1]

Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential for safe handling in any laboratory setting.

Core Protective Equipment: A Detailed Breakdown

The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed. The following table summarizes the essential equipment required when handling this compound.

Protection Type Required Equipment Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[3][4]
Hand Chemical-Resistant GlovesStandard chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always check the manufacturer's glove compatibility data. Gloves should be discarded and replaced immediately if any sign of degradation or breakthrough occurs.[1][4][5]
Body Laboratory Coat or Chemical-Resistant Apron/CoverallsA lab coat is the minimum requirement. For tasks with a higher risk of splashing or exposure, a chemical-resistant apron or coveralls should be worn over the lab coat to prevent skin contact.[1][4]
Respiratory NIOSH-Approved RespiratorRequired when working outside of a fume hood, if ventilation is inadequate, or when aerosols/vapors may be generated. An N95 respirator may be sufficient for some sprayed products, but for handling concentrated solutions that may produce vapors, a respirator with an appropriate chemical cartridge (e.g., ABEK-type) is necessary.[6]

Operational Plan: From Preparation to Disposal

A systematic workflow ensures that safety protocols are followed consistently. This plan covers the entire lifecycle of PPE use for a single laboratory session.

PPE Selection & Use Workflow

The following diagram outlines the decision-making process for appropriate PPE management when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A 1. Risk Assessment (Review SDS & Procedure) B 2. Select Appropriate PPE (Based on Hazards) A->B C 3. Inspect PPE (Check for Damage/Defects) B->C D 4. Don PPE (Follow Correct Sequence) C->D E 5. Handle Chemical (Use Fume Hood/Ventilation) D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE (Follow Correct Sequence) F->G H 8. Dispose of PPE (Hazardous Waste Stream) G->H I 9. Personal Hygiene (Wash Hands Thoroughly) H->I

Caption: PPE workflow from risk assessment to final disposal.

Step-by-Step Protocol for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Put on your lab coat or coveralls.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Don your chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces as little as possible.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield/Goggles: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Body Protection: Remove your lab coat or apron, rolling it away from your body to contain any contaminants.

  • Respirator: Remove the respirator from behind your head.

  • Hygiene: Immediately and thoroughly wash your hands and any exposed skin with soap and water.[3][5]

Spill, Exposure, and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal of Contaminated PPE: All disposable PPE used while handling this compound must be considered hazardous waste.

  • Place all used items (gloves, disposable lab coats, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other non-hazardous laboratory trash.

  • Follow your institution's specific guidelines for the collection and disposal of chemical-contaminated waste.[3]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Quaternary Ammonium Compounds in Cleaning Products. (n.d.). Mount Sinai. Retrieved from [Link]

  • Personal Protective Equipment: Chemical Handling. (2016-04-14). Good Day's Work. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.